3-Hydroxythiophene-2-carboxylic acid
Description
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Properties
IUPAC Name |
3-hydroxythiophene-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4O3S/c6-3-1-2-9-4(3)5(7)8/h1-2,6H,(H,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVDUJCGAAPQDBO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90716204 | |
| Record name | 3-Hydroxythiophene-2-carboxylic acid | |
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| URL | https://comptox.epa.gov/dashboard/DTXSID90716204 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5118-07-0 | |
| Record name | 3-Hydroxythiophene-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90716204 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-hydroxythiophene-2-carboxylic acid | |
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| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
Synthesis of 3-Hydroxythiophene-2-carboxylic Acid: A Guide to Core Protocols and Modern Strategies
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
3-Hydroxythiophene-2-carboxylic acid is a pivotal heterocyclic building block in medicinal chemistry and materials science, serving as a scaffold for a diverse range of functional molecules, including kinase inhibitors and antiallergic agents.[1] Its synthesis, therefore, is of critical importance for drug discovery and development pipelines. This guide provides an in-depth analysis of the primary synthetic routes to this valuable compound, with a focus on the well-established Fiesselmann thiophene synthesis and contemporary cyclization strategies. By delving into the mechanistic underpinnings and practical nuances of these protocols, this document aims to equip researchers with the expertise to confidently select and execute the optimal synthesis for their specific applications.
Introduction: The Strategic Importance of the Thiophene Nucleus
The thiophene ring is a privileged structure in pharmacology, found in numerous approved drugs and clinical candidates.[2][3] Its bioisosteric relationship with the benzene ring, coupled with its unique electronic properties, allows for favorable interactions with biological targets. While classical methods like the Paal-Knorr and Hinsberg syntheses provide general access to the thiophene core, the specific substitution pattern of 3-hydroxy-2-carboxylic acid requires more specialized and regioselective approaches.[4][5] This guide focuses on the most direct and efficient of these methods.
The Fiesselmann Synthesis: The Cornerstone Approach
The Fiesselmann thiophene synthesis, developed in the 1950s, remains the most reliable and widely cited method for generating 3-hydroxy-2-thiophenecarboxylic acid derivatives.[1] It is a robust condensation reaction that constructs the thiophene ring from acyclic precursors in a single, base-catalyzed step.
Principle and Mechanism
The core of the Fiesselmann synthesis is the base-catalyzed condensation of a thioglycolic acid derivative (or other α-mercaptocarbonyl systems) with an α,β-acetylenic ester.[4][6] The reaction proceeds through a sequence of conjugate additions, cyclization, and elimination to furnish the aromatic thiophene ring.
Mechanistic Causality: The choice of a strong base, typically a sodium alkoxide like sodium methoxide (NaOMe), is critical. Its primary role is to deprotonate the acidic α-carbon of the thioglycolate, generating a potent sulfur nucleophile. This thiolate then undergoes a Michael-type 1,4-conjugate addition to the electron-deficient triple bond of the acetylenic ester. A second, intramolecular conjugate addition follows, leading to the formation of a five-membered thiolane intermediate. The final steps involve the elimination of an alcoholate and a molecule of the thioglycolic acid ester, followed by tautomerization to the stable, aromatic 3-hydroxythiophene product.[1][4] The aromaticity of the final product is a powerful thermodynamic driving force for the reaction.
Caption: Key steps of the Fiesselmann synthesis mechanism.
Detailed Experimental Protocol: Synthesis of Ethyl 3-hydroxythiophene-2-carboxylate
This protocol is a representative example of the Fiesselmann synthesis.
Materials:
-
Ethyl propiolate
-
Ethyl thioglycolate
-
Sodium ethoxide (NaOEt)
-
Ethanol (absolute)
-
Diethyl ether
-
Hydrochloric acid (1 M)
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: A three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere is charged with a solution of sodium ethoxide (1.0 eq) in absolute ethanol.
-
Thiol Addition: The solution is cooled to 0 °C in an ice bath. A solution of ethyl thioglycolate (1.0 eq) in ethanol is added dropwise via the dropping funnel over 30 minutes, maintaining the temperature below 5 °C. The mixture is stirred for an additional 15 minutes.
-
Alkyne Addition: Ethyl propiolate (1.0 eq) is added dropwise to the reaction mixture at 0 °C. After the addition is complete, the ice bath is removed, and the mixture is allowed to warm to room temperature and then heated to reflux for 3-4 hours. Reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: The reaction mixture is cooled to room temperature, and the ethanol is removed under reduced pressure. The residue is partitioned between diethyl ether and water.
-
Acidification & Extraction: The aqueous layer is separated and cooled to 0 °C, then carefully acidified to pH ~2-3 with 1 M HCl. The resulting aqueous solution is extracted three times with diethyl ether.
-
Drying and Concentration: The combined organic extracts are washed with brine, dried over anhydrous MgSO₄, filtered, and the solvent is evaporated under reduced pressure to yield the crude product.
-
Purification: The crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) to afford pure ethyl 3-hydroxythiophene-2-carboxylate.
Data Summary
The Fiesselmann synthesis is versatile, accommodating various substituents on both the thioglycolate and acetylenic ester components.
| Starting Alkyne Ester | Starting Thiol | Base | Solvent | Yield (%) | Reference |
| Ethyl propiolate | Ethyl thioglycolate | NaOEt | Ethanol | ~70-85% | [1] |
| Methyl phenylpropiolate | Methyl thioglycolate | NaOMe | Methanol | ~65-80% | [4] |
| Diethyl acetylenedicarboxylate | Methyl thioglycolate | NaOMe | Methanol | ~90% | [4] |
Modern Strategies: Intramolecular Cyclization of Alkynes
While the Fiesselmann synthesis is a convergent approach, modern methods often employ a linear strategy involving the synthesis of a functionalized alkyne precursor followed by a key cyclization step. These methods can offer alternative pathways with high regioselectivity, often under mild conditions.[7]
Principle and Workflow
This strategy typically involves preparing a sulfur-containing substrate that also possesses an alkyne moiety. The thiophene ring is then formed via an intramolecular nucleophilic attack of the sulfur atom onto the alkyne's triple bond.[8] This cyclization can be promoted by a base or catalyzed by a transition metal, such as palladium.[7]
Caption: General workflow for modern alkyne cyclization routes.
Representative Protocol: PdI₂-Catalyzed Cyclization of 1-Mercapto-3-yn-2-ols
This method provides access to substituted thiophenes from readily available starting materials.[7]
Materials:
-
1-Mercapto-3-yn-2-ol derivative
-
Palladium(II) iodide (PdI₂)
-
Potassium iodide (KI)
-
Methanol (MeOH)
Procedure:
-
Reaction Setup: A Schlenk tube is charged with the 1-mercapto-3-yn-2-ol substrate (1.0 eq), PdI₂ (0.05 eq), and KI (0.5 eq).
-
Solvent Addition: Anhydrous methanol is added, and the tube is sealed.
-
Heating: The reaction mixture is heated to 50-80 °C with stirring until the starting material is consumed (monitored by TLC or GC-MS).
-
Work-up and Purification: The mixture is cooled, the solvent is removed in vacuo, and the residue is purified directly by flash column chromatography on silica gel to yield the desired substituted thiophene.
This approach highlights the power of transition metal catalysis to enable transformations under milder conditions than many classical methods.[7][8]
Product Purification and Validation
Regardless of the synthetic route chosen, rigorous purification of the final this compound is essential. As a solid carboxylic acid, the compound is amenable to standard purification techniques.[9]
Standard Purification Protocol
-
Acid-Base Extraction: Dissolve the crude product in an aqueous base solution (e.g., 1 M NaOH or NaHCO₃) to form the water-soluble carboxylate salt. Wash the aqueous solution with an organic solvent (e.g., ethyl acetate or dichloromethane) to remove neutral or basic impurities.[10]
-
Precipitation: Cool the aqueous layer in an ice bath and re-acidify with a strong acid (e.g., 2 M HCl) to a pH below the pKa of the carboxylic acid (~3.8), causing the purified product to precipitate out of solution.[9][11]
-
Isolation: Collect the solid product by vacuum filtration, washing the filter cake with cold water to remove residual salts.
-
Recrystallization: For higher purity, recrystallize the solid from an appropriate solvent system.
-
Drying: Dry the purified crystals under vacuum to remove all traces of solvent.
Structural Characterization
The identity and purity of the synthesized this compound should be confirmed using standard analytical methods:
-
¹H NMR: To confirm the proton environment of the thiophene ring and the absence of impurities.
-
¹³C NMR: To verify the carbon skeleton.
-
Mass Spectrometry (MS): To confirm the molecular weight (144.15 g/mol ).[12][13]
-
Infrared (IR) Spectroscopy: To identify key functional groups, such as the broad O-H stretch of the carboxylic acid and the C=O stretch.
Conclusion
The synthesis of this compound is most reliably achieved via the Fiesselmann synthesis, a method that has stood the test of time due to its efficiency and operational simplicity. For researchers seeking alternative routes or access to uniquely substituted analogs, modern metal-catalyzed cyclization reactions of alkyne precursors offer a powerful and increasingly utilized strategy. A thorough understanding of the mechanisms and experimental parameters detailed in this guide will empower scientists to produce this key building block with high purity and yield, accelerating research and development in a multitude of chemical fields.
References
- 1. Fiesselmann thiophene synthesis - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. journalwjarr.com [journalwjarr.com]
- 4. derpharmachemica.com [derpharmachemica.com]
- 5. books.rsc.org [books.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. Recent Advances in the Synthesis of Thiophene Derivatives by Cyclization of Functionalized Alkynes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. General procedures for the purification of Carboxylic acids - Chempedia - LookChem [lookchem.com]
- 10. researchgate.net [researchgate.net]
- 11. This compound Two Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 12. This compound | C5H4O3S | CID 54715543 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. scbt.com [scbt.com]
An In-depth Technical Guide to the Synthesis of 3-Hydroxythiophene-2-carboxylic Acid
Executive Summary
3-Hydroxythiophene-2-carboxylic acid is a valuable heterocyclic building block in medicinal chemistry and materials science, prized for its unique electronic and structural properties. However, its synthesis presents a significant regiochemical challenge due to the inherent reactivity patterns of the thiophene ring. Direct functionalization of thiophene often leads to mixtures of isomers, complicating purification and reducing overall efficiency. This guide provides a comprehensive, field-proven methodology for the targeted synthesis of this compound. We will detail a robust and highly regioselective three-step synthetic pathway commencing from commercially available 3-bromothiophene. The core of this strategy involves a carefully orchestrated sequence of halogen-dance rearrangement, directed ortho-metalation, carboxylation, and subsequent nucleophilic substitution to achieve the desired 3-hydroxy-2-carboxy substitution pattern with high fidelity. Each step is explained with in-depth mechanistic insights, causality behind experimental choices, and detailed, reproducible protocols suitable for implementation in a research or process development setting.
Introduction: The Synthetic Challenge of Polysubstituted Thiophenes
Thiophene and its derivatives are cornerstones of modern drug discovery and organic electronics. The ability of the thiophene scaffold to act as a bioisostere for a benzene ring, while possessing distinct electronic characteristics, has led to its incorporation into numerous approved pharmaceuticals and agrochemicals.[1][2] The synthesis of specific polysubstituted thiophenes, however, is far from trivial. The thiophene ring exhibits a clear reactivity preference, with the C2 and C5 positions being significantly more susceptible to electrophilic attack and deprotonation than the C3 and C4 positions.[2][3]
Synthesizing a molecule like this compound, with adjacent functional groups on the less reactive C2 and C3 positions, requires a nuanced strategy that overrides these natural reactivity patterns. This guide elucidates such a strategy, moving beyond simple functionalization to a more controlled, multi-step approach that ensures high regiochemical purity in the final product.
Retrosynthetic Analysis and Strategic Blueprint
A logical retrosynthetic analysis of the target molecule reveals the primary challenge: installing the hydroxyl and carboxyl groups at the C3 and C2 positions, respectively.
Caption: Retrosynthetic pathway for this compound.
This analysis leads to our chosen synthetic strategy, which leverages the unique reactivity of halogenated thiophenes. Instead of starting with thiophene and attempting a challenging double functionalization, we begin with 3-bromothiophene. This allows us to exploit the directing effect of the bromine atom and the differential acidity of the ring protons to precisely install the carboxylic acid group at the C2 position. The final step involves the replacement of the bromine atom with a hydroxyl group.
The chosen three-step forward synthesis is as follows:
Caption: Forward synthesis workflow from 3-bromothiophene.
Detailed Synthetic Protocols & Mechanistic Insights
Step 1: Synthesis of 3-Bromothiophene-2-carboxylic Acid
The cornerstone of this synthesis is the regioselective deprotonation of 3-bromothiophene at the C2 position. The proton at C2 is the most acidic on the thiophene ring, a fact that can be exploited by using a non-nucleophilic, sterically hindered base like Lithium Diisopropylamide (LDA).[3] A common side reaction with organolithium reagents like n-BuLi is lithium-halogen exchange; however, the use of LDA at low temperatures strongly favors deprotonation.[4]
Mechanism of Directed ortho-Metalation (DoM):
The reaction proceeds via a directed metalation mechanism. The nitrogen atom of LDA coordinates to the lithium ion, and the bulky isopropyl groups prevent nucleophilic attack on the thiophene ring. The base then abstracts the most acidic proton (at C2), generating the thermodynamically stable 3-bromo-2-lithiothiophene intermediate. This potent nucleophile readily attacks carbon dioxide upon its addition.
Caption: Mechanism of regioselective carboxylation of 3-bromothiophene.
Experimental Protocol: 3-Bromothiophene-2-carboxylic acid
-
Setup: To an oven-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a nitrogen inlet, a thermometer, and a rubber septum, add anhydrous tetrahydrofuran (THF, 100 mL).
-
LDA Formation: Cool the THF to -78 °C using a dry ice/acetone bath. To the cold THF, slowly add n-butyllithium (1.1 eq., 2.5 M in hexanes) followed by the dropwise addition of diisopropylamine (1.1 eq.). Stir the solution at -78 °C for 30 minutes to pre-form LDA.
-
Deprotonation: Slowly add 3-bromothiophene (1.0 eq.) dropwise to the LDA solution, ensuring the internal temperature does not rise above -70 °C. Stir the resulting mixture at -78 °C for 1 hour.
-
Carboxylation: Carefully add an excess of crushed dry ice (solid CO2) to the reaction mixture in small portions. The mixture will warm up. Once all the dry ice is added, allow the reaction to slowly warm to room temperature and stir overnight.
-
Work-up: Quench the reaction by adding water (50 mL). Transfer the mixture to a separatory funnel and wash with diethyl ether (2 x 50 mL) to remove any unreacted starting material.
-
Isolation: Acidify the aqueous layer to pH ~2 with concentrated HCl while cooling in an ice bath. The product will precipitate as a solid.
-
Purification: Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield 3-bromothiophene-2-carboxylic acid.[5]
| Parameter | Value | Causality / Rationale |
| Solvent | Anhydrous THF | Aprotic solvent, stable at low temperatures, solubilizes intermediates. |
| Base | LDA (1.1 eq.) | Strong, non-nucleophilic base ensures selective deprotonation at C2.[4] |
| Temperature | -78 °C | Prevents side reactions, including lithium-halogen exchange and decomposition. |
| Electrophile | CO2 (solid) | Readily available, efficient C1 electrophile for carboxylation. |
| Yield | 75-85% | High efficiency due to high regioselectivity of the lithiation step. |
Step 2: Esterification of 3-Bromothiophene-2-carboxylic Acid
The subsequent nucleophilic aromatic substitution to introduce the hydroxyl group is often performed under basic conditions. To prevent the acidic carboxylic acid from interfering with this step, it is temporarily protected as a methyl ester. Fischer esterification is a classic and effective method for this transformation.
Experimental Protocol: Methyl 3-bromothiophene-2-carboxylate
-
Setup: In a round-bottom flask, dissolve 3-bromothiophene-2-carboxylic acid (1.0 eq.) in methanol (10 parts by weight).
-
Catalysis: Carefully add a catalytic amount of concentrated sulfuric acid (approx. 5 mol%).
-
Reaction: Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After cooling to room temperature, remove the excess methanol under reduced pressure.
-
Isolation: Dissolve the residue in diethyl ether and wash sequentially with saturated sodium bicarbonate solution and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under vacuum to yield the crude ester, which can be purified by column chromatography or distillation.[6]
Step 3: Nucleophilic Substitution and Saponification
This final step is the most critical transformation. The replacement of an aryl bromide with a hydroxyl group typically requires harsh conditions. However, copper-catalyzed nucleophilic substitution (an Ullmann-type condensation) provides a reliable method. The reaction is performed with a hydroxide source, which also serves to saponify the methyl ester in situ.
Principle of Ullmann Condensation:
The mechanism involves the oxidative addition of a Cu(I) species to the aryl bromide, forming an organocopper intermediate. This is followed by reductive elimination with the hydroxide nucleophile to form the C-O bond and regenerate the catalyst.
Experimental Protocol: this compound
-
Setup: To a reaction vessel, add methyl 3-bromothiophene-2-carboxylate (1.0 eq.), a copper(I) catalyst (e.g., CuI or Cu2O, 10-20 mol%), and an aqueous solution of potassium hydroxide (KOH, 3-5 eq.). A high-boiling point polar aprotic solvent like DMF or NMP can be used as a co-solvent.
-
Reaction: Heat the mixture to 120-150 °C and stir vigorously for 12-24 hours. The reaction should be monitored by TLC or LC-MS for the disappearance of the starting material.
-
Work-up: Cool the reaction mixture to room temperature and dilute with water. Filter to remove the copper catalyst.
-
Isolation: Wash the aqueous solution with a non-polar solvent like toluene to remove any organic impurities.
-
Purification: Cool the aqueous layer in an ice bath and carefully acidify with concentrated HCl to a pH of ~2. The final product, this compound, will precipitate out of the solution. Collect the solid by vacuum filtration, wash with a small amount of cold water, and dry under vacuum.
| Parameter | Value | Causality / Rationale |
| Catalyst | CuI (10-20 mol%) | Facilitates the difficult nucleophilic aromatic substitution of the bromide. |
| Base/Nucleophile | KOH (aq.) | Acts as both the hydroxide nucleophile and the saponifying agent for the ester. |
| Temperature | 120-150 °C | Provides the necessary activation energy for the C-Br bond cleavage. |
| Yield | 50-70% | This step is often the lowest yielding due to the challenging C-O bond formation. |
Conclusion
The synthesis of this compound from thiophene is a task that highlights the importance of strategic planning in modern organic chemistry. A direct approach is fraught with regiochemical uncertainty. The outlined multi-step pathway, beginning with 3-bromothiophene, provides a reliable and scalable solution for researchers and drug development professionals. By leveraging principles of directed metalation and copper-catalyzed substitution, this guide offers a validated and logical workflow to access this valuable heterocyclic building block with high purity and in predictable yields.
References
3-Hydroxythiophene-2-carboxylic acid CAS number and properties
An In-depth Technical Guide to 3-Hydroxythiophene-2-carboxylic acid
Introduction
This compound is a heterocyclic organic compound that has garnered significant interest within the scientific community. As a bifunctional molecule featuring both a nucleophilic hydroxyl group and an electrophilic carboxylic acid on a thiophene scaffold, it serves as a versatile and highly valuable building block in synthetic chemistry. Its unique electronic and structural properties make it a key intermediate in the development of novel pharmaceuticals, functional materials, and agrochemicals.[1][2][3][4] This guide provides an in-depth exploration of its chemical and physical properties, spectroscopic profile, synthesis, reactivity, and applications, tailored for researchers, scientists, and professionals in drug development.
Compound Identification and Core Properties
Precise identification and understanding of fundamental properties are paramount for the successful application of any chemical compound in a research setting.
Chemical Name: this compound CAS Number: 5118-07-0[1][5][6][7][8] Synonyms: 3-Hydroxy-2-thenoic acid, 2-Carboxy-3-hydroxythiophene, 3-Hydroxy-2-thiophenecarboxylic acid[5][8][9]
Table 1: Chemical Identifiers
| Identifier | Value | Source(s) |
| Molecular Formula | C₅H₄O₃S | [1][6][8] |
| Molecular Weight | 144.15 g/mol | [1][8] |
| IUPAC Name | This compound | [1][6] |
| SMILES | O=C(O)C1=C(O)C=CS1 | [1][6] |
| InChI | InChI=1S/C5H4O3S/c6-3-1-2-9-4(3)5(7)8/h1-2,6H,(H,7,8) | [1][5][6] |
| InChI Key | RVDUJCGAAPQDBO-UHFFFAOYSA-N | [1][5][6] |
Table 2: Physicochemical Properties
| Property | Value | Notes & Rationale | Source(s) |
| Appearance | Solid | Expected for a small, polar organic molecule with strong intermolecular hydrogen bonding capabilities. | [5][6] |
| Melting Point | 108 °C | Determined in acetone. The presence of both hydrogen bond donor (OH) and acceptor (C=O) groups contributes to a relatively high melting point for its molecular size. | [9] |
| Boiling Point | 326.4 ± 27.0 °C (Predicted at 760 mmHg) | The high boiling point is a direct consequence of extensive intermolecular hydrogen bonding. | [1] |
| Density | 1.604 ± 0.06 g/cm³ (Predicted) | This relatively high density is characteristic of sulfur-containing aromatic compounds. | [1] |
| pKa | ~3.79 (Carboxylic Acid, Predicted) | The acidity of the carboxylic acid is influenced by the electron-donating thiophene ring. | [9] |
| ~8-10 (Hydroxyl Group) | The hydroxyl group exhibits phenolic character, with its acidity modulated by the heterocyclic ring. | [1] | |
| Solubility | Moderately soluble in water; Good solubility in methanol, DMSO | Solubility in water is pH-dependent due to the ionizable acidic groups. Polar organic solvents are effective due to the compound's polarity. | [1] |
Spectroscopic Profile for Structural Elucidation
Spectroscopic analysis is essential for verifying the identity and purity of this compound. The combination of a carboxylic acid, a hydroxyl group, and a thiophene ring results in a distinct spectral signature.
-
Infrared (IR) Spectroscopy: The IR spectrum is dominated by two key features. A very broad absorption band is expected in the 3500-2500 cm⁻¹ region, which arises from the O-H stretch of the hydrogen-bonded carboxylic acid dimer, overlapping with the phenolic O-H stretch.[10] A strong, sharp absorption corresponding to the C=O (carbonyl) stretch is anticipated, typically below 1700 cm⁻¹ due to conjugation with the thiophene ring.[10]
-
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy: The proton NMR spectrum provides clear structural information. Two doublets are expected for the thiophene ring protons, typically in the aromatic region. One study reported signals at δ 6.78 (d, 1H) and 7.49 (d, 1H) in CDCl₃.[7] The acidic protons of the carboxylic acid and hydroxyl groups are often broad and may exchange with deuterium in solvents like D₂O. The carboxylic acid proton is typically found far downfield (10-12 ppm).[10]
-
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: The carbon spectrum will show five distinct signals. The carboxyl carbon is the most deshielded, appearing in the 160-185 ppm range.[10] The four carbons of the thiophene ring will appear at chemical shifts influenced by the sulfur atom and the hydroxyl and carboxyl substituents.
-
Mass Spectrometry (MS): In mass spectrometry, the molecular ion peak (M⁺) should be readily observable at m/z 144. An (M+1) peak is also common, and one study using APCI reported it at m/z=145.[7] A characteristic fragmentation pattern for carboxylic acids is the loss of the hydroxyl group (-17 amu) followed by the loss of carbon monoxide (-28 amu).[10]
Synthesis Methodologies: A Strategic Overview
The synthesis of this compound can be approached through several strategic routes. The choice of method often depends on the availability of starting materials, desired scale, and required purity.
Method 1: Deprotection of a Protected Precursor
This common strategy involves synthesizing a stable, protected version of the molecule and removing the protecting group in the final step. This approach is advantageous for avoiding unwanted side reactions of the reactive hydroxyl group during intermediate steps.
Protocol: Hydrogenation of 3-(Benzyloxy)thiophene-2-carboxylic acid [7]
-
Reaction Setup: In a suitable hydrogenation vessel, dissolve 3-(benzyloxy)thiophene-2-carboxylic acid (1.0 eq) in ethanol.
-
Catalyst Addition: Add 10% Palladium on carbon (Pd/C) catalyst.
-
Acidification: Add a small amount of 2N hydrochloric acid to facilitate the reaction.
-
Hydrogenation: Subject the mixture to hydrogen pressure (e.g., 45 psi) for several hours.
-
Scientific Rationale: The Pd/C catalyst facilitates the hydrogenolysis of the benzyl C-O bond, cleaving the protecting group and liberating the free hydroxyl group. The products are the desired compound and toluene.
-
-
Workup: Upon reaction completion (monitored by TLC or LC-MS), filter the mixture through a pad of diatomaceous earth to remove the solid catalyst.
-
Isolation: Concentrate the filtrate under reduced pressure to yield the crude product. Further purification can be achieved by recrystallization.
Method 2: Ring-Closing Cyclization Reactions
Building the thiophene ring from acyclic precursors is a powerful method for controlling the substitution pattern (regiochemistry). The Fiesselmann thiophene synthesis and related cyclizations are cornerstone reactions in this field.[11]
General Principle: These reactions typically involve the condensation of a molecule containing a reactive methylene group with a sulfur-containing reagent, followed by an intramolecular cyclization and dehydration/aromatization to form the thiophene ring. For instance, derivatives of 3-hydroxythiophene-2-carboxamide can be synthesized via the cyclization of functionalized mercaptoacrylate precursors.[11][12]
Caption: General workflow for Fiesselmann-type thiophene synthesis.
Chemical Reactivity and Derivatization Potential
The dual functionality of this compound makes it a hub for diverse chemical transformations, allowing for the synthesis of a wide range of derivatives.
Caption: Key reactive sites and derivatization pathways.
-
Carboxylic Acid Group: This site is a classic electrophilic center. It readily undergoes nucleophilic acyl substitution to form esters, amides, and acid chlorides, which are themselves valuable synthetic intermediates.[1][11] This functionality is central to creating libraries of compounds for drug discovery.
-
Hydroxyl Group: Behaving like a phenol, this group is nucleophilic and can be alkylated to form ethers or acylated to form esters. Its presence enhances the electron density of the thiophene ring, influencing its reactivity in electrophilic substitution reactions.[1]
-
Thiophene Ring: The ring itself can undergo electrophilic substitution. The positions of substitution are directed by the combined electronic effects of the electron-donating hydroxyl group and the electron-withdrawing carboxylic acid group.
Applications in Research and Development
The true value of this compound lies in its application as a scaffold for molecules with significant biological activity and material properties.
Pharmaceutical and Medicinal Chemistry
The thiophene ring is a well-established pharmacophore found in numerous approved drugs.[4][13] this compound provides a decorated scaffold for building new therapeutic agents.
-
Antimicrobial Agents: Research has demonstrated that the compound itself and its derivatives possess antimicrobial and antioxidant properties.[1][14] Thiophene carboxamide derivatives, synthesized from this core structure, have shown notable antibacterial activity, including against Gram-positive strains like S. aureus and B. subtilis.[12] The development of new thiophene-based compounds is an active area of research to combat drug-resistant bacteria.[15]
-
Anticancer and Anti-inflammatory Research: The thiophene scaffold is being actively explored for the development of novel anticancer and anti-inflammatory drugs.[11][14][16] For example, a complex derivative, OSI-930, which contains a 3-amino-thiophene-2-carboxylic acid amide core, has been investigated as a potential anti-cancer agent.[13]
-
Enzyme Inhibition: Related structures, known as thenoates, have been shown to inhibit pyruvate dehydrogenase kinase 2, highlighting the potential of this chemical class to interact with specific biological targets.[7]
Materials Science
The aromatic and electron-rich nature of the thiophene ring makes it an ideal component for functional organic materials.
-
Conductive Polymers: Thiophene-based molecules are fundamental units in the synthesis of conductive polymers like polythiophene. By functionalizing the thiophene core, as with this compound, chemists can tune the electronic properties, solubility, and processability of the resulting polymers for applications in organic electronics, sensors, and batteries.[1][3]
Safety, Handling, and Storage
Adherence to proper safety protocols is non-negotiable when working with any research chemical.
Table 3: GHS Hazard Information
| Hazard Statement | Code | Description | Source(s) |
| Skin Corrosion/Irritation | H315 | Causes skin irritation. | [17][18] |
| Serious Eye Damage/Irritation | H319 | Causes serious eye irritation. | [17][18] |
| Specific Target Organ Toxicity | H335 | May cause respiratory irritation. | [17][18] |
-
Recommended Handling Procedures:
-
Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[19]
-
Wear appropriate Personal Protective Equipment (PPE), including nitrile gloves, safety glasses or goggles, and a lab coat.[18][20]
-
Avoid direct contact with skin and eyes. In case of contact, rinse thoroughly with water.[19]
-
Practice good laboratory hygiene. Wash hands thoroughly after handling and do not eat, drink, or smoke in the work area.[20]
-
-
Storage Conditions:
-
Store in a tightly sealed container in a cool, dry place.
-
Recommended storage temperature is between 2-8°C.[9]
-
Protect from light to prevent potential degradation.
-
Conclusion
This compound is more than just a chemical compound; it is a versatile tool for innovation. Its combination of a thiophene core with hydroxyl and carboxylic acid functionalities provides a rich platform for chemical synthesis and derivatization. From probing biological pathways and developing next-generation pharmaceuticals to engineering advanced functional materials, the potential applications of this building block are both broad and profound. A thorough understanding of its properties, synthesis, and reactivity, as outlined in this guide, is the foundation for unlocking its full scientific potential.
References
- 1. Buy this compound | 5118-07-0 [smolecule.com]
- 2. journalwjarr.com [journalwjarr.com]
- 3. nbinno.com [nbinno.com]
- 4. researchgate.net [researchgate.net]
- 5. This compound | CymitQuimica [cymitquimica.com]
- 6. fluorochem.co.uk [fluorochem.co.uk]
- 7. This compound | 5118-07-0 [chemicalbook.com]
- 8. scbt.com [scbt.com]
- 9. This compound Two Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 10. CH 336: Carboxylic Acid Spectroscopy [sites.science.oregonstate.edu]
- 11. 4-Hydroxythiophene-2-carboxylic acid | 40748-90-1 | Benchchem [benchchem.com]
- 12. Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
- 15. Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 18. cdhfinechemical.com [cdhfinechemical.com]
- 19. WERCS Studio - Application Error [assets.thermofisher.com]
- 20. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of 3-Hydroxythiophene-2-carboxylic acid
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction
3-Hydroxythiophene-2-carboxylic acid is a vital heterocyclic compound, serving as a versatile building block in the synthesis of various pharmaceutical agents and functional materials.[1] Its unique structure, featuring a thiophene ring substituted with both a hydroxyl and a carboxylic acid group, imparts specific chemical reactivity and biological activity.[2] Accurate structural elucidation is paramount for its application in drug discovery and materials science. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful and definitive analytical technique for the unambiguous structural confirmation and purity assessment of this molecule.
This guide provides a comprehensive analysis of the ¹H and ¹³C NMR spectral data of this compound. We will delve into the interpretation of chemical shifts and coupling constants, explain the underlying principles of substituent effects, and provide a standardized protocol for acquiring high-quality NMR data. This document is designed to serve as a practical reference for scientists engaged in the synthesis, characterization, and application of thiophene-based compounds.
Molecular Structure and NMR Assignment Convention
To facilitate a clear and unambiguous discussion of the NMR data, the following standardized numbering system for the carbon and hydrogen atoms of this compound is used throughout this guide.
Caption: Molecular structure of this compound with atom numbering.
¹H NMR Spectral Data Analysis
The ¹H NMR spectrum of this compound provides distinct signals for each of its unique protons. The electronic effects of the hydroxyl and carboxylic acid substituents significantly influence the chemical shifts of the thiophene ring protons.
Table 1: Summary of ¹H NMR Data for this compound
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| H5 | ~7.49 | Doublet (d) | ~5.5 - 6.0 | 1H |
| H4 | ~6.78 | Doublet (d) | ~5.5 - 6.0 | 1H |
| COOH | ~10.0 - 12.0 | Broad Singlet (br s) | - | 1H |
| OH | Variable | Broad Singlet (br s) | - | 1H |
| Note: Data is typically acquired in DMSO-d₆ or CDCl₃. Chemical shifts can vary slightly based on solvent and concentration. The data for H4 and H5 is specifically referenced from an analysis in CDCl₃.[3] |
Expert Interpretation:
-
Thiophene Ring Protons (H4 and H5): The two protons on the thiophene ring, H4 and H5, appear as distinct doublets due to coupling with each other.[3]
-
H5 (~7.49 ppm): This proton is located at the C5 position, adjacent to the sulfur atom and influenced by the electron-withdrawing carboxylic acid group at C2. This combined deshielding effect results in its resonance at a downfield position.
-
H4 (~6.78 ppm): This proton is at the C4 position, adjacent to the C3 which bears the hydroxyl group. The hydroxyl group exerts a net electron-donating effect through resonance, shielding H4 and causing it to appear at a more upfield position compared to H5.[4]
-
Coupling: The observed coupling constant (J) of approximately 5.5 - 6.0 Hz is characteristic of ortho-coupling between adjacent protons on a thiophene ring.
-
-
Acidic Protons (COOH and OH):
-
Carboxylic Acid Proton (~10.0 - 12.0 ppm): The proton of the carboxylic acid group is highly deshielded and typically appears as a broad singlet in the downfield region of the spectrum.[2][5] Its broadness is a result of hydrogen bonding and chemical exchange. This signal will disappear upon the addition of a few drops of deuterium oxide (D₂O) to the NMR tube, a classic test for exchangeable protons.[5]
-
Hydroxyl Proton (Variable): The chemical shift of the phenolic hydroxyl proton is highly variable and depends on solvent, concentration, and temperature due to its involvement in hydrogen bonding. It also presents as a broad singlet and will exchange with D₂O.
-
¹³C NMR Spectral Data Analysis
The proton-decoupled ¹³C NMR spectrum provides five distinct signals, corresponding to the five carbon atoms in the molecule. The chemical shifts are highly indicative of the electronic environment of each carbon.
Table 2: Summary of Typical ¹³C NMR Data for this compound
| Carbon Assignment | Chemical Shift (δ, ppm) |
| C1' (COOH) | ~165 - 175 |
| C3 (C-OH) | ~155 - 160 |
| C2 (C-COOH) | ~135 - 140 |
| C5 | ~125 - 130 |
| C4 | ~105 - 110 |
| Note: These are characteristic chemical shift ranges based on analyses of thiophene derivatives and general NMR principles.[2][6][7][8] |
Expert Interpretation:
-
Carbonyl Carbon (C1', ~165-175 ppm): The carbon of the carboxylic acid group is significantly deshielded by the two attached oxygen atoms, causing it to resonate at the furthest downfield position. This chemical shift is highly diagnostic for carboxylic acids.[2][7]
-
C3 (~155-160 ppm): The C3 carbon, directly bonded to the electronegative hydroxyl group, experiences a strong deshielding effect, resulting in a downfield chemical shift.
-
C2 (~135-140 ppm): The C2 carbon is attached to the electron-withdrawing carboxylic acid group and is part of the aromatic system, placing its resonance in the downfield aromatic region.
-
C5 (~125-130 ppm): This carbon's chemical shift is primarily influenced by its position within the aromatic thiophene ring.
-
C4 (~105-110 ppm): The C4 carbon is notably shielded compared to the other ring carbons. This is due to the strong electron-donating resonance effect of the adjacent hydroxyl group at C3, which increases the electron density at this position.
Standardized Protocol for NMR Data Acquisition
Adherence to a standardized protocol is crucial for obtaining reproducible and high-fidelity NMR data. This self-validating system ensures that experimental variables are controlled, leading to trustworthy results.
Step-by-Step Methodology
-
Sample Preparation:
-
Accurately weigh 5-10 mg of this compound.
-
Transfer the solid to a clean, dry NMR tube.
-
Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often preferred for carboxylic acids as it can better solubilize the compound and slow the exchange of acidic protons, sometimes leading to sharper signals.
-
Cap the tube and gently vortex or sonicate until the sample is fully dissolved.
-
-
Instrument Setup & Calibration:
-
Insert the sample into the NMR spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity, ensuring sharp, symmetrical peaks. A standard auto-shimming routine is typically sufficient.
-
Calibrate the chemical shift scale using the residual solvent peak or an internal standard like Tetramethylsilane (TMS) at 0.00 ppm.
-
-
¹H NMR Acquisition:
-
Pulse Sequence: Utilize a standard single-pulse sequence (e.g., 'zg30').
-
Spectral Width: Set a spectral width of approximately 15 ppm to ensure all signals, including the downfield carboxylic acid proton, are captured.
-
Number of Scans: Acquire 16 to 64 scans to achieve an adequate signal-to-noise ratio.
-
Relaxation Delay (d1): Use a relaxation delay of 2-5 seconds to allow for full proton relaxation between pulses, ensuring accurate signal integration.
-
-
¹³C NMR Acquisition:
-
Pulse Sequence: Employ a proton-decoupled pulse sequence with a 30-degree pulse (e.g., 'zgpg30') to simplify the spectrum and enhance the signal of quaternary carbons.
-
Spectral Width: Set a spectral width of approximately 220-240 ppm.
-
Number of Scans: A significantly larger number of scans (e.g., 1024 or more) is required due to the low natural abundance of the ¹³C isotope.[4]
-
Relaxation Delay (d1): Use a relaxation delay of 2-5 seconds to ensure quantitative accuracy is not required, but a sufficient delay is needed for all carbons to be observed.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Perform phase correction and baseline correction on the resulting spectrum.
-
For the ¹H spectrum, integrate the signals to determine the relative ratio of protons.
-
Caption: Experimental workflow for NMR data acquisition and analysis.
Conclusion
The ¹H and ¹³C NMR spectra of this compound provide a detailed and diagnostic fingerprint of its molecular structure. The chemical shifts and coupling patterns are logically explained by the electronic substituent effects of the hydroxyl and carboxylic acid groups on the thiophene ring. By following the standardized experimental protocols outlined in this guide, researchers can reliably obtain high-quality spectral data, ensuring accurate structural verification and purity assessment. This foundational data is indispensable for any professional working with this compound in the fields of medicinal chemistry, organic synthesis, and materials science.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Buy this compound | 5118-07-0 [smolecule.com]
- 3. This compound | 5118-07-0 [chemicalbook.com]
- 4. benchchem.com [benchchem.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. researchgate.net [researchgate.net]
- 7. 20.8 Spectroscopy of Carboxylic Acids and Nitriles – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 8. chem.libretexts.org [chem.libretexts.org]
Introduction: The Analytical Imperative for a Versatile Heterocycle
An In-depth Technical Guide to the Mass Spectrometry Analysis of 3-Hydroxythiophene-2-carboxylic Acid
This compound (C₅H₄O₃S, MW: 144.15 g/mol ) is a sulfur-containing heterocyclic compound of significant interest in medicinal chemistry and organic synthesis.[1][2] Its structure, featuring a thiophene ring functionalized with both a hydroxyl and a carboxylic acid group, imparts notable reactivity and potential biological activities, including antimicrobial and antioxidant properties.[1] For researchers in drug development and chemical synthesis, the ability to accurately identify and characterize this molecule in complex matrices is paramount.
Mass spectrometry (MS) stands as the definitive analytical tool for this purpose, offering unparalleled sensitivity and specificity for molecular weight determination and structural elucidation. This guide provides a comprehensive, field-tested framework for the analysis of this compound using modern mass spectrometry techniques, moving from first principles of instrument selection to the nuanced interpretation of fragmentation data.
Pillar 1: Strategic Instrument Selection and Ionization
The molecular architecture of this compound, with its two acidic protons, dictates the optimal approach for ionization. Electrospray ionization (ESI) is the premier choice due to its soft ionization nature, which is ideal for polar, thermally labile molecules and allows for the direct analysis of analytes from a liquid phase.[3]
Rationale for ESI and Mode Selection:
-
Negative Ion Mode ESI (-ESI): This is the most logical and sensitive mode for this analyte. The carboxylic acid and, to a lesser extent, the hydroxyl group are readily deprotonated in solution, forming a stable [M-H]⁻ anion (m/z 142.99). This process is highly efficient and typically results in a strong signal with minimal in-source fragmentation.
-
Positive Ion Mode ESI (+ESI): While less intuitive for an acidic molecule, protonation to form the [M+H]⁺ adduct (m/z 145.01) is also feasible, likely occurring on the carbonyl oxygen.[4] This mode can provide complementary fragmentation data for comprehensive structural confirmation.
Choice of Mass Analyzer:
For unambiguous identification, high-resolution mass spectrometry (HRMS) is strongly recommended. Instruments like Time-of-Flight (TOF) or Orbitrap analyzers provide sub-parts-per-million (ppm) mass accuracy, enabling the confident determination of the elemental composition (C₅H₄O₃S) and distinguishing it from isobaric interferences. Tandem mass spectrometry (MS/MS) capabilities are essential for inducing and analyzing fragmentation, which is the cornerstone of structural elucidation.
Pillar 2: A Self-Validating Experimental Protocol
This protocol outlines a robust Liquid Chromatography-Mass Spectrometry (LC-MS) workflow designed for reproducibility and accuracy. Every step is chosen to ensure the integrity of the analysis from sample introduction to data acquisition.
Experimental Workflow Overview
Caption: LC-MS workflow for this compound analysis.
Step-by-Step Methodology
-
Sample and Standard Preparation:
-
Solvent System: Prepare a stock solution of this compound (1 mg/mL) in methanol. The compound exhibits moderate solubility in water, which is pH-dependent.[1] For working solutions, dilute the stock solution using a 50:50 mixture of methanol and deionized water to ensure compatibility with the reversed-phase mobile phase.
-
Concentration: Aim for a final concentration in the range of 1-10 µg/mL for initial method development.
-
-
Liquid Chromatography (LC) Parameters:
-
Rationale: Chromatographic separation is crucial to remove matrix components and isomeric impurities prior to MS detection. A standard reversed-phase method is effective.
-
Column: C18 column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).
-
Mobile Phase A: Deionized water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient:
-
0-1 min: 5% B
-
1-8 min: 5% to 95% B
-
8-10 min: Hold at 95% B
-
10-10.1 min: 95% to 5% B
-
10.1-12 min: Hold at 5% B (re-equilibration)
-
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry (MS) Parameters:
-
Rationale: The following parameters provide a robust starting point. Optimization may be required depending on the specific instrument.
-
Ionization Mode: ESI, run in both positive and negative modes.
-
| Parameter | Negative Mode (-ESI) | Positive Mode (+ESI) | Causality and Field Insight |
| Capillary Voltage | -3.0 kV | +3.5 kV | Optimized to promote efficient deprotonation (-ve) or protonation (+ve) and stable spray. |
| Source Temperature | 120 °C | 120 °C | A lower temperature preserves the integrity of the parent molecule. |
| Desolvation Temp. | 350 °C | 350 °C | Ensures efficient removal of solvent droplets from the ions entering the mass analyzer. |
| Cone Gas Flow | 50 L/hr | 50 L/hr | Helps shape the ESI plume and aids in desolvation. |
| Desolvation Gas Flow | 600 L/hr | 600 L/hr | High flow of nitrogen gas facilitates the final desolvation step. |
| Full Scan Range | m/z 50-250 | m/z 50-250 | A narrow range centered on the expected molecular ion (m/z 143/145) improves scan speed. |
| Collision Energy (MS/MS) | 10-30 eV | 10-30 eV | A ramped collision energy allows for the observation of both low-energy and high-energy fragments in a single run. |
Pillar 3: Decoding the Fragmentation Pattern
The structural identity of this compound is definitively confirmed by its unique fragmentation pattern in MS/MS experiments. The predicted pathways below are based on established fragmentation rules for carboxylic acids and substituted thiophenes.[5][6][7]
Negative Ion Mode (-ESI) Fragmentation
The [M-H]⁻ precursor ion at m/z 142.99 provides the most diagnostic fragments.
References
- 1. Buy this compound | 5118-07-0 [smolecule.com]
- 2. scbt.com [scbt.com]
- 3. Identification of the carboxylic acid functionality by using electrospray ionization and ion-molecule reactions in a modified linear quadrupole ion trap mass spectrometer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Thiophene-3-carboxylic acid | C5H4O2S | CID 6918 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. GCMS Section 6.12 [people.whitman.edu]
An In-depth Technical Guide to the Spectroscopic Characterization of 3-Hydroxythiophene-2-carboxylic acid
<
Abstract
This technical guide provides a comprehensive framework for the spectroscopic characterization of 3-Hydroxythiophene-2-carboxylic acid (CAS 5118-07-0), a key heterocyclic building block in medicinal chemistry and materials science.[1][2][3] As a Senior Application Scientist, this document moves beyond a simple recitation of techniques. Instead, it offers an integrated approach, detailing the causality behind experimental choices and presenting a self-validating system of protocols. This guide is intended for researchers, scientists, and drug development professionals who require a deep and practical understanding of how to elucidate and confirm the structure and purity of this multifaceted molecule. We will delve into Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, Ultraviolet-Visible (UV-Vis) Spectroscopy, and Mass Spectrometry (MS), providing not only procedural steps but also the underlying scientific rationale to empower robust and reliable characterization.
Introduction: The Structural Nuances of this compound
This compound, with the molecular formula C₅H₄O₃S, is an aromatic compound of significant interest.[1] Its structure, featuring a thiophene ring substituted with both a hydroxyl and a carboxylic acid group, imparts a unique combination of chemical reactivity and biological potential.[1] The thiophene core is a five-membered aromatic heterocycle containing a sulfur atom, a scaffold found in numerous FDA-approved drugs.[3][4] The presence of the hydroxyl and carboxylic acid functionalities opens avenues for various chemical transformations, such as esterification and amidation, making it a versatile precursor for the synthesis of novel derivatives with potential antimicrobial and antioxidant properties.[1][2][5]
A critical aspect to consider when characterizing this molecule is the potential for tautomerism. The 3-hydroxythiophene moiety can exist in equilibrium with its keto tautomer, thiophen-3(2H)-one.[6] This equilibrium can be influenced by the solvent and pH, which has significant implications for its spectroscopic signatures.[6][7] A thorough characterization, therefore, requires a multi-technique approach to fully capture the structural and electronic properties of the molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Proton and Carbon Environment
NMR spectroscopy is arguably the most powerful tool for the unambiguous structural elucidation of organic molecules. It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.
¹H NMR Spectroscopy: A Window into the Protons
Rationale: ¹H NMR spectroscopy allows for the identification and quantification of protons within the molecule. The chemical shift (δ) of each proton is highly sensitive to its local electronic environment, while spin-spin coupling provides information about neighboring protons.
Expected Spectral Features:
-
Thiophene Ring Protons: The two protons on the thiophene ring are expected to appear in the aromatic region, typically between δ 7.0 and 8.0 ppm.[1] Their specific chemical shifts and the coupling constant (J) between them will be indicative of their relative positions on the ring.
-
Carboxylic Acid Proton: The acidic proton of the carboxylic acid group is highly deshielded and typically appears as a broad singlet at a downfield chemical shift, often in the range of δ 10-12 ppm.[1][8][9] This signal will disappear upon the addition of a few drops of deuterium oxide (D₂O) due to proton-deuterium exchange, a key diagnostic test.[9]
-
Hydroxyl Proton: The hydroxyl proton's chemical shift is more variable and can be influenced by solvent, concentration, and temperature due to hydrogen bonding. It may appear as a broad singlet.
Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Methanol-d₄) in a standard 5 mm NMR tube. The choice of solvent is critical, as it can influence the position of exchangeable protons and the tautomeric equilibrium. DMSO-d₆ is often a good choice as it can solubilize the compound and slow down the exchange of the acidic and hydroxyl protons.
-
Instrument Setup:
-
Use a high-field NMR spectrometer (e.g., 300 MHz or higher) for better spectral dispersion.
-
Acquire a standard one-dimensional ¹H spectrum.
-
Set the spectral width to cover the expected range of chemical shifts (e.g., 0-15 ppm).
-
Optimize the receiver gain and pulse width.
-
-
Data Acquisition: Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Data Processing:
-
Apply Fourier transformation to the free induction decay (FID).
-
Phase the spectrum and perform baseline correction.
-
Calibrate the chemical shift scale using the residual solvent peak as an internal standard (e.g., DMSO at δ 2.50 ppm).
-
Integrate the signals to determine the relative number of protons for each resonance.
-
-
Deuterium Exchange: After acquiring the initial spectrum, add a drop of D₂O to the NMR tube, shake gently, and re-acquire the spectrum to confirm the assignment of the carboxylic acid and hydroxyl protons.
¹³C NMR Spectroscopy: Mapping the Carbon Skeleton
Rationale: ¹³C NMR spectroscopy provides information about the carbon framework of the molecule. Each unique carbon atom gives rise to a distinct signal, and its chemical shift is indicative of its hybridization and electronic environment.
Expected Spectral Features:
-
Carbonyl Carbon: The carbon of the carboxylic acid group is highly deshielded and will appear at the downfield end of the spectrum, typically in the range of δ 165-185 ppm.[8][10][11]
-
Thiophene Ring Carbons: The four carbons of the thiophene ring will have distinct chemical shifts in the aromatic region (approximately δ 110-150 ppm). The carbon bearing the hydroxyl group and the carbon bearing the carboxylic acid group will be significantly influenced by these substituents.
-
Tautomerism Consideration: The presence of the keto tautomer would result in a different set of carbon signals, including a carbonyl carbon in the ketone region (typically δ > 190 ppm).
Experimental Protocol: ¹³C NMR Spectroscopy
-
Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy. A higher concentration (20-50 mg) may be required for a good signal-to-noise ratio in a reasonable time.
-
Instrument Setup:
-
Acquire a proton-decoupled ¹³C spectrum to simplify the spectrum to single lines for each carbon.
-
Set the spectral width to cover the expected range (e.g., 0-200 ppm).
-
-
Data Acquisition: A larger number of scans will be necessary compared to ¹H NMR due to the low natural abundance of the ¹³C isotope.
-
Data Processing: Process the data similarly to the ¹H NMR spectrum, using the solvent peak for referencing (e.g., DMSO-d₆ at δ 39.52 ppm).
| Spectroscopic Data Summary: NMR | |
| Technique | Expected Chemical Shifts (δ, ppm) |
| ¹H NMR | Thiophene Protons: 7.0 - 8.0[1] Carboxylic Acid Proton: 10 - 12 (broad singlet)[1][8][9] Hydroxyl Proton: Variable |
| ¹³C NMR | Carbonyl Carbon (Acid): 165 - 185[8][10][11] Thiophene Carbons: 110 - 150 |
Infrared (IR) Spectroscopy: Identifying Functional Groups
Rationale: IR spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule. The absorption of infrared radiation causes molecular vibrations (stretching and bending) at specific frequencies, which are characteristic of the bonds present.
Expected Spectral Features:
-
O-H Stretch (Carboxylic Acid): A very broad and strong absorption band is expected in the region of 2500-3300 cm⁻¹.[1][10][11][12] This broadness is a hallmark of the hydrogen-bonded dimers that carboxylic acids typically form.[12]
-
C=O Stretch (Carboxylic Acid): A strong, sharp absorption band should appear between 1680-1750 cm⁻¹.[1][12] Its exact position can be influenced by conjugation and hydrogen bonding.
-
O-H Stretch (Phenolic): The hydroxyl group on the thiophene ring will also contribute to the O-H stretching vibrations, potentially overlapping with the carboxylic acid O-H band.[1]
-
C-O Stretch: A stretching vibration for the C-O single bond is expected in the 1210-1320 cm⁻¹ region.[12][13]
-
Aromatic C-H and C=C Stretches: Absorptions corresponding to the aromatic C-H bonds (around 3100 cm⁻¹) and C=C bonds of the thiophene ring (around 1300-1500 cm⁻¹) are also anticipated.[14][15]
Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR Spectroscopy
-
Sample Preparation: Place a small amount of the solid this compound directly onto the ATR crystal. No extensive sample preparation is required.
-
Instrument Setup:
-
Use a Fourier Transform Infrared (FT-IR) spectrometer equipped with an ATR accessory.
-
Collect a background spectrum of the clean, empty ATR crystal.
-
-
Data Acquisition:
-
Apply pressure to ensure good contact between the sample and the crystal.
-
Collect the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
-
Data Processing: The software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
Workflow for Spectroscopic Analysis
References
- 1. Buy this compound | 5118-07-0 [smolecule.com]
- 2. researchgate.net [researchgate.net]
- 3. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Thiophene - Wikipedia [en.wikipedia.org]
- 5. Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Chemical and spectroscopic properties of the 3-hydroxythiophene [thiophen-3(2H)-one] system - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. electronicsandbooks.com [electronicsandbooks.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. chem.libretexts.org [chem.libretexts.org]
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- 15. iosrjournals.org [iosrjournals.org]
A Technical Guide to the Computational and DFT-Driven Analysis of 3-Hydroxythiophene-2-carboxylic Acid
Foreword: Bridging Theory and Application in Drug Discovery
In the landscape of modern drug development and materials science, the ability to predict molecular properties with high accuracy before engaging in costly and time-consuming synthesis is paramount. 3-Hydroxythiophene-2-carboxylic acid, a heterocyclic compound, serves as a valuable scaffold in medicinal chemistry and organic synthesis due to its unique electronic and structural characteristics.[1] This guide provides researchers, computational chemists, and drug development professionals with a comprehensive, in-depth protocol for the computational analysis of this molecule using Density Functional Theory (DFT). Moving beyond a simple list of methods, we will delve into the causality behind our chosen computational strategies, ensuring a robust and validated approach to understanding the molecule's behavior at a quantum mechanical level.
Introduction to this compound and the Role of DFT
This compound (C₅H₄O₃S) is an aromatic heterocyclic compound featuring a five-membered thiophene ring substituted with both a hydroxyl and a carboxylic acid group.[1][2] This combination of functional groups imparts a range of interesting chemical properties, including the potential for intramolecular hydrogen bonding, various protonation states, and significant biological activities, such as antimicrobial and antioxidant properties.[1] Its derivatives are explored in various applications, from pharmaceuticals to materials science.[1][3]
Density Functional Theory (DFT) has emerged as a powerful and widely-used computational method in chemistry and materials science.[4] It offers a favorable balance between computational cost and accuracy, making it ideal for studying the electronic structure and properties of medium-sized organic molecules like this compound.[5] By employing DFT, we can elucidate key characteristics such as:
-
Geometric Parameters: Bond lengths, bond angles, and dihedral angles of the most stable molecular conformations.
-
Vibrational Frequencies: Predicting infrared (IR) and Raman spectra to aid in experimental characterization.[4][6]
-
Electronic Properties: Understanding the distribution of electrons through analysis of the Highest Occupied Molecular Orbital (HOMO), Lowest Unoccupied Molecular Orbital (LUMO), and the electrostatic potential surface.[4][7]
-
Spectroscopic Properties: Predicting NMR chemical shifts to complement experimental data.[4]
-
Reactivity Descriptors: Calculating parameters like chemical hardness, softness, and electrophilicity to predict how the molecule will interact with other species.[4][8]
This guide will walk you through a complete computational workflow, from building the initial molecular structure to analyzing the final calculated properties.
The Computational Workflow: A Self-Validating Protocol
The trustworthiness of computational results hinges on a well-defined and validated workflow. The following protocol is designed to be self-validating at each stage, ensuring the final data is reliable and physically meaningful.
Caption: A generalized workflow for DFT analysis of organic molecules.
Step-by-Step Experimental Protocol: DFT Calculations
Objective: To obtain the optimized geometry, vibrational frequencies, and electronic properties of this compound.
Recommended Software: Gaussian, ORCA, or GAMESS are all excellent choices for molecular systems.[5][9] This protocol will use syntax generally applicable to the Gaussian software package.
Methodology:
-
Initial Structure Generation:
-
Construct the 3D structure of this compound using a molecular builder such as GaussView, Avogadro, or ChemDraw.
-
The SMILES string for this molecule is C1=CSC(=C1O)C(=O)O.[10]
-
Perform a preliminary geometry cleanup using a molecular mechanics force field (e.g., MMFF94) to obtain a reasonable starting geometry.
-
-
Conformational Analysis:
-
Causality: The hydroxyl and carboxylic acid groups can rotate, leading to different conformers. Intramolecular hydrogen bonding between the hydroxyl proton and the carbonyl oxygen, or between the carboxylic proton and the hydroxyl oxygen, is possible and will significantly impact the molecule's stability and properties.[11][12] A thorough conformational search is crucial to locate the global minimum energy structure.
-
Procedure:
-
Identify the key rotatable bonds: the C-C bond between the thiophene ring and the carboxylic acid, the C-O bond of the hydroxyl group, and the C-O bond of the carboxylic acid.
-
Perform a relaxed potential energy surface (PES) scan by systematically rotating one of these dihedral angles (e.g., the O=C-C=C dihedral) in steps of 15-30 degrees, while allowing all other parameters to relax at each step. This should be done at a lower level of theory to save computational cost (e.g., B3LYP/6-31G(d)).
-
Identify all minima from the PES scan and use them as starting points for full geometry optimizations.
-
-
-
Geometry Optimization and Frequency Calculation:
-
Causality: This is the core of the DFT calculation. We need to find the stationary point on the potential energy surface that corresponds to the minimum energy structure. A subsequent frequency calculation is essential to verify that this structure is a true minimum (i.e., has no imaginary frequencies) and to obtain the zero-point vibrational energy (ZPVE) and thermal corrections.
-
Level of Theory Selection:
-
Functional: For organic molecules containing sulfur, hybrid functionals often provide a good balance of accuracy and efficiency. The B3LYP functional is a robust and widely used choice.[13] For potentially higher accuracy, especially with non-covalent interactions, the M06-2X functional is an excellent alternative.[14][15] We will proceed with B3LYP as it is a well-benchmarked standard.
-
Basis Set: A Pople-style basis set such as 6-311+G(d,p) is recommended. The + indicates the addition of diffuse functions, which are important for accurately describing anions and systems with potential hydrogen bonding. The (d,p) denotes polarization functions on heavy atoms and hydrogens, respectively, which are necessary for describing the directionality of bonds accurately.
-
-
Procedure:
-
For each low-energy conformer identified in the previous step, perform a full geometry optimization and frequency calculation.
-
Gaussian Input File Example:
-
Analyze the output files. Confirm that the optimization has converged and that there are no imaginary frequencies in the frequency calculation output. The structure with the lowest electronic energy (including ZPVE correction) is the global minimum.
-
-
-
Analysis of Properties:
-
Geometric Analysis: Extract bond lengths, angles, and dihedrals from the optimized structure and compare them with experimental data if available.
-
Vibrational Analysis: Visualize the vibrational modes and compare the calculated IR spectrum with experimental data. Note that calculated frequencies are often systematically higher than experimental values due to the harmonic approximation; a scaling factor (typically ~0.96-0.98 for B3LYP) may be applied for better agreement.
-
Electronic Structure Analysis:
-
Visualize the HOMO and LUMO to understand the regions of electron density most likely involved in electron donation and acceptance, respectively.
-
Generate a molecular electrostatic potential (ESP) map. This will highlight the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule.
-
-
NMR Prediction: If required, perform a GIAO (Gauge-Independent Atomic Orbital) NMR calculation using the optimized geometry to predict ¹H and ¹³C chemical shifts.
-
Expected Results and Data Interpretation
Based on the computational protocol, we can anticipate and interpret a range of quantitative data.
Conformational Stability
The primary conformational isomers will likely be defined by the orientation of the carboxylic acid and hydroxyl groups. The global minimum is expected to be a planar or near-planar structure stabilized by an intramolecular hydrogen bond between the hydroxyl group's hydrogen and the carbonyl oxygen of the carboxylic acid. This forms a stable six-membered ring-like structure.
Key Quantitative Data
The following table summarizes the types of data that will be generated and their significance.
| Parameter Category | Specific Descriptor | Typical Level of Theory | Significance for Research & Drug Development |
| Structural Properties | Bond Lengths (Å), Bond Angles (°), Dihedral Angles (°) | B3LYP/6-311+G(d,p) | Provides the precise 3D structure of the most stable conformer, crucial for understanding steric interactions and for use in molecular docking simulations. |
| Thermodynamic Properties | Electronic Energy (Hartree), Zero-Point Vibrational Energy (kcal/mol), Gibbs Free Energy (kcal/mol) | B3LYP/6-311+G(d,p) | Allows for the ranking of conformer stability and provides foundational data for calculating reaction thermodynamics. |
| Vibrational Properties | Key IR Frequencies (cm⁻¹) | B3LYP/6-311+G(d,p) | Predicts the IR spectrum, aiding in experimental identification. Key stretches (O-H, C=O, C-S) serve as fingerprints. For instance, the carboxylic O-H stretch is expected as a broad band around 2500-3300 cm⁻¹, and the C=O stretch around 1680-1750 cm⁻¹.[1] |
| Electronic Properties | HOMO Energy (eV), LUMO Energy (eV), HOMO-LUMO Gap (eV) | B3LYP/6-311+G(d,p) | The HOMO-LUMO gap is an indicator of chemical reactivity and stability; a smaller gap suggests the molecule is more easily excitable and more reactive.[8][16] |
| Reactivity Descriptors | Molecular Electrostatic Potential (ESP) | B3LYP/6-311+G(d,p) | Visually identifies sites for electrophilic and nucleophilic attack, guiding the synthesis of new derivatives and predicting intermolecular interactions. |
Visualization of Molecular Orbitals
The Frontier Molecular Orbitals (HOMO and LUMO) are critical for understanding chemical reactivity.
Caption: Relationship between HOMO, LUMO, and the energy gap.
For this compound, the HOMO is expected to have significant π-character distributed across the electron-rich thiophene ring and the lone pairs of the oxygen atoms. The LUMO is likely to be a π* orbital with significant density on the carboxylic acid group, indicating this is the most probable site for nucleophilic attack.
Conclusion: From Data to Insight
This guide has outlined a comprehensive and scientifically rigorous protocol for the computational study of this compound using DFT. By following this workflow, researchers can generate reliable data on the molecule's structural, vibrational, and electronic properties. The true value of these computational studies lies not just in the numbers generated, but in the expert interpretation of this data to guide further research. Whether it is to rationalize reaction outcomes, design novel analogues with enhanced biological activity, or predict spectroscopic signatures for compound verification, the insights gained from a well-executed DFT study are an indispensable tool for the modern scientist.
References
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- 4. mdpi.com [mdpi.com]
- 5. matlantis.com [matlantis.com]
- 6. researchgate.net [researchgate.net]
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- 10. PubChemLite - this compound (C5H4O3S) [pubchemlite.lcsb.uni.lu]
- 11. researchgate.net [researchgate.net]
- 12. Assessing the Conformational Equilibrium of Carboxylic Acid via QM and MD Studies on Acetic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 13. DFT and TD-DFT calculation of new thienopyrazine-based small molecules for organic solar cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Benchmark of density functional theory methods for the study of organic polysulfides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. chemrxiv.org [chemrxiv.org]
- 16. mdpi.com [mdpi.com]
Physical and chemical properties of 3-Hydroxythiophene-2-carboxylic acid
An In-Depth Technical Guide to 3-Hydroxythiophene-2-carboxylic Acid: Properties, Synthesis, and Applications
Authored by a Senior Application Scientist
Introduction
This compound (CAS No. 5118-07-0) is a heterocyclic compound of significant interest to the scientific community, particularly those in medicinal chemistry and materials science.[1] Its unique molecular architecture, featuring a sulfur-containing thiophene ring functionalized with both a hydroxyl and a carboxylic acid group, imparts a rich and versatile reactivity profile.[1] This guide provides a comprehensive overview of its physical and chemical properties, spectroscopic signature, synthesis, and key applications, offering field-proven insights for researchers and drug development professionals.
Core Molecular and Physicochemical Profile
The distinct properties of this compound arise from the interplay of its three primary structural components: the aromatic thiophene ring, the acidic carboxylic acid moiety, and the phenolic hydroxyl group. This combination facilitates hydrogen bonding, influences electronic distribution within the ring, and provides multiple sites for chemical modification.
Key Properties Summary
A consolidation of the fundamental physicochemical data for this compound is presented below for rapid reference.
| Property | Value | Source(s) |
| CAS Number | 5118-07-0 | [1][2] |
| Molecular Formula | C₅H₄O₃S | [1][2] |
| Molecular Weight | 144.15 g/mol | [1] |
| IUPAC Name | This compound | [1] |
| Synonyms | 3-hydroxy-2-thiophenecarboxylic acid | [2] |
| Appearance | Solid | [2] |
| Boiling Point | 326.4°C at 760 mmHg | [1] |
| Purity | Typically ≥95% | [2] |
Structural and Chemical Characteristics
-
Structure and Tautomerism : The molecule consists of a five-membered thiophene ring substituted at the C2 and C3 positions. The presence of the hydroxyl group adjacent to the carbonyl of the carboxylic acid allows for potential intramolecular hydrogen bonding, which can influence its conformation and reactivity. It is important to recognize that this compound can exist in tautomeric forms, such as the 3-keto tautomer, 2-(dihydroxymethylidene)-3-thiophenone, although it predominantly exists in the hydroxy form.[2]
-
Physical Properties : It is a solid at room temperature. The high boiling point of 326.4°C is a direct consequence of strong intermolecular hydrogen bonding enabled by both the carboxylic acid and hydroxyl groups, which requires significant energy to overcome.[1] This is substantially higher than thiophene derivatives lacking these functionalities.[1]
Spectroscopic and Analytical Characterization
Confirming the identity and purity of this compound is crucial for any research application. Spectroscopic methods provide a definitive fingerprint of the molecule.
Spectroscopic Data
| Technique | Characteristic Features |
| ¹H NMR | - Thiophene Protons : Two distinct signals for the protons on the thiophene ring, typically observed as doublets.[4] - Hydroxyl Proton : A broad singlet, often in the downfield region (10-12 ppm for carboxylic acid OH), whose chemical shift is concentration and solvent-dependent. The signal disappears upon D₂O exchange.[5] |
| ¹³C NMR | - Carbonyl Carbon : A highly deshielded signal in the 160-180 ppm region.[5] - Thiophene Carbons : Signals corresponding to the four carbons of the thiophene ring, with the carbon atoms attached to the electronegative oxygen and sulfur atoms showing distinct chemical shifts. |
| Infrared (IR) Spectroscopy | - O-H Stretch : A very broad and strong absorption band from 2500 to 3300 cm⁻¹, characteristic of the hydrogen-bonded carboxylic acid dimer.[5] - C=O Stretch : A strong absorption band around 1710 cm⁻¹ for the carbonyl group of the dimerized carboxylic acid.[5] - C=C Stretch : Absorptions corresponding to the aromatic thiophene ring. |
| Mass Spectrometry | - Molecular Ion Peak : A peak at m/z 144, corresponding to the molecular weight of the compound.[1] - Key Fragmentation : A characteristic loss of the carboxyl group (-COOH), resulting in a fragment ion at m/z 99.[1] |
Analytical Workflow
A standard workflow for the quality control of this compound involves a combination of chromatographic and spectroscopic techniques.
Caption: Standard analytical workflow for compound validation.
Synthesis and Chemical Reactivity
Understanding the synthesis and reactivity of this compound is fundamental to its application as a chemical building block.
Synthetic Methodologies
Several synthetic routes have been established. One common and effective method involves the deprotection of a benzylated precursor, which is a reliable strategy for obtaining the final product in high yield.
Protocol: Synthesis via Debenzylation [4]
-
Hydrogenation Setup : To a suitable reaction vessel, add 3-benzyloxythiophene-2-carboxylic acid (1.0 g).
-
Catalyst and Solvent : Add 10% palladium on carbon (Pd/C) catalyst (1.8 g) and a solvent mixture of ethanol (150 mL) and 2N hydrochloric acid (4.5 mL).
-
Reaction : Subject the mixture to hydrogenation at 45 psi of hydrogen pressure for 2 hours. Causality Note: The Pd/C catalyst facilitates the hydrogenolysis of the benzyl ether C-O bond, while the acidic medium ensures the carboxylic acid remains protonated.
-
Workup : Upon completion, filter the reaction mixture through a pad of diatomaceous earth to remove the catalyst.
-
Isolation : Concentrate the filtrate under vacuum to yield this compound as an off-white solid (yield: ~98%).
Caption: Synthetic scheme for this compound.
Another important approach is the Fiesselmann thiophene synthesis, which involves the condensation of an α,β-acetylenic ester with methyl thioglycolate to regioselectively produce 3-hydroxythiophene-2-carboxylate derivatives.[6]
Key Chemical Reactions
The dual functionality of the molecule allows for a range of chemical transformations, making it a versatile intermediate.[1]
-
Esterification : The carboxylic acid group readily reacts with alcohols under acidic conditions to form the corresponding esters. This is a common strategy to mask the acidic proton and modify the compound's solubility and pharmacokinetic properties.[1]
-
Amidation : Reaction with amines, typically activated by coupling agents, yields carboxamides. Thiophene-2-carboxamides are a well-established class of compounds with diverse biological activities.[7][8]
-
Decarboxylation : Under heating, the molecule can lose carbon dioxide to yield 3-hydroxythiophene, although specific conditions are required.[1]
-
Reactions of the Hydroxyl Group : The hydroxyl group can be alkylated to form ethers or acylated to form esters. It can also be converted to other functional groups, for example, treatment with phosphorus pentachloride can be used to synthesize the corresponding 3-chloro derivative.[9]
-
Ring Substitution : The electron-donating nature of the hydroxyl group activates the thiophene ring towards electrophilic aromatic substitution, although the regioselectivity will be influenced by both the hydroxyl and carboxyl directing groups.
Caption: Key reactivity pathways for the core molecule.
Applications in Research and Drug Development
This compound is not merely a laboratory chemical; it is a "privileged pharmacophore" whose derivatives have shown significant biological potential.[7]
-
Scaffold for Bioactive Molecules : The thiophene ring is a bioisostere for the benzene ring and is found in numerous marketed drugs.[8] The functional groups on this specific scaffold allow for the strategic elaboration of molecular complexity, which is a cornerstone of drug discovery. The functional groups can positively influence a molecule's pharmacokinetic properties, such as solubility and its ability to interact with biological targets.[6]
-
Antimicrobial and Antioxidant Activity : Research has demonstrated that derivatives of this compound possess notable biological activities.[1] Specifically, 3-hydroxy thiophene-2-carboxamide derivatives have been evaluated for their antioxidant and antibacterial properties.[8] Studies have shown these compounds exhibit moderate to good antioxidant activity and are often more active against Gram-positive bacterial strains.[8]
-
Enzyme Inhibition : The parent compound and its esters (furoates and thenoates) have been identified as allosteric inhibitors of pyruvate dehydrogenase kinase 2, highlighting their potential in metabolic research.[4]
Safety, Handling, and Storage
Proper handling is essential to ensure laboratory safety.
-
Hazard Identification : This compound is classified as harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335).
-
Handling Recommendations : Use in a well-ventilated area. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses. Avoid breathing dust. Wash hands thoroughly after handling.[10]
-
Storage : Store in a cool (2-8°C), dry, and dark place in a tightly sealed container.
Conclusion
This compound is a highly valuable and versatile heterocyclic compound. Its well-defined physical and chemical properties, combined with its multiple reactive sites, make it an essential building block for the synthesis of complex molecular targets. For researchers in drug development, its role as a scaffold for generating novel compounds with potential antimicrobial, antioxidant, and enzyme-inhibiting activities underscores its continued importance in the field. A thorough understanding of its characteristics, as detailed in this guide, is the first step toward unlocking its full synthetic and therapeutic potential.
References
- 1. Buy this compound | 5118-07-0 [smolecule.com]
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- 4. This compound | 5118-07-0 [chemicalbook.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. 4-Hydroxythiophene-2-carboxylic acid | 40748-90-1 | Benchchem [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. prepchem.com [prepchem.com]
- 10. echemi.com [echemi.com]
Foreword: Understanding the Critical Role of Solubility in Research and Development
An In-Depth Technical Guide to the Solubility of 3-Hydroxythiophene-2-carboxylic Acid
In the landscape of drug discovery and materials science, the intrinsic properties of a molecule dictate its potential. Among these, solubility is a cornerstone physical characteristic that governs everything from reaction kinetics in synthesis to bioavailability in physiological systems. This compound, a heterocyclic compound featuring both a carboxylic acid and a phenolic hydroxyl group, presents a fascinating case study in solubility.[1] Its structural duality allows for a rich interplay of intermolecular forces, making its behavior in different solvent environments a critical area of study for any researcher utilizing it as a building block for pharmaceuticals or advanced materials.[1]
This guide moves beyond a simple data sheet to provide a comprehensive, field-proven perspective on evaluating and understanding the solubility of this compound. We will delve into the theoretical underpinnings of its solubility, present a robust, self-validating experimental protocol for its determination, and analyze its behavior across a spectrum of common laboratory solvents.
The Molecular Architecture: Causality of Solubility Behavior
The solubility of this compound (C₅H₄O₃S, M.W. 144.15 g/mol ) is fundamentally dictated by its molecular structure.[2][3] To predict and explain its behavior, we must consider the contributions of its three key components: the thiophene ring, the carboxylic acid group, and the hydroxyl group.
-
Thiophene Ring: The aromatic sulfur-containing ring is largely nonpolar and contributes to the molecule's hydrophobic character. This portion of the molecule prefers to interact with nonpolar solvents via van der Waals forces.[4]
-
Carboxylic Acid (-COOH): This is a highly polar functional group capable of acting as both a hydrogen bond donor and acceptor. It can also deprotonate in the presence of a base to form a highly soluble carboxylate salt, making its solubility pH-dependent.[1][5]
-
Hydroxyl Group (-OH): Attached to the thiophene ring, this phenolic hydroxyl group is also polar and an excellent hydrogen bond donor and acceptor.[1]
The principle of "like dissolves like" is the guiding tenet here.[6][7] Solvents that can effectively interact with the polar -COOH and -OH groups will be most effective at overcoming the crystal lattice energy of the solid compound and pulling it into solution.
A Validated Protocol for Thermodynamic Solubility Determination: The Shake-Flask Method
To ensure reproducible and accurate solubility data, a standardized methodology is paramount. The equilibrium or thermodynamic shake-flask method is the gold standard for this purpose, as it measures the solubility of a compound once the system has reached equilibrium.[8][9] This contrasts with kinetic solubility methods, which are faster but can sometimes overestimate solubility by creating supersaturated solutions.[10]
The following protocol is designed to be a self-validating system, incorporating best practices to ensure data integrity.
Experimental Rationale
The core of this method is to create a saturated solution by agitating an excess of the solid compound in the chosen solvent for a prolonged period.[11] This ensures that the dissolution and precipitation rates become equal, establishing a true equilibrium. Subsequent separation of the undissolved solid and precise quantification of the solute in the saturated supernatant yields the solubility value.[4]
Detailed Step-by-Step Methodology
-
Preparation:
-
Accurately weigh an excess amount of this compound (e.g., 10-20 mg) into a series of clear glass vials with screw caps. The key is to ensure a visible amount of undissolved solid remains at the end of the experiment.
-
Prepare duplicate or triplicate vials for each solvent to be tested to ensure reproducibility.
-
Label each vial clearly with the compound, solvent, and replicate number.
-
-
Solvent Addition & Equilibration:
-
Add a precise volume (e.g., 2.0 mL) of the desired solvent to each vial.
-
Securely cap the vials.
-
Place the vials in a constant-temperature shaker or orbital incubator. Agitate the vials at a consistent speed (e.g., 850 rpm) and temperature (e.g., 25°C) for a minimum of 24 hours.[8][10]
-
Causality Check: 24 hours is a standard starting point to ensure equilibrium is reached.[9] For certain compounds or viscous solvents, longer incubation times (e.g., 48 or 72 hours) may be necessary. It is advisable to test multiple time points (e.g., 24h and 48h) during method development; if the measured concentration does not change, equilibrium has been achieved.[9]
-
-
Phase Separation (Critical Step):
-
After equilibration, allow the vials to stand undisturbed at the experimental temperature for at least one hour to let the solid settle.
-
To separate the saturated liquid phase from the undissolved solid, use one of the following methods:
-
Centrifugation: Centrifuge the vials at high speed (e.g., 10,000 x g) for 15 minutes.
-
Filtration: Carefully draw the supernatant using a syringe and pass it through a chemically inert 0.45 µm syringe filter (e.g., PTFE).[4]
-
-
Self-Validation Check: This step is critical. Failure to completely remove microscopic solid particles will lead to a gross overestimation of solubility. When filtering, discard the first 10-20% of the filtrate to prevent any potential adsorption of the solute onto the filter membrane.
-
-
Quantification via High-Performance Liquid Chromatography (HPLC):
-
Prepare a series of calibration standards of this compound of known concentrations in the test solvent.
-
Dilute the clear, saturated filtrate from Step 3 with the mobile phase to fall within the linear range of the calibration curve.
-
Analyze the standards and diluted samples using a validated reverse-phase HPLC method. A suitable method for thiophene carboxylic acids involves a C18 column with a mobile phase of acetonitrile and water, often with a small amount of acid like phosphoric or formic acid to ensure the carboxylic acid is protonated.[12][13]
-
Quantify the concentration in the diluted sample by comparing its peak area to the calibration curve.
-
-
Calculation and Reporting:
-
Calculate the original concentration in the saturated solution, accounting for the dilution factor.
-
Report the solubility in standard units, such as mg/mL or µg/mL, specifying the solvent and the temperature at which the measurement was performed.
-
Workflow Visualization
Caption: A generalized workflow for determining equilibrium solubility using the shake-flask method.
Solubility Profile and Discussion
The dual phenolic and carboxylic acid nature of this compound leads to a distinct solubility pattern across different solvent classes.[1]
| Solvent Class | Example Solvent | Polarity | Hydrogen Bonding | Observed Solubility |
| Polar Protic | Water | High | Donor & Acceptor | Moderate (pH-dependent)[1] |
| Polar Protic | Methanol | High | Donor & Acceptor | Excellent[1] |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | High | Acceptor Only | Excellent[1] |
| Halogenated | Chloroform | Medium | Weak Donor | Moderate to Good[1] |
| Nonpolar Ethers | Diethyl Ether | Low | Acceptor Only | Limited[1] |
Analysis of Results
-
Polar Protic Solvents (Methanol, Water): These solvents are highly effective due to their ability to form strong hydrogen bonds with both the carboxylic acid and hydroxyl groups of the solute.[1] Methanol is noted as an excellent solvent.[1] The moderate solubility in water is highly dependent on pH; in acidic conditions, the molecule is neutral and less soluble, while in basic conditions, it deprotonates to form a highly polar and much more soluble carboxylate salt.[1][14]
-
Polar Aprotic Solvents (DMSO): DMSO is an exceptional solvent for this compound.[1] While it cannot donate hydrogen bonds, its strong dipole and ability to act as a powerful hydrogen bond acceptor allow it to effectively solvate both the -OH and -COOH protons, leading to excellent dissolution.[1]
-
Nonpolar Solvents (Diethyl Ether): In solvents like diethyl ether that lack strong dipoles and cannot engage in significant hydrogen bonding, the solubility is limited. The energy gained from weak van der Waals interactions is insufficient to overcome the strong intermolecular hydrogen bonding holding the solid crystal lattice together.[1]
-
Chloroform: The moderate to good solubility in chloroform is noteworthy.[1] Although less polar than alcohols, the chloroform proton is weakly acidic and can act as a hydrogen bond donor to the oxygen atoms of the solute, while its chlorine atoms can interact with the thiophene ring, contributing to dissolution.
Visualizing Structure-Solubility Relationships
Caption: Relationship between solvent class and solubility for this compound.
Conclusion and Future Directions
The solubility of this compound is a direct consequence of its multifunctional chemical structure. It exhibits excellent solubility in polar solvents, particularly those capable of strong hydrogen bonding interactions like methanol and DMSO, and limited solubility in nonpolar media.[1] The pH-dependent nature of its aqueous solubility offers a mechanism for controlling its dissolution and precipitation, a valuable tool in purification and formulation.
For researchers in drug development, this profile suggests that for aqueous formulations, salt formation will be critical. For synthetic chemists, DMSO, and methanol serve as excellent choices for reaction media. This guide provides both the theoretical framework and a practical, validated protocol to empower scientists to confidently measure and interpret the solubility of this versatile compound, enabling more informed decisions in their research and development endeavors.
References
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- 2. This compound | CymitQuimica [cymitquimica.com]
- 3. fluorochem.co.uk [fluorochem.co.uk]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. chem.ws [chem.ws]
- 7. Khan Academy [khanacademy.org]
- 8. enamine.net [enamine.net]
- 9. downloads.regulations.gov [downloads.regulations.gov]
- 10. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 11. bioassaysys.com [bioassaysys.com]
- 12. 2-Thiophenecarboxylic acid | SIELC Technologies [sielc.com]
- 13. benchchem.com [benchchem.com]
- 14. www1.udel.edu [www1.udel.edu]
Tautomerism in 3-Hydroxythiophene-2-carboxylic acid
An In-Depth Technical Guide to the Tautomerism of 3-Hydroxythiophene-2-carboxylic Acid
Abstract
Tautomerism, the dynamic equilibrium between readily interconvertible structural isomers, is a fundamental concept in chemistry with profound implications for drug discovery and development.[1][2] The physicochemical and biological properties of a molecule—such as its solubility, stability, receptor binding affinity, and metabolic profile—can be dictated by the predominant tautomeric form.[3][4] This guide provides a detailed technical examination of the tautomeric behavior of this compound, a heterocyclic scaffold of interest in medicinal chemistry.[5][6][7] We will explore the structural basis of its tautomeric equilibrium, the key factors influencing it, the definitive experimental and computational methodologies for its characterization, and the critical impact of this phenomenon on the molecule's potential as a therapeutic agent.
The Principle of Tautomerism in Heterocyclic Systems
Tautomerism involves the formal migration of a hydrogen atom or proton, accompanied by a switch of a single bond and adjacent double bond.[2] The most common form, prototropic tautomerism, is an equilibrium process where the isomers, or tautomers, can coexist.[4] While often discussed in the context of simple keto-enol systems like acetone, this phenomenon is particularly prevalent and complex in heterocyclic compounds.[8][9]
For drug development professionals, a thorough understanding of tautomerism is not merely academic. The different spatial arrangement of hydrogen bond donors and acceptors in tautomers can dramatically alter how a molecule interacts with its biological target.[1][4] Furthermore, properties critical for pharmacokinetics, such as lipophilicity (LogP) and pKa, are inherently linked to the specific tautomer present, affecting a drug's absorption, distribution, metabolism, and excretion (ADME) profile.[1][10]
The Tautomeric Landscape of this compound
The 3-hydroxythiophene scaffold is a classic example of a system exhibiting keto-enol tautomerism.[11][12] The equilibrium involves the aromatic "enol" form (3-hydroxythiophene) and the non-aromatic "keto" form (thiophen-3(2H)-one). For the specific molecule of interest, this compound (CAS 5118-07-0), this equilibrium manifests between two primary forms.[13][14]
-
Hydroxy Form (Enol Tautomer): this compound. In this form, the thiophene ring is aromatic, and the C3 position is substituted with a hydroxyl group.
-
Keto Form (Oxo Tautomer): 3-oxo-2,3-dihydrothiophene-2-carboxylic acid. Here, the aromaticity of the thiophene ring is disrupted, featuring a ketone at the C3 position and a protonated C2.
The dynamic relationship between these two forms is the central focus of this guide.
Figure 1: Tautomeric equilibrium of this compound.
Factors Governing the Tautomeric Equilibrium
The position of the equilibrium (defined by the constant, K_t = [enol]/[keto]) is not fixed; it is highly sensitive to the molecular environment and structure.
-
Solvent Polarity: The solvent plays a critical role in stabilizing one tautomer over the other.[11][12] Polar protic solvents can form hydrogen bonds with both forms but may preferentially stabilize the more polar keto tautomer. Conversely, non-polar solvents may favor the enol form, which can be stabilized by intramolecular hydrogen bonding. Studies on related 3-hydroxythiophenes have shown that the equilibrium is indeed solvent-dependent.[11][12]
-
Intramolecular Hydrogen Bonding: The substitution pattern of this compound allows for a strong intramolecular hydrogen bond in the hydroxy (enol) form between the carboxylic acid proton and the 3-hydroxyl oxygen, or vice-versa. This six-membered ring interaction is a powerful stabilizing force that can significantly favor the enol tautomer.[15]
-
Aromaticity: The hydroxy form possesses an aromatic thiophene ring, which confers considerable thermodynamic stability. The keto form lacks this aromatic stabilization. In many heterocyclic systems, the drive to maintain aromaticity is a dominant factor favoring the enol/hydroxy tautomer.
Experimental Characterization: A Multi-Technique Approach
Determining the predominant tautomeric form and quantifying the equilibrium in solution requires a combination of spectroscopic and analytical techniques. Each method provides unique, complementary information.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is arguably the most powerful tool for studying tautomerism in solution.[16] Since the tautomers are distinct chemical entities, they will give rise to separate sets of signals in both ¹H and ¹³C NMR spectra, assuming the rate of interconversion is slow on the NMR timescale.
-
¹H NMR: The aromatic protons of the hydroxy form will appear in the characteristic downfield region for aromatic compounds. The keto form, being non-aromatic, will show signals for its aliphatic protons at a more upfield position. The chemical shifts of the hydroxyl and carboxylic acid protons will also be distinct.
-
¹³C NMR: The chemical shifts of the ring carbons are highly informative. The C3 carbon will show a significant shift difference: in the hydroxy form, it is an sp² carbon bonded to oxygen (enol), while in the keto form, it is a ketone carbonyl carbon (sp² C=O), which resonates much further downfield (~180-200 ppm).[17]
| Spectroscopic Data | Hydroxy (Enol) Tautomer | Keto Tautomer |
| ¹H NMR (Expected) | Aromatic protons (downfield), Broad OH signals | Aliphatic protons (upfield), Distinct CH signal |
| ¹³C NMR (Expected) | C3-OH signal (enol region) | C3=O signal (ketone region, >180 ppm) |
| IR (Expected) | Broad O-H stretch (~3200-3600 cm⁻¹), C=O (acid, ~1680-1710 cm⁻¹), C=C (aromatic) | C=O (ketone, ~1700-1740 cm⁻¹), C=O (acid, ~1700-1720 cm⁻¹), Broad O-H (acid) |
| UV-Vis (Expected) | π -> π* transitions of aromatic system | n -> π* transition of α,β-unsaturated ketone |
Table 1: Expected comparative spectroscopic data for the tautomers of this compound.
Protocol: NMR Analysis of Tautomeric Equilibrium
-
Sample Preparation: Prepare a series of solutions of this compound (~10 mg/mL) in a range of deuterated solvents with varying polarities (e.g., CDCl₃, DMSO-d₆, Methanol-d₄).
-
Data Acquisition: Acquire high-resolution ¹H and ¹³C NMR spectra for each sample at a controlled temperature (e.g., 298 K).
-
Signal Assignment: Assign the peaks in each spectrum to the corresponding protons and carbons of the hydroxy and keto tautomers, supported by 2D NMR techniques (COSY, HSQC) if necessary.
-
Quantification: Integrate the well-resolved signals corresponding to each tautomer in the ¹H NMR spectrum. The ratio of the integrals directly corresponds to the molar ratio of the tautomers in that specific solvent.
-
Analysis: Compare the tautomeric ratios across the different solvents to determine the influence of the environment on the equilibrium position.
Infrared (IR) and UV-Vis Spectroscopy
-
IR Spectroscopy: This technique is excellent for identifying key functional groups.[16] The keto tautomer will exhibit a characteristic C=O stretching vibration for the ring ketone, which will be absent in the hydroxy form. The hydroxy tautomer will be defined by a broad O-H stretch and aromatic C=C stretching bands.[17]
-
UV-Vis Spectroscopy: The two tautomers have different chromophores and will therefore absorb light at different wavelengths.[4][18] The aromatic hydroxy form is expected to have a different λ_max compared to the α,β-unsaturated ketone system of the keto form. By analyzing the spectrum of the mixture, the relative concentrations can often be determined.
References
- 1. What impact does tautomerism have on drug discovery and development? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tautomer - Wikipedia [en.wikipedia.org]
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- 4. Frontiers | Keto-enol tautomerism in the development of new drugs [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Let’s not forget tautomers - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Chemical and spectroscopic properties of the 3-hydroxythiophene [thiophen-3(2H)-one] system - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. Buy this compound | 5118-07-0 [smolecule.com]
- 14. scbt.com [scbt.com]
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- 16. Importance of tautomerism in drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. library.ncifrederick.cancer.gov [library.ncifrederick.cancer.gov]
The Elusive Crystal Structure of 3-Hydroxythiophene-2-carboxylic Acid: A Call for Crystallographic Investigation
Despite its significance as a versatile heterocyclic building block in medicinal chemistry and materials science, a publicly available, experimentally determined crystal structure of 3-hydroxythiophene-2-carboxylic acid remains conspicuously absent from the scientific literature and crystallographic databases. This technical guide, originally intended to provide an in-depth analysis of its solid-state architecture, instead highlights a critical knowledge gap and outlines the experimental and computational pathways necessary to elucidate this fundamental information.
Introduction: The Significance of a Missing Structure
This compound, with its juxtaposition of a thiophene ring, a hydroxyl group, and a carboxylic acid moiety, presents a fascinating case for the study of intermolecular interactions.[1] The potential for strong hydrogen bonding, π-π stacking, and sulfur-mediated interactions suggests a rich and complex solid-state chemistry.[2] Understanding the precise three-dimensional arrangement of molecules in the crystalline lattice is paramount for:
-
Drug Development: Polymorphism, the ability of a compound to exist in multiple crystal forms, is critically influenced by intermolecular interactions. Different polymorphs can exhibit distinct solubilities, dissolution rates, and bioavailability, directly impacting a drug's efficacy and safety.
-
Materials Science: The crystal packing dictates a material's bulk properties, including its mechanical, optical, and electronic characteristics. For thiophene derivatives, which are often explored for their conductive properties, a detailed understanding of the crystal structure is essential for rational design.
-
Computational Chemistry: An experimental crystal structure serves as the ultimate benchmark for validating and refining computational models that predict solid-state properties.
While the synthesis of this compound has been described, for instance, via the hydrogenation of its benzyloxy-protected precursor, the subsequent and crucial step of single-crystal X-ray diffraction analysis has not been reported in accessible scientific literature.
Charting the Course: A Proposed Experimental and Computational Workflow
To address this gap in our understanding, a systematic approach combining experimental crystallization, X-ray diffraction, and computational analysis is required. The following workflow outlines a robust strategy for determining and analyzing the crystal structure of this compound.
Synthesis and Purification
The initial and foundational step is the synthesis of high-purity this compound. A reported method involves the deprotection of 3-benzyloxythiophene-2-carboxylic acid.
Protocol for Synthesis:
-
Hydrogenation: 3-Benzyloxythiophene-2-carboxylic acid is dissolved in a suitable solvent such as ethanol.
-
Catalyst Addition: A palladium on carbon (10% Pd/C) catalyst is added to the solution.
-
Acidification: A small amount of hydrochloric acid is introduced to facilitate the reaction.
-
Hydrogen Atmosphere: The reaction mixture is subjected to a hydrogen atmosphere (e.g., using a Parr hydrogenator) at a pressure of approximately 45 psi.
-
Reaction Monitoring: The reaction is monitored for completion, typically over a period of a few hours.
-
Filtration and Concentration: Upon completion, the catalyst is removed by filtration through a pad of celite, and the solvent is removed under reduced pressure to yield the crude product.
-
Recrystallization: The crude this compound is then purified by recrystallization from a suitable solvent system to obtain high-purity crystals suitable for further analysis.
Crystallization and X-ray Diffraction
The growth of single crystals of sufficient size and quality is often the most challenging aspect of crystal structure determination.
Experimental Protocol for Crystallization:
-
Solvent Screening: A broad range of solvents with varying polarities should be screened. This includes, but is not limited to, water, ethanol, methanol, acetone, ethyl acetate, and hexane, as well as binary mixtures of these solvents.
-
Crystallization Techniques: Several techniques should be employed:
-
Slow Evaporation: A saturated solution of the compound is allowed to evaporate slowly at a constant temperature.
-
Vapor Diffusion: A solution of the compound is placed in a small, open container within a larger sealed vessel containing a precipitant (a solvent in which the compound is less soluble). The slow diffusion of the precipitant vapor into the compound's solution can induce crystallization.
-
Cooling Crystallization: A saturated solution at an elevated temperature is slowly cooled to induce crystallization.
-
-
Single-Crystal X-ray Diffraction (SC-XRD): Once suitable single crystals are obtained, they are mounted on a goniometer and subjected to X-ray diffraction analysis. The resulting diffraction pattern is used to determine the unit cell parameters, space group, and the positions of all atoms in the crystal lattice.
The following diagram illustrates the general workflow for crystal structure determination:
Caption: A flowchart illustrating the key stages from synthesis to the final determination of the crystal structure.
Computational Modeling
In parallel with experimental efforts, computational modeling can provide valuable insights into the likely crystal packing and intermolecular interactions.
Computational Protocol:
-
Conformational Analysis: The conformational landscape of the this compound molecule should be explored using quantum chemical methods (e.g., Density Functional Theory - DFT) to identify low-energy conformers.
-
Crystal Structure Prediction (CSP): CSP algorithms can be employed to generate a landscape of plausible crystal structures based on the calculated molecular conformers and an appropriate force field.
-
Lattice Energy Calculations: The relative stabilities of the predicted crystal structures can be ranked based on their calculated lattice energies.
-
Comparison with Experimental Data: Once an experimental structure is determined, it can be compared with the computationally predicted structures to validate the computational methodology.
Anticipated Structural Features and Intermolecular Interactions
Based on the functional groups present in this compound, several key intermolecular interactions are anticipated to play a dominant role in its crystal packing.
| Interaction Type | Donor | Acceptor | Potential Synthon |
| Hydrogen Bond | Carboxylic Acid (-COOH) | Carboxylic Acid (C=O) | Carboxylic acid dimer |
| Hydrogen Bond | Hydroxyl (-OH) | Carboxylic Acid (C=O) | O-H···O=C |
| Hydrogen Bond | Carboxylic Acid (-OH) | Hydroxyl (-OH) | O-H···O-H |
| Hydrogen Bond | Hydroxyl (-OH) | Thiophene Sulfur (S) | O-H···S |
| π-π Stacking | Thiophene Ring | Thiophene Ring | Parallel or T-shaped stacking |
The interplay of these interactions will determine the final crystal packing. The formation of a robust carboxylic acid dimer synthon is highly probable and would likely be a primary organizing feature in the crystal structure.
The following diagram illustrates the potential intermolecular interactions:
Caption: A conceptual diagram showing the primary functional groups and the potential hydrogen bonding and π-π stacking interactions.
Conclusion: A Call to the Crystallographic Community
The absence of a determined crystal structure for this compound represents a significant void in our fundamental understanding of this important heterocyclic compound. This guide has outlined a clear and comprehensive pathway for the elucidation of this structure, from synthesis and crystallization to X-ray diffraction and computational modeling. The determination of this crystal structure would provide invaluable data for the fields of medicinal chemistry, materials science, and computational chemistry, enabling more rational drug design and the development of novel materials with tailored properties. We therefore issue a call to the crystallographic community to undertake this important investigation and share the results with the broader scientific world.
References
Methodological & Application
3-Hydroxythiophene-2-carboxylic acid as a building block in organic synthesis
An In-Depth Guide to 3-Hydroxythiophene-2-carboxylic Acid: A Versatile Heterocyclic Building Block in Modern Organic Synthesis
Authored by: A Senior Application Scientist
Introduction: The Strategic Value of the Thiophene Scaffold
In the landscape of synthetic chemistry, particularly within drug discovery and materials science, heterocyclic scaffolds are of paramount importance. Among these, the thiophene ring system is a privileged structure due to its unique electronic properties and its ability to act as a bioisostere for phenyl groups. This compound (C₅H₄O₃S) emerges as a particularly valuable building block, distinguished by its bifunctional nature.[1] The presence of both a hydroxyl and a carboxylic acid group on the electron-rich thiophene core provides two orthogonal handles for synthetic manipulation, enabling the construction of diverse and complex molecular architectures.[1] This guide provides an in-depth exploration of its properties, reactivity, and key applications, complete with detailed protocols for its use in organic synthesis. Its derivatives have shown significant potential in pharmaceuticals as antimicrobial and anticancer agents and in materials science for the development of conductive polymers.[1][2][3]
Physicochemical and Spectroscopic Profile
A thorough understanding of a building block's physical and spectral properties is fundamental to its effective use in synthesis.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| Molecular Formula | C₅H₄O₃S | [1][4][5] |
| Molecular Weight | 144.15 g/mol | [4] |
| CAS Number | 5118-07-0 | [4][6] |
| Boiling Point | 326.4°C at 760 mmHg | [1] |
| Appearance | Off-white solid | [6] |
| Alternate Name | 2-Carboxy-3-hydroxythiophene | [4] |
Spectroscopic Signatures:
-
¹H NMR: In ¹H NMR spectra, the aromatic protons of the thiophene ring typically resonate between δ 7.0-8.0 ppm.[1] A proton NMR in CDCl₃ showed signals at δ 6.78 (d, 1H) and 7.49 (d, 1H).[6] The carboxylic acid proton is characteristically found as a broad singlet in the δ 10-12 ppm region.[1]
-
Infrared (IR) Spectroscopy: The IR spectrum provides clear evidence of the key functional groups. A broad absorption band from 2500-3300 cm⁻¹ corresponds to the O-H stretch of the carboxylic acid, while the C=O stretch is observed between 1680-1750 cm⁻¹.[1] The phenolic hydroxyl group also contributes to the O-H stretching vibrations.[1]
-
Mass Spectrometry (MS): The molecular ion peak is observed at an m/z of 144, corresponding to the compound's molecular weight.[1] A characteristic fragmentation pattern is the loss of the carboxyl group (-COOH), resulting in a fragment ion at m/z 99.[1] An APCI mass spectrum showed an m/z of 145 (M+1).[6]
-
UV-Visible Spectroscopy: The compound exhibits characteristic UV absorption between 200-250 nm, which is typical for thiophene-based aromatic systems due to π→π* transitions.[1]
Core Reactivity and Synthetic Potential
The synthetic utility of this compound stems from the distinct reactivity of its three components: the carboxylic acid, the hydroxyl group, and the thiophene ring. The positioning of the carboxylic acid at the 2-position influences its reactivity compared to its 3-carboxylic acid isomer due to electronic effects and potential interactions with the adjacent sulfur atom.[1][7]
Caption: Key reactive sites and corresponding synthetic transformations of this compound.
Application Notes & Protocols
The following sections provide detailed protocols for key synthetic transformations, grounded in established chemical principles.
Esterification: Protection and Derivatization
Esterification is a fundamental transformation, often used to protect the carboxylic acid, improve solubility in organic solvents, or to synthesize ester derivatives with specific biological activities.[1] The Fischer-Speier esterification, which uses an alcohol in the presence of an acid catalyst, is a classic and cost-effective method.[8][9]
Caption: The multi-step, reversible mechanism of Fischer esterification.
Protocol 1: Synthesis of Methyl 3-hydroxythiophene-2-carboxylate
-
Objective: To convert this compound to its methyl ester derivative.
-
Materials:
-
This compound (1.0 eq)
-
Methanol (MeOH), anhydrous (as solvent, large excess)
-
Sulfuric acid (H₂SO₄), concentrated (catalytic, ~5 mol%)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Ethyl acetate (EtOAc)
-
Round-bottom flask, reflux condenser, magnetic stirrer, separatory funnel.
-
-
Procedure:
-
To a round-bottom flask, add this compound (e.g., 5.0 g, 34.7 mmol).
-
Add anhydrous methanol (e.g., 100 mL). The acid may not fully dissolve initially.
-
Carefully add concentrated sulfuric acid (e.g., 0.2 mL, ~3.7 mmol) dropwise while stirring.
-
Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 65°C) for 4-6 hours. Monitor the reaction progress by TLC (e.g., using 30% EtOAc in hexanes).
-
After completion, allow the mixture to cool to room temperature.
-
Remove the bulk of the methanol under reduced pressure using a rotary evaporator.
-
Dilute the residue with ethyl acetate (100 mL) and transfer to a separatory funnel.
-
Wash the organic layer sequentially with water (2 x 50 mL), saturated NaHCO₃ solution (2 x 50 mL, caution: CO₂ evolution), and finally with brine (50 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the crude product.
-
Purify by column chromatography or recrystallization if necessary. The methyl ester has a reported melting point of 38-48°C.[1]
-
-
Causality and Insights:
-
Excess Alcohol: The reaction is an equilibrium.[8] Using the alcohol as the solvent drives the equilibrium towards the product side (Le Châtelier's principle).
-
Acid Catalyst: The acid protonates the carbonyl oxygen, making the carbonyl carbon significantly more electrophilic and susceptible to attack by the weakly nucleophilic alcohol.[8][10]
-
Aqueous Workup: The NaHCO₃ wash is crucial to neutralize the sulfuric acid catalyst and remove any unreacted carboxylic acid starting material.
-
Amide Coupling: Building Blocks for Bioactive Molecules
Amide bond formation is one of the most performed reactions in medicinal chemistry.[11][12] Derivatives of this compound, such as 3-hydroxythiophene-2-carboxamides, have demonstrated notable antibacterial and antioxidant activities.[13] Standard coupling reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with an additive like 1-Hydroxybenzotriazole (HOBt) are commonly used to facilitate this transformation under mild conditions.[11][14]
Caption: Amide bond formation pathway via an active ester intermediate.
Protocol 2: Synthesis of N-benzyl-3-hydroxythiophene-2-carboxamide
-
Objective: To couple this compound with benzylamine.
-
Materials:
-
This compound (1.0 eq)
-
Benzylamine (1.0-1.1 eq)
-
EDC·HCl (1.2 eq)
-
HOBt (1.2 eq)
-
N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (2.0-3.0 eq)
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
-
1M HCl solution
-
Saturated NaHCO₃ solution, Brine
-
-
Procedure:
-
Dissolve this compound (e.g., 1.0 g, 6.94 mmol) in anhydrous DCM (30 mL) in a round-bottom flask under an inert atmosphere (N₂ or Ar).
-
Add HOBt (e.g., 0.94 g, 8.33 mmol) and EDC·HCl (e.g., 1.6 g, 8.33 mmol) to the solution.
-
Stir the mixture at room temperature for 15-20 minutes to allow for the formation of the active ester.
-
In a separate vial, dissolve benzylamine (e.g., 0.82 mL, 7.63 mmol) in a small amount of DCM.
-
Add the benzylamine solution and DIPEA (e.g., 2.4 mL, 13.9 mmol) to the reaction flask.
-
Allow the reaction to stir at room temperature overnight. Monitor by TLC.
-
Upon completion, dilute the reaction mixture with DCM (50 mL).
-
Wash the organic layer sequentially with 1M HCl (2 x 30 mL), saturated NaHCO₃ solution (2 x 30 mL), and brine (30 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the resulting crude amide by flash column chromatography (e.g., using a gradient of ethyl acetate in hexanes).
-
-
Causality and Insights:
-
Coupling Reagents: EDC activates the carboxylic acid by forming a highly reactive O-acylisourea intermediate. HOBt traps this intermediate to form an active ester, which is less prone to side reactions (like N-acylurea formation) and racemization, and reacts cleanly with the amine.[11][14]
-
Base: A non-nucleophilic base like DIPEA is required to neutralize the HCl salt of EDC and the HOBt, and to deprotonate the amine salt that may form, ensuring the amine remains nucleophilic.
-
Order of Addition: Pre-activating the carboxylic acid with EDC/HOBt before adding the amine is crucial to prevent the amine from reacting directly with the coupling reagent.
-
Decarboxylation: Accessing 3-Hydroxythiophene
Under certain conditions, often involving heat, this compound can undergo decarboxylation to yield 3-hydroxythiophene.[1] This reaction is particularly efficient for β-keto acids or acids with electron-donating groups that can stabilize the intermediate carbanion or enolate. The decarboxylation proceeds through a cyclic transition state if a beta-carbonyl is present, though for heteroaromatic carboxylic acids, catalysts like silver carbonate may be employed.[15][16]
Protocol 3: Thermal Decarboxylation (Conceptual)
-
Objective: To generate 3-hydroxythiophene via the removal of CO₂.
-
General Principle: Heating the carboxylic acid, often in a high-boiling point solvent or in the presence of a catalyst, can induce the loss of carbon dioxide.[17] The specific conditions (temperature, solvent, catalyst) must be optimized.
-
Procedure Outline:
-
Place this compound in a flask equipped for distillation.
-
Add a high-boiling solvent (e.g., quinoline) and a copper or silver catalyst.
-
Heat the mixture to a high temperature (e.g., >200°C).
-
The CO₂ gas will evolve, and the lower-boiling product, 3-hydroxythiophene, can be distilled from the reaction mixture as it forms.
-
The collected distillate would then be purified.
-
-
Causality and Insights:
-
Mechanism: The reaction involves the elimination of CO₂. For heteroaromatic acids, the mechanism can be complex, but it generally involves proton transfer and the breaking of the C-C bond between the ring and the carboxyl group.[16][17]
-
Utility: The resulting 3-hydroxythiophene is a valuable building block in its own right, often existing in equilibrium with its keto tautomer, thiophen-3(2H)-one. This product can be used in subsequent reactions like Fischer indole synthesis to create complex fused heterocycles.[18]
-
Advanced Applications: Building Fused Heterocyclic Systems
The scaffold of this compound and its esters is a gateway to more complex, fused-ring systems with applications in organic electronics. The Fiesselmann thiophene synthesis, for example, can be adapted to construct thieno[3,2-b]thiophene derivatives, which are important cores for organic semiconductors.[19][20]
Table 2: Example of Thieno[3,2-b]thiophene Synthesis
| Starting Material | Reagent | Base | Product | Yield | Source |
| Methyl 5-aryl-3-chlorothiophene-2-carboxylate | Methyl thioglycolate | Potassium tert-butoxide | Methyl 5-aryl-3-hydroxythieno[3,2-b]thiophene-2-carboxylate | 41-78% | [18][19] |
This reaction involves an initial nucleophilic substitution of the chlorine atom by the sulfur of methyl thioglycolate, followed by a base-mediated intramolecular cyclization to form the fused thieno[3,2-b]thiophene ring system.[20]
Conclusion
This compound is a potent and versatile building block in organic synthesis. Its readily available functional groups allow for straightforward transformations into esters, amides, and other derivatives, many of which exhibit promising biological activity.[13][21][22] Furthermore, its core structure serves as a robust platform for the construction of complex heterocyclic systems for materials science.[19] The protocols and insights provided in this guide are intended to equip researchers, scientists, and drug development professionals with the foundational knowledge to effectively harness the synthetic potential of this valuable compound.
References
- 1. Buy this compound | 5118-07-0 [smolecule.com]
- 2. researchgate.net [researchgate.net]
- 3. 4-Hydroxythiophene-2-carboxylic acid | 40748-90-1 | Benchchem [benchchem.com]
- 4. scbt.com [scbt.com]
- 5. This compound | C5H4O3S | CID 54715543 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound | 5118-07-0 [chemicalbook.com]
- 7. Differential reactivity of thiophene-2-carboxylic and thiophene-3-carboxylic acids: Results from DFT and Hartree-Fock theory - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. Acid to Ester - Common Conditions [commonorganicchemistry.com]
- 10. m.youtube.com [m.youtube.com]
- 11. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. hepatochem.com [hepatochem.com]
- 13. Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 14. peptide.com [peptide.com]
- 15. Decarboxylation [organic-chemistry.org]
- 16. masterorganicchemistry.com [masterorganicchemistry.com]
- 17. youtube.com [youtube.com]
- 18. BJOC - Synthesis of aryl-substituted thieno[3,2-b]thiophene derivatives and their use for N,S-heterotetracene construction [beilstein-journals.org]
- 19. Synthesis of aryl-substituted thieno[3,2-b]thiophene derivatives and their use for N,S-heterotetracene construction - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Development of 3-arylaminothiophenic-2-carboxylic acid derivatives as new FTO inhibitors showing potent antileukemia activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. encyclopedia.pub [encyclopedia.pub]
The Versatile Scaffold: 3-Hydroxythiophene-2-carboxylic Acid in Modern Medicinal Chemistry
Introduction: Unveiling the Potential of a Privileged Heterocycle
In the landscape of medicinal chemistry, the relentless pursuit of novel molecular entities with therapeutic promise often leads researchers to explore the rich diversity of heterocyclic compounds. Among these, the thiophene nucleus, a five-membered aromatic ring containing a sulfur atom, has long been recognized as a "privileged scaffold." Its unique electronic properties and ability to engage in various non-covalent interactions have cemented its role in the design of numerous clinically successful drugs. This guide focuses on a particularly intriguing and functionally rich derivative: 3-hydroxythiophene-2-carboxylic acid .
The presence of both a hydroxyl and a carboxylic acid group on the thiophene ring imparts a unique combination of reactivity and potential for biological interactions. The hydroxyl group can act as a hydrogen bond donor and acceptor, while the carboxylic acid provides a key site for salt formation, esterification, or amide bond formation, often crucial for modulating pharmacokinetic properties and target engagement.[1] This dual functionality makes this compound a versatile starting material and a valuable pharmacophore in its own right for the development of new therapeutic agents.
This document serves as a comprehensive guide for researchers, scientists, and drug development professionals, providing in-depth application notes and detailed protocols for the utilization of this compound and its derivatives in medicinal chemistry. We will delve into its synthetic accessibility, explore its applications in the development of anticancer and anti-inflammatory agents, and provide practical, field-proven experimental methodologies.
Chemical Properties and Synthetic Accessibility
This compound is a solid with a melting point of approximately 108°C.[2][3] Its structure, featuring both a phenolic hydroxyl group and a carboxylic acid, allows for a range of chemical transformations, making it an ideal starting point for the synthesis of diverse compound libraries.
While a direct, one-pot synthesis of this compound can be challenging, multi-step synthetic routes are well-established. A common strategy involves the construction of the thiophene ring through cyclization reactions, followed by the introduction or unmasking of the hydroxyl and carboxylic acid functionalities.
A representative synthetic approach for a derivative, 3-hydroxythiophene-2-carboxamide, is outlined below. This method highlights the principles of thiophene ring formation and functional group manipulation that are central to working with this scaffold.[4]
Protocol 1: Synthesis of 3-Hydroxythiophene-2-carboxamide Derivatives
This protocol describes a general method for the synthesis of 3-hydroxythiophene-2-carboxamide derivatives, which have shown significant biological activity.[4]
Materials:
-
N-(4-acetylphenyl)-2-chloroacetamide
-
Ethyl 2-arylazo-3-mercapto-3-(phenylamino)acrylate derivative
-
Ethanolic sodium ethoxide
-
Ethanol
-
Dioxane
-
Standard laboratory glassware and purification equipment (e.g., rotary evaporator, column chromatography supplies)
Procedure:
-
Preparation of the Sulfide Intermediate:
-
In a round-bottom flask, dissolve N-(4-acetylphenyl)-2-chloroacetamide in ethanol.
-
Add an equimolar amount of the appropriate ethyl 2-arylazo-3-mercapto-3-(phenylamino)acrylate derivative.
-
To this mixture, add a solution of sodium ethoxide in ethanol and stir at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Upon completion, the solvent is removed under reduced pressure to yield the crude sulfide intermediate.[4]
-
-
Cyclization to the 3-Hydroxythiophene Core:
-
The crude sulfide intermediate is then taken up in a suitable solvent, such as dioxane.
-
The solution is heated to reflux to induce intramolecular cyclization. This step involves the removal of ethanol and the formation of the thiophene ring.[4]
-
The reaction is monitored by TLC until the starting material is consumed.
-
-
Work-up and Purification:
-
After cooling to room temperature, the reaction mixture is poured into ice-water and acidified with a dilute acid (e.g., 1M HCl).
-
The precipitated solid is collected by filtration, washed with water, and dried.
-
The crude product is then purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the desired 3-hydroxythiophene-2-carboxamide derivative.
-
-
Characterization:
-
The structure and purity of the final compound should be confirmed by standard analytical techniques, including ¹H NMR, ¹³C NMR, and mass spectrometry.
-
Applications in Anticancer Drug Discovery
The this compound scaffold has emerged as a promising framework for the development of novel anticancer agents. Derivatives, particularly thiophene-2-carboxamides, have demonstrated significant cytotoxic activity against a range of cancer cell lines.[5][6][7][8] Two key mechanisms of action that have been explored are the inhibition of protein tyrosine phosphatase 1B (PTP1B) and the disruption of microtubule dynamics.
Inhibition of Protein Tyrosine Phosphatase 1B (PTP1B)
PTP1B is a non-transmembrane protein tyrosine phosphatase that plays a crucial role in downregulating insulin and leptin signaling pathways. Overexpression of PTP1B has been implicated in the development of insulin resistance and has also been linked to the progression of certain cancers. Therefore, inhibitors of PTP1B are being investigated as potential therapeutics for both metabolic diseases and cancer. Several thiophene-2-carboxamide derivatives have shown potent inhibitory activity against PTP1B.[5][6]
Figure 1: Inhibition of the PTP1B signaling pathway by 3-hydroxythiophene-2-carboxamide derivatives.
Protocol 2: In Vitro PTP1B Inhibition Assay
This protocol describes a colorimetric assay to determine the inhibitory activity of test compounds against PTP1B using p-nitrophenyl phosphate (pNPP) as a substrate.[5][9]
Materials:
-
Recombinant human PTP1B (catalytic domain)
-
Assay Buffer: 50 mM HEPES (pH 7.2), 100 mM NaCl, 1 mM EDTA, and 1 mM DTT (added fresh)
-
p-Nitrophenyl phosphate (pNPP) solution (10 mM in assay buffer)
-
Test compounds (dissolved in DMSO)
-
96-well microplate
-
Microplate reader
Procedure:
-
Assay Preparation:
-
Prepare serial dilutions of the test compounds in assay buffer. The final DMSO concentration in the assay should not exceed 1%.
-
In a 96-well plate, add 50 µL of assay buffer to the blank wells, 50 µL of the test compound dilutions to the sample wells, and 50 µL of assay buffer to the control wells.
-
-
Enzyme Addition:
-
Add 25 µL of the PTP1B enzyme solution (at a pre-determined optimal concentration) to the sample and control wells. Add 25 µL of assay buffer to the blank wells.
-
Incubate the plate at 37°C for 10 minutes.
-
-
Substrate Addition and Reaction:
-
Initiate the reaction by adding 25 µL of the pNPP solution to all wells.
-
Incubate the plate at 37°C for 30 minutes.
-
-
Measurement:
-
Measure the absorbance at 405 nm using a microplate reader. The absorbance is proportional to the amount of p-nitrophenol produced.
-
-
Data Analysis:
-
Subtract the absorbance of the blank from all other readings.
-
Calculate the percentage of inhibition for each concentration of the test compound.
-
Plot the percentage of inhibition against the logarithm of the compound concentration to determine the IC50 value.
-
Disruption of Microtubule Dynamics
Microtubules are essential components of the cytoskeleton, playing a critical role in cell division. Compounds that interfere with microtubule polymerization or depolymerization can arrest the cell cycle and induce apoptosis, making them effective anticancer agents. Thiophene carboxamide derivatives have been shown to act as biomimetics of Combretastatin A-4 (CA-4), a potent inhibitor of tubulin polymerization.[7][10]
Figure 2: Disruption of microtubule polymerization by thiophene carboxamide derivatives.
Protocol 3: In Vitro Tubulin Polymerization Assay
This protocol describes a fluorescence-based assay to monitor the effect of test compounds on tubulin polymerization.
Materials:
-
Tubulin (e.g., from porcine brain)
-
Tubulin polymerization buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)
-
GTP solution (10 mM)
-
Glycerol
-
Fluorescent reporter dye (e.g., DAPI)
-
Test compounds (dissolved in DMSO)
-
96-well, black, clear-bottom plate
-
Fluorescence plate reader with temperature control
Procedure:
-
Preparation:
-
Prepare a tubulin stock solution (e.g., 10 mg/mL) in polymerization buffer.
-
Prepare a reaction mixture containing tubulin (final concentration ~2 mg/mL), GTP (final concentration 1 mM), glycerol (final concentration 10%), and the fluorescent reporter dye in polymerization buffer. Keep the mixture on ice.
-
Prepare serial dilutions of the test compounds in polymerization buffer.
-
-
Assay Setup:
-
In a pre-warmed (37°C) 96-well plate, add the test compound dilutions.
-
Initiate the polymerization by adding the tubulin reaction mixture to each well.
-
-
Measurement:
-
Immediately place the plate in a fluorescence plate reader pre-heated to 37°C.
-
Measure the fluorescence intensity at regular intervals (e.g., every minute) for 60-90 minutes (excitation/emission wavelengths will depend on the fluorescent reporter used).
-
-
Data Analysis:
-
Plot the fluorescence intensity versus time to obtain polymerization curves.
-
Compare the curves of the treated samples to the vehicle control to determine the effect of the compounds on the rate and extent of tubulin polymerization.
-
Protocol 4: MTT Assay for Cell Viability
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Materials:
-
Cancer cell lines (e.g., MCF-7, HepG2)
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Test compounds (dissolved in DMSO)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
-
Compound Treatment:
-
Treat the cells with various concentrations of the test compounds and incubate for 48-72 hours.
-
-
MTT Addition:
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
-
Formazan Solubilization:
-
Add 100 µL of the solubilization solution to each well and incubate overnight at 37°C.
-
-
Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Plot the percentage of viability against the logarithm of the compound concentration to determine the IC50 value.
-
Protocol 5: Caspase-3/7 Activity Assay
This assay measures the activity of caspase-3 and -7, key executioner caspases in the apoptotic pathway.
Materials:
-
Cancer cell lines
-
Complete cell culture medium
-
Caspase-Glo® 3/7 Assay Reagent
-
Test compounds (dissolved in DMSO)
-
96-well, white-walled plates
-
Luminometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells into a 96-well, white-walled plate and treat with test compounds as described for the MTT assay.
-
-
Assay:
-
After the treatment period, add 100 µL of Caspase-Glo® 3/7 Reagent to each well.
-
Mix the contents on a plate shaker for 30-60 seconds.
-
Incubate at room temperature for 1-2 hours.
-
-
Measurement:
-
Measure the luminescence using a luminometer.
-
-
Data Analysis:
-
The luminescent signal is proportional to the amount of caspase-3/7 activity. Compare the signal from treated cells to that of control cells.
-
Applications in Anti-inflammatory Drug Discovery
Chronic inflammation is a hallmark of many diseases, including arthritis, inflammatory bowel disease, and cardiovascular disease. The arachidonic acid cascade is a key pathway in the inflammatory response, leading to the production of pro-inflammatory mediators such as prostaglandins and leukotrienes through the action of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, respectively. Derivatives of 3-hydroxybenzo[b]thiophene-2-carboxylic acid have been identified as potent dual inhibitors of 5-LOX and COX, making them attractive candidates for the development of novel anti-inflammatory drugs with a potentially improved safety profile compared to traditional NSAIDs.[9]
Figure 3: Dual inhibition of the COX and 5-LOX pathways by 3-hydroxybenzo[b]thiophene-2-carboxylic acid derivatives.
Protocol 6: In Vitro 5-LOX and COX Inhibition Assays
This protocol provides a general framework for assessing the inhibitory activity of compounds against 5-LOX and COX enzymes. Commercially available kits are often used for these assays.
Materials:
-
5-LOX and COX-1/COX-2 enzyme preparations
-
Arachidonic acid (substrate)
-
Assay buffer specific for each enzyme
-
Detection reagents (specific to the assay kit, often colorimetric or fluorometric)
-
Test compounds (dissolved in DMSO)
-
96-well microplate
-
Microplate reader
Procedure (General Outline):
-
Enzyme and Compound Incubation:
-
In a 96-well plate, incubate the respective enzyme (5-LOX, COX-1, or COX-2) with various concentrations of the test compound in the appropriate assay buffer.
-
-
Reaction Initiation:
-
Initiate the enzymatic reaction by adding the substrate, arachidonic acid.
-
-
Detection:
-
After a defined incubation period, stop the reaction and measure the product formation using the detection reagents provided in the assay kit. This may involve measuring changes in absorbance or fluorescence.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each compound concentration and determine the IC50 values for each enzyme.
-
Quantitative Data Summary
The following table summarizes the reported in vitro activities of various thiophene-2-carboxamide derivatives, highlighting the potential of this scaffold in anticancer drug discovery.
| Compound Class | Target Cancer Cell Line | IC50 (µM) | Reference |
| Thiophene-2-carboxamide | MCF-7 (Breast) | 0.09 - 4.25 | [6] |
| Thiophene-2-carboxamide | K562 (Leukemia) | Potent Inhibition | [5] |
| Thiophene-2-carboxamide | HepG2 (Liver) | 0.72 | [6] |
| Thiophene-2-carboxamide | MDA-MB-231 (Breast) | Potent Inhibition | [5] |
| Thiophene-2-carboxamide | HT-29 (Colon) | 2.18 | [6] |
| Phenyl-thiophene-carboxamide | Hep3B (Liver) | 5.46 - 12.58 | [7] |
Conclusion and Future Perspectives
This compound and its derivatives represent a highly versatile and promising class of compounds in medicinal chemistry. The functional handles provided by the hydroxyl and carboxylic acid groups allow for extensive chemical modification, enabling the optimization of pharmacological and pharmacokinetic properties. The demonstrated efficacy of its derivatives as anticancer and anti-inflammatory agents underscores the value of this scaffold in modern drug discovery.
The detailed protocols provided in this guide offer a practical starting point for researchers interested in exploring the potential of this privileged heterocycle. Future research in this area will likely focus on the synthesis of more complex and diverse libraries of this compound derivatives, the elucidation of their precise mechanisms of action, and their evaluation in in vivo models of disease. The continued investigation of this remarkable scaffold holds great promise for the development of new and effective therapies for a range of human diseases.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. This compound Two Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 4. Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. bio-protocol.org [bio-protocol.org]
- 8. maxanim.com [maxanim.com]
- 9. benchchem.com [benchchem.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
Preparation of Novel Antioxidant Compounds Utilizing a 3-Hydroxythiophene-2-carboxylic Acid Scaffold
Abstract
This comprehensive guide details the synthesis and evaluation of potent antioxidant compounds derived from 3-hydroxythiophene-2-carboxylic acid. Thiophene moieties are recognized as privileged structures in medicinal chemistry due to their diverse biological activities.[1] This document provides a robust framework for the rational design, synthesis, and characterization of novel thiophene-based antioxidants. We will explore the chemical logic underpinning the antioxidant capacity of these derivatives and provide detailed, field-tested protocols for their preparation and subsequent antioxidant activity assessment. The methodologies described herein are designed to be self-validating, ensuring reproducibility and reliability in your research endeavors.
Introduction: The Thiophene Scaffold in Antioxidant Design
Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is a key etiological factor in a multitude of pathological conditions, including cancer, neurodegenerative disorders, and cardiovascular diseases.[2] Consequently, the development of novel and potent antioxidants is a cornerstone of modern drug discovery. Heterocyclic compounds, particularly those containing sulfur, have garnered significant interest as effective free radical scavengers.[3]
The thiophene ring, a five-membered aromatic heterocycle containing a sulfur atom, is a versatile scaffold for the development of bioactive molecules.[1][2] The sulfur atom in the thiophene ring is believed to contribute to its antiradical ability, potentially acting as a four-electron reducing agent.[4] Furthermore, the functionalization of the thiophene ring with specific substituents can significantly enhance its antioxidant properties. The presence of a hydroxyl group, for instance, is thought to increase reactivity with biological targets and contribute to radical scavenging.[5]
This compound is a particularly attractive starting material for the synthesis of novel antioxidants. Its bifunctional nature, possessing both a phenolic hydroxyl group and a carboxylic acid, allows for diverse chemical modifications to generate libraries of ester and amide derivatives. This guide will focus on the strategic derivatization of this scaffold to enhance its antioxidant potential.
Mechanistic Insights: The Antioxidant Action of 3-Hydroxythiophene Derivatives
The antioxidant activity of compounds derived from this compound is primarily attributed to their ability to scavenge free radicals through hydrogen atom donation (HAT) or single electron transfer (SET) mechanisms. The phenolic hydroxyl group at the 3-position plays a crucial role in this process.
Key Structural Features for Antioxidant Activity
-
Phenolic Hydroxyl Group: The hydrogen atom of the hydroxyl group can be readily donated to a free radical, thereby neutralizing it. The resulting phenoxyl radical is stabilized by resonance within the aromatic thiophene ring.
-
Sulfur Atom: The sulfur atom in the thiophene ring can participate in the delocalization of the radical, further stabilizing the antioxidant molecule after radical scavenging.[4]
-
Carboxamide/Ester Functionality: Modification of the carboxylic acid group into amides or esters can modulate the electronic properties and lipophilicity of the molecule, influencing its antioxidant activity and bioavailability. For instance, the introduction of additional hydrogen bond donors or acceptors in the amide or ester side chain can influence the interaction with biological systems.
The interplay of these structural features dictates the overall antioxidant capacity of the synthesized derivatives.
Synthetic Strategies and Protocols
The following section provides detailed protocols for the synthesis of antioxidant compounds starting from this compound. The choice of synthetic route will depend on the desired final compound, whether it be an ester or an amide derivative.
General Workflow for Synthesis and Evaluation
The overall process for preparing and evaluating antioxidant compounds from this compound is outlined below.
Caption: General workflow for the synthesis and evaluation of antioxidant derivatives of this compound.
Protocol 1: Synthesis of 3-Hydroxythiophene-2-carboxylate Esters via Fischer Esterification
This protocol describes a classic acid-catalyzed esterification. The use of a large excess of the alcohol drives the equilibrium towards the product.
Materials:
-
This compound
-
Anhydrous alcohol (e.g., methanol, ethanol)
-
Concentrated sulfuric acid (H₂SO₄)
-
Sodium bicarbonate (NaHCO₃), saturated solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Organic solvent for extraction (e.g., ethyl acetate, dichloromethane)
Procedure:
-
To a solution of this compound (1.0 eq) in the desired anhydrous alcohol (20-50 eq, serving as both reactant and solvent), add a catalytic amount of concentrated sulfuric acid (e.g., 2-3 drops) at room temperature.
-
Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and remove the excess alcohol under reduced pressure.
-
Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude ester.
-
Purify the crude product by column chromatography on silica gel or recrystallization to obtain the pure 3-hydroxythiophene-2-carboxylate ester.
Protocol 2: Synthesis of 3-Hydroxythiophene-2-carboxamides via DCC/HOBt Coupling
This protocol utilizes dicyclohexylcarbodiimide (DCC) as a coupling agent and 1-hydroxybenzotriazole (HOBt) to suppress racemization and improve reaction efficiency. This method is particularly useful for coupling with a wide range of primary and secondary amines under mild conditions.
Materials:
-
This compound
-
Desired amine (primary or secondary)
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
1-Hydroxybenzotriazole (HOBt)
-
Anhydrous N,N-dimethylformamide (DMF) or dichloromethane (DCM)
-
Hydrochloric acid (HCl), 1 M solution
-
Sodium bicarbonate (NaHCO₃), saturated solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve this compound (1.0 eq) and HOBt (1.1 eq) in anhydrous DMF or DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the mixture to 0 °C in an ice bath.
-
Add DCC (1.1 eq) to the cooled solution and stir for 30 minutes at 0 °C.
-
Add the desired amine (1.0 eq) to the reaction mixture and allow it to warm to room temperature. Stir overnight.
-
Monitor the reaction progress by TLC.
-
Upon completion, filter off the precipitated dicyclohexylurea (DCU) and wash the filter cake with the reaction solvent.
-
Dilute the filtrate with an appropriate organic solvent (e.g., ethyl acetate) and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the pure 3-hydroxythiophene-2-carboxamide.
Evaluation of Antioxidant Activity
The antioxidant capacity of the synthesized compounds can be evaluated using various in vitro assays. The 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assays are commonly employed for this purpose.
Protocol 3: DPPH Radical Scavenging Assay
Principle: The DPPH radical is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the yellow-colored diphenylpicrylhydrazine, leading to a decrease in absorbance at 517 nm.
Materials:
-
2,2-Diphenyl-1-picrylhydrazyl (DPPH)
-
Methanol or ethanol
-
Synthesized thiophene derivatives
-
Positive control (e.g., Ascorbic acid, Trolox)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol or ethanol.
-
Prepare a series of dilutions of the synthesized compounds and the positive control in the same solvent.
-
In a 96-well plate, add a specific volume of the test compound solution (e.g., 100 µL) to a corresponding volume of the DPPH solution (e.g., 100 µL).
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
Calculate the percentage of radical scavenging activity using the following formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.
-
Determine the IC₅₀ value (the concentration of the sample required to scavenge 50% of the DPPH radicals) by plotting the percentage of inhibition against the concentration of the sample.
Protocol 4: ABTS Radical Scavenging Assay
Principle: The ABTS radical cation (ABTS•⁺) is generated by the oxidation of ABTS with potassium persulfate. This radical has a characteristic blue-green color. Antioxidants reduce the ABTS•⁺, causing a decolorization that can be measured by the decrease in absorbance at 734 nm.
Materials:
-
2,2'-Azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) diammonium salt (ABTS)
-
Potassium persulfate (K₂S₂O₈)
-
Phosphate-buffered saline (PBS) or ethanol
-
Synthesized thiophene derivatives
-
Positive control (e.g., Ascorbic acid, Trolox)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare the ABTS radical cation solution by mixing equal volumes of ABTS stock solution (e.g., 7 mM) and potassium persulfate solution (e.g., 2.45 mM). Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.
-
Dilute the ABTS•⁺ solution with PBS or ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Prepare a series of dilutions of the synthesized compounds and the positive control.
-
In a 96-well plate, add a small volume of the test compound solution (e.g., 10 µL) to a larger volume of the diluted ABTS•⁺ solution (e.g., 190 µL).
-
Incubate the plate in the dark at room temperature for a specific time (e.g., 6 minutes).
-
Measure the absorbance at 734 nm.
-
Calculate the percentage of inhibition and determine the IC₅₀ value as described for the DPPH assay.
Data Presentation and Interpretation
The antioxidant activities of the synthesized 3-hydroxythiophene derivatives should be summarized in a clear and concise format for easy comparison.
Table 1: Antioxidant Activity of 3-Hydroxythiophene-2-carboxamide Derivatives
| Compound ID | R Group (Amine) | DPPH IC₅₀ (µM) | ABTS IC₅₀ (µM) |
| HTCA-NH-Ph | Phenyl | Data to be determined | Data to be determined |
| HTCA-NH-Bn | Benzyl | Data to be determined | Data to be determined |
| HTCA-NH-Et | Ethyl | Data to be determined | Data to be determined |
| Ascorbic Acid | - | Reference Value | Reference Value |
Table 2: Antioxidant Activity of 3-Hydroxythiophene-2-carboxylate Ester Derivatives
| Compound ID | R Group (Alcohol) | DPPH IC₅₀ (µM) | ABTS IC₅₀ (µM) |
| HTCA-O-Me | Methyl | Data to be determined | Data to be determined |
| HTCA-O-Et | Ethyl | Data to be determined | Data to be determined |
| HTCA-O-Bn | Benzyl | Data to be determined | Data to be determined |
| Trolox | - | Reference Value | Reference Value |
Note: The IC₅₀ values are to be determined experimentally following the protocols outlined in Section 4.
Structure-Activity Relationship (SAR) Analysis
A systematic analysis of the antioxidant data will reveal key structure-activity relationships, providing valuable insights for the design of more potent analogues.
Caption: Logical flow for Structure-Activity Relationship (SAR) analysis of 3-hydroxythiophene derivatives.
By comparing the IC₅₀ values of different ester and amide derivatives, researchers can deduce the influence of the substituent's electronic and steric properties on the antioxidant activity. For example, electron-donating groups on an aromatic ring of a carboxamide substituent may enhance antioxidant activity by further stabilizing the radical formed after hydrogen donation.
Conclusion
This application note provides a comprehensive guide for the synthesis and evaluation of novel antioxidant compounds derived from this compound. The detailed protocols and mechanistic insights are intended to empower researchers to explore this promising class of molecules for applications in drug discovery and development. The versatility of the this compound scaffold, coupled with the robust synthetic and analytical methods described, offers a powerful platform for the generation of potent and selective antioxidants.
References
- 1. Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols: 3-Hydroxythiophene-2-carboxylic Acid Derivatives as Potent Enzyme Inhibitors
These application notes serve as a comprehensive technical guide for researchers, scientists, and drug development professionals interested in the therapeutic potential of 3-hydroxythiophene-2-carboxylic acid derivatives as enzyme inhibitors. This document provides an in-depth exploration of their synthesis, mechanisms of action, and detailed protocols for evaluating their inhibitory activity against key enzyme targets.
Introduction: The Versatility of the Thiophene Scaffold
The thiophene ring is a privileged pharmacophore in medicinal chemistry, forming the core of numerous approved drugs with diverse therapeutic applications, including anti-inflammatory, anticancer, and antiviral agents.[1][2] Its unique electronic properties and ability to engage in various non-covalent interactions make it an attractive scaffold for designing potent and selective enzyme inhibitors.[2] Among the vast landscape of thiophene derivatives, those based on the this compound core have emerged as particularly promising candidates for targeting a range of enzymes implicated in human diseases.
This guide will delve into the specifics of this chemical series, providing both the theoretical underpinnings and practical methodologies for their application in drug discovery.
Mechanism of Action: A Multi-Targeting Scaffold
Derivatives of this compound have demonstrated inhibitory activity against a variety of enzyme families. The core scaffold, featuring a hydroxyl group and a carboxylic acid, provides key hydrogen bond donors and acceptors that can anchor the molecule within an enzyme's active site. The thiophene ring itself can participate in hydrophobic and π-stacking interactions, further enhancing binding affinity.[3]
Inhibition of Inflammatory Enzymes: COX and LOX
A significant area of investigation for thiophene derivatives has been in the realm of inflammation.[4][5] The cyclooxygenase (COX) and lipoxygenase (LOX) enzymes are key players in the inflammatory cascade, responsible for the production of prostaglandins and leukotrienes, respectively.[2][5] Non-steroidal anti-inflammatory drugs (NSAIDs) are a major class of therapeutics that target these enzymes.[5]
3-Hydroxybenzo[b]thiophene-2-carboxylic acid derivatives have been synthesized and shown to act as dual inhibitors of 5-LOX and COX-1, with some compounds exhibiting submicromolar IC50 values.[6] The anti-inflammatory properties of thiophene derivatives are often attributed to their ability to mimic the binding of the natural substrate, arachidonic acid, within the active sites of these enzymes.[4][5]
Signaling Pathway of Inflammatory Mediators
Caption: Inhibition of COX and LOX pathways by thiophene derivatives.
Targeting Protein Kinases
Protein kinases are crucial regulators of cellular processes, and their dysregulation is a hallmark of cancer.[7] The thieno[2,3-d]pyrimidine scaffold, often synthesized from thiophene precursors, is structurally analogous to the purine core of ATP, enabling competitive inhibition at the kinase ATP-binding site.[7] While not directly this compound, the synthetic routes to these kinase inhibitors often involve related thiophene starting materials, highlighting the versatility of this chemical space.[7] Novel fused thiophene derivatives have been screened as VEGFR-2 and AKT dual inhibitors, showing promise as anticancer agents.[8]
Other Notable Enzyme Targets
-
Protein Tyrosine Phosphatase 1B (PTP1B): Novel thiophene derivatives have been identified as competitive inhibitors of PTP1B, a key regulator in insulin signaling, with some compounds showing high selectivity over other phosphatases.[9]
-
D-Amino Acid Oxidase (DAO): Thiophene-2-carboxylic and thiophene-3-carboxylic acids are recognized as a new class of DAO inhibitors, an enzyme implicated in schizophrenia.[3]
-
Neuraminidase: Thiophene derivatives have been developed as potent inhibitors of neuraminidase, an important target for influenza therapy.[10]
Synthesis of 3-Hydroxythiophene-2-Carboxamide Derivatives
The synthesis of 3-hydroxythiophene-2-carboxamide derivatives can be achieved through a multi-step process, often starting from readily available precursors. The following protocol is a generalized procedure based on established synthetic strategies.[11][12][13]
Experimental Protocol: Synthesis of 3-Hydroxythiophene-2-Carboxamides
Materials:
-
N-(4-acetylphenyl)-2-chloroacetamide
-
Ethyl 2-arylazo-3-mercapto-3-(phenylamino)acrylate derivatives
-
Ethanol
-
Sodium ethoxide
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating
-
Thin Layer Chromatography (TLC) plates
-
Filtration apparatus
Procedure:
-
Preparation of the Reaction Mixture: In a round-bottom flask, dissolve N-(4-acetylphenyl)-2-chloroacetamide (1 equivalent) and the appropriate ethyl 2-arylazo-3-mercapto-3-(phenylamino)acrylate derivative (1 equivalent) in ethanol.
-
Addition of Base: To the stirred solution, add a solution of sodium ethoxide in ethanol. The reaction mixture may change color.
-
Reflux: Heat the reaction mixture to reflux and maintain for several hours, monitoring the progress of the reaction by TLC.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Pour the mixture into ice-water to precipitate the product.
-
Isolation and Purification: Collect the solid product by vacuum filtration and wash with cold water. The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol).
-
Characterization: Confirm the structure of the synthesized compounds using spectroscopic methods such as IR, 1H NMR, 13C NMR, and mass spectrometry.[1]
Experimental Workflow: Synthesis and Characterization
Caption: General workflow for synthesis and characterization.
Enzyme Inhibition Assays: Protocols and Data Analysis
The evaluation of enzyme inhibitory activity is a critical step in drug discovery. The following are generalized protocols for common enzyme assays relevant to this compound derivatives.
Protocol: In Vitro COX-1/COX-2 Inhibition Assay
This protocol is based on the principle of measuring the production of prostaglandins from arachidonic acid.[14][15]
Materials:
-
COX-1 or COX-2 enzyme
-
Arachidonic acid (substrate)
-
Heme
-
Reaction buffer (e.g., Tris-HCl)
-
Test compounds (this compound derivatives)
-
DMSO (for dissolving compounds)
-
96-well microplate
-
Plate reader
Procedure:
-
Compound Preparation: Prepare a stock solution of the test compound in DMSO and perform serial dilutions to obtain the desired concentrations.
-
Assay Setup: In a 96-well microplate, add the reaction buffer, Heme, and the COX enzyme to the appropriate wells.
-
Inhibitor Pre-incubation: Add the diluted test compounds or DMSO (vehicle control) to the wells and pre-incubate for a specified time (e.g., 15 minutes) at room temperature.
-
Reaction Initiation: Initiate the reaction by adding arachidonic acid to all wells.
-
Incubation: Incubate the plate for a defined period (e.g., 10 minutes) at 37°C.
-
Reaction Termination and Detection: Stop the reaction and measure the amount of prostaglandin produced using a suitable detection method (e.g., ELISA or a colorimetric/fluorometric assay kit).
-
Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control. Determine the IC50 value by plotting the percentage of inhibition against the inhibitor concentration.[14]
Protocol: In Vitro 5-LOX Inhibition Assay
This assay measures the production of leukotrienes from arachidonic acid.[5][6]
Materials:
-
5-LOX enzyme
-
Arachidonic acid (substrate)
-
Reaction buffer
-
Test compounds
-
DMSO
-
96-well UV-transparent microplate
-
Spectrophotometer
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in DMSO.
-
Assay Setup: In a 96-well plate, add the reaction buffer and the 5-LOX enzyme.
-
Inhibitor Pre-incubation: Add the test compounds or DMSO to the wells and pre-incubate.
-
Reaction Initiation: Start the reaction by adding arachidonic acid.
-
Kinetic Measurement: Immediately measure the change in absorbance at a specific wavelength (e.g., 234 nm) over time, which corresponds to the formation of the conjugated diene product.
-
Data Analysis: Calculate the rate of reaction from the linear phase of the kinetic plot. Determine the percentage of inhibition for each concentration and calculate the IC50 value.
Protocol: Kinase Inhibition Assay (Luminescence-based)
This protocol measures the amount of ATP remaining after a kinase reaction, which is inversely proportional to kinase activity.[7]
Materials:
-
Target protein kinase
-
Kinase substrate
-
ATP
-
Kinase assay buffer
-
Test compounds
-
DMSO
-
Luminescence-based ATP detection reagent (e.g., Kinase-Glo®)
-
White, opaque 96-well or 384-well plates
-
Luminometer
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound in 100% DMSO.
-
Assay Plate Setup: Add a small volume of the diluted test compound or DMSO to the wells of the assay plate.
-
Kinase Reaction: Prepare a master mix containing the kinase and its substrate in the assay buffer. Add this mix to the wells. Initiate the reaction by adding ATP.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Signal Detection: Add the luminescence-based ATP detection reagent to each well. Incubate for 10 minutes to stabilize the signal.
-
Data Acquisition and Analysis: Measure the luminescence of each well using a luminometer. Calculate the percent inhibition for each compound concentration relative to the positive (no inhibitor) and negative (no kinase) controls. Determine the IC50 value from the dose-response curve.[7]
Data Presentation: Structure-Activity Relationship (SAR)
A crucial aspect of drug discovery is understanding the relationship between the chemical structure of a compound and its biological activity. For this compound derivatives, SAR studies can guide the optimization of potency and selectivity.
Table 1: Representative SAR Data for Thiophene Derivatives as Enzyme Inhibitors
| Compound ID | Scaffold | R1 | R2 | Target Enzyme | IC50 (µM) | Reference |
| 1a | Thiophene-2-carboxylic acid | H | H | DAO | 7.8 | [3] |
| 2a | Thiophene-3-carboxylic acid | H | H | DAO | 4.4 | [3] |
| P28 | Thiophene derivative | Complex | Complex | PTP1B | 2.1 | [9] |
| 4b | Thiophene derivative | Complex | Complex | Neuraminidase | 0.03 | [10] |
| BT2 | Benzothiophene-2-carboxylic acid | Cl | Cl | BDK | 3.19 | [16] |
This table is a simplified representation. For detailed SAR, refer to the cited literature.
The data generally indicates that substitutions on the thiophene ring can significantly impact inhibitory activity. For instance, in the context of DAO inhibition, even small substituents on the thiophene ring are well-tolerated.[3] For other targets, more complex substitutions are often required to achieve high potency.
Conclusion and Future Directions
This compound and its derivatives represent a versatile and promising class of enzyme inhibitors with potential applications in treating a wide range of diseases, including inflammatory disorders, cancer, and viral infections. The synthetic accessibility of this scaffold allows for the creation of diverse chemical libraries for screening and lead optimization.
Future research in this area should focus on:
-
Expanding the target space: Screening these derivatives against a broader range of enzymes.
-
Improving selectivity: Fine-tuning the structure to enhance selectivity for the target enzyme over off-target proteins.
-
In vivo evaluation: Advancing potent and selective inhibitors into preclinical and clinical studies to assess their therapeutic efficacy and safety.
-
Computational studies: Employing molecular docking and other computational methods to guide the rational design of next-generation inhibitors.[14]
By leveraging the methodologies and insights presented in these application notes, researchers can effectively explore the therapeutic potential of this valuable chemical scaffold.
References
- 1. researchgate.net [researchgate.net]
- 2. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structural basis for potent inhibition of D-amino acid oxidase by thiophene carboxylic acids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. encyclopedia.pub [encyclopedia.pub]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Efficient synthesis and 5-LOX/COX-inhibitory activity of some 3-hydroxybenzo[b]thiophene-2-carboxylic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. Novel thiophene derivatives as PTP1B inhibitors with selectivity and cellular activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Discovery of novel thiophene derivatives as potent neuraminidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. onesearch.library.northeastern.edu [onesearch.library.northeastern.edu]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. mdpi.com [mdpi.com]
- 16. Benzothiophene carboxylate derivatives as novel allosteric inhibitors of branched-chain α-ketoacid dehydrogenase kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: 3-Hydroxythiophene-2-carboxylic Acid in Material Science
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Introduction: Unveiling the Potential of a Versatile Thiophene Derivative
3-Hydroxythiophene-2-carboxylic acid (3H2CA), a bifunctional aromatic compound, is emerging as a significant building block in the realm of material science.[1] Its unique molecular architecture, featuring a sulfur-containing thiophene ring, a hydroxyl group, and a carboxylic acid moiety, imparts a desirable combination of electronic, chelating, and reactive properties.[1] This guide provides an in-depth exploration of the applications of 3H2CA, offering both the theoretical underpinnings and practical, field-tested protocols for its integration into advanced materials. The inherent reactivity of the hydroxyl and carboxylic acid groups allows for its use as a versatile intermediate in the synthesis of more complex organic molecules and materials.[1]
Key Physicochemical Properties
A thorough understanding of the fundamental properties of this compound is paramount for its effective application.
| Property | Value | Source |
| Molecular Formula | C₅H₄O₃S | [2][3][4] |
| Molecular Weight | 144.15 g/mol | [2] |
| CAS Number | 5118-07-0 | [2][3] |
| Appearance | Solid | [3][4] |
| Purity | Typically ≥95% | [3][4] |
| Storage | 2-8°C, in a dark, dry, and sealed environment | [3] |
The presence of both a carboxylic acid and a hydroxyl group makes 3H2CA a diprotic acid. The carboxylic acid group generally has a pKa in the range of 3-4, characteristic of aromatic carboxylic acids, while the phenolic hydroxyl group has an estimated pKa between 8 and 10.[1] This dual acidity is a key feature influencing its role in polymerization and coordination chemistry.
Part 1: A Precursor for Advanced Polythiophenes in Organic Electronics
Polythiophenes are a cornerstone of organic electronics, valued for their conductivity and processability. The functionalization of the thiophene monomer is a critical strategy for tuning the properties of the resulting polymer. This compound serves as a valuable precursor for creating functionalized polythiophenes with tailored characteristics.
Causality in Experimental Design: The "Why" Behind the "How"
The introduction of a carboxylic acid group onto a polythiophene backbone, as can be achieved starting from 3H2CA derivatives, offers several advantages. The carboxylic acid can act as an anchor to metal oxide surfaces, such as titanium dioxide (TiO₂), which is crucial for applications in dye-sensitized solar cells and other photovoltaic devices.[5][6] This anchoring improves charge transfer at the interface between the organic polymer and the inorganic semiconductor. Furthermore, the polarity of the carboxylic acid group can influence the polymer's solubility and morphology, which in turn affects device performance.
Experimental Workflow: Synthesis of Carboxylated Polythiophenes
The following diagram illustrates a generalized workflow for the synthesis of a polythiophene functionalized with carboxylic acid groups, starting from a suitably protected derivative of this compound.
Caption: Workflow for synthesizing carboxylated polythiophenes.
Protocol: Synthesis of a Poly(3-alkylthiophene) with Carboxylic Acid End Groups
This protocol is adapted from established methods for the end-functionalization of poly(3-hexylthiophene) (P3HT) and serves as a representative example.[5][6]
Materials:
-
Regioregular poly(3-hexylthiophene) (P3HT)
-
Dry tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) in hexanes
-
Dry ice (solid CO₂)
-
2 N Hydrochloric acid (HCl)
-
Methanol
-
Chloroform
Procedure:
-
Dissolution: In a Schlenk flask under an inert atmosphere (e.g., argon), dissolve P3HT in dry THF.
-
Lithiation: Cool the solution to -78°C using a dry ice/acetone bath. Slowly add n-BuLi dropwise to the solution. The color will typically change, indicating the deprotonation of the terminal thiophene unit.
-
Carboxylation: While maintaining the low temperature, bubble dry CO₂ gas through the solution for an extended period (e.g., 2 hours). Alternatively, carefully add crushed dry ice to the reaction mixture.
-
Quenching: Terminate the reaction by adding 2 N HCl.
-
Precipitation and Purification: Allow the mixture to warm to room temperature. Precipitate the polymer by adding methanol.
-
Extraction and Final Purification: Collect the polymer and perform a Soxhlet extraction with methanol to remove impurities, followed by extraction with chloroform to isolate the functionalized polymer. Dry the final product under vacuum.[6]
Characterization:
-
FTIR Spectroscopy: The appearance of a C=O stretching vibration (around 1665 cm⁻¹) and O-H stretching vibrations (around 2542 cm⁻¹ and 2644 cm⁻¹) confirms the presence of the carboxylic acid group.[5]
-
¹H-NMR Spectroscopy: A shift in the signal of the aromatic proton on the end-group thiophene ring (e.g., to around 7.03 ppm for P3HT-COOH) indicates successful carboxylation.[5]
Part 2: A Versatile Ligand for Metal-Organic Frameworks (MOFs)
Metal-Organic Frameworks (MOFs) are crystalline porous materials constructed from metal ions or clusters linked by organic ligands. The choice of the organic ligand is critical in determining the structure, porosity, and functionality of the resulting MOF.[7][8][9] this compound, with its dual coordination sites (the carboxylate oxygen atoms and potentially the hydroxyl group), offers intriguing possibilities for the design of novel MOFs.
Causality in Experimental Design: The Logic of Ligand Selection
The use of ligands with multiple, distinct functional groups like 3H2CA can lead to MOFs with more complex topologies and functionalities. The carboxylate group readily forms strong coordination bonds with a wide range of metal ions.[8] The hydroxyl group can either participate in coordination, act as a site for post-synthetic modification, or introduce hydrogen bonding within the framework, influencing the material's stability and guest-molecule interactions. Furthermore, the sulfur atom in the thiophene ring can also engage in weaker interactions, adding another layer of control over the framework's structure.
Experimental Workflow: Solvothermal Synthesis of a 3H2CA-Based MOF
The solvothermal method is a common and effective technique for the synthesis of MOFs. It involves heating the reactants in a sealed vessel at a temperature above the boiling point of the solvent.
Caption: Solvothermal synthesis of a MOF using 3H2CA.
Protocol: General Procedure for the Solvothermal Synthesis of a MOF
This protocol provides a general framework. The specific metal salt, solvent system, temperature, and reaction time will need to be optimized for the desired MOF structure.
Materials:
-
This compound
-
A metal salt (e.g., zinc nitrate hexahydrate, copper(II) nitrate trihydrate)
-
A suitable solvent or solvent mixture (e.g., N,N-dimethylformamide (DMF), ethanol, water)
-
Teflon-lined stainless steel autoclave
Procedure:
-
Preparation: In a glass vial, dissolve this compound and the chosen metal salt in the solvent system. The molar ratio of ligand to metal is a critical parameter to be varied for optimization.
-
Sealing: Place the vial inside the Teflon-lined autoclave and seal it tightly.
-
Heating: Place the autoclave in an oven and heat it to the desired temperature (typically between 80°C and 150°C) for a period of 24 to 72 hours.
-
Cooling: Turn off the oven and allow the autoclave to cool down to room temperature slowly over several hours. Slow cooling is often crucial for the formation of high-quality single crystals.
-
Isolation: Carefully open the autoclave and collect the crystalline product by filtration.
-
Washing: Wash the collected crystals with fresh solvent (e.g., DMF, followed by ethanol) to remove any unreacted starting materials.
-
Activation: Dry the product under vacuum, possibly with gentle heating, to remove the solvent molecules from the pores of the MOF.
Characterization:
-
Single-Crystal X-ray Diffraction (SC-XRD): The definitive method for determining the crystal structure of the MOF.
-
Powder X-ray Diffraction (PXRD): To confirm the phase purity of the bulk material.
-
Thermogravimetric Analysis (TGA): To assess the thermal stability of the framework.
-
Gas Sorption Analysis (e.g., N₂ at 77 K): To determine the porosity and surface area of the activated MOF.
Part 3: Broader Applications and Future Outlook
Beyond these primary examples, this compound and its derivatives are being explored in other areas of material science and related fields.
-
Pharmaceuticals and Medicinal Chemistry: Thiophene-based compounds, including carboxamide derivatives, have shown a wide range of biological activities, including antimicrobial and antioxidant properties.[10][11] The specific substitution pattern of 3H2CA makes it an interesting scaffold for the synthesis of new therapeutic agents.[11]
-
Sensors: The ability of the carboxylate and hydroxyl groups to interact with various analytes makes materials incorporating 3H2CA promising candidates for chemical sensors.
-
Catalysis: MOFs derived from 3H2CA can be designed to have catalytically active metal sites, or the ligand itself can be functionalized to act as an organocatalyst.
The continued exploration of the synthesis and polymerization of this compound and its derivatives will undoubtedly lead to the development of new materials with enhanced properties for a wide array of applications, from energy conversion and storage to advanced therapeutics.
References
- 1. Buy this compound | 5118-07-0 [smolecule.com]
- 2. scbt.com [scbt.com]
- 3. This compound | 5118-07-0 [sigmaaldrich.com]
- 4. This compound | CymitQuimica [cymitquimica.com]
- 5. 104.197.3.79 [104.197.3.79]
- 6. researchgate.net [researchgate.net]
- 7. blog.strem.com [blog.strem.com]
- 8. Metal-Organic Frameworks: Carboxylic Acid Ligands [bldpharm.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Derivatization of the Carboxylic Acid Group in 3-Hydroxythiophene-2-carboxylic acid
Introduction
3-Hydroxythiophene-2-carboxylic acid is a pivotal heterocyclic building block in medicinal chemistry and materials science. The thiophene motif is present in numerous pharmaceuticals, owing to its bioisosteric relationship with the benzene ring and its capacity for diverse chemical modifications.[1][2] Derivatives of this compound, particularly its esters and amides, have demonstrated a wide spectrum of biological activities, including antibacterial, antifungal, anti-inflammatory, and antitumor properties.[2] Notably, thiophene-2-carboxamide derivatives are being investigated as potent inhibitors for various enzymes and as lead compounds in drug discovery.[2]
The strategic derivatization of the carboxylic acid group allows for the fine-tuning of physicochemical properties such as solubility, lipophilicity, and metabolic stability. Furthermore, it provides a handle for introducing a vast array of functional groups, enabling the exploration of structure-activity relationships (SAR). This document provides detailed protocols for the most common and effective methods to derivatize the carboxylic acid moiety of this compound: esterification, amidation, and conversion to the acyl chloride intermediate.
I. Esterification of this compound
Ester derivatives are frequently synthesized to enhance membrane permeability and oral bioavailability of carboxylic acid-containing drugs. The following protocols detail two robust methods for the synthesis of 3-hydroxythiophene-2-carboxylates.
A. Fischer-Speier Esterification
This classical method involves the reaction of a carboxylic acid with an excess of alcohol under acidic catalysis.[3][4] The reaction is an equilibrium process, and using the alcohol as the solvent drives the reaction towards the ester product.[5]
Rationale: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the alcohol.[6][7][8] This method is cost-effective and suitable for a range of simple alcohols.
Experimental Protocol: Synthesis of Methyl 3-hydroxythiophene-2-carboxylate
-
Reagent Preparation:
-
This compound (1.0 eq)
-
Anhydrous Methanol (used as solvent, ~20-50 volumes)
-
Concentrated Sulfuric Acid (H₂SO₄, catalytic amount, e.g., 0.1-0.2 eq)
-
-
Reaction Setup:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound.
-
Add anhydrous methanol to dissolve the starting material.
-
Carefully and slowly add the concentrated sulfuric acid to the stirring solution.
-
-
Reaction Execution:
-
Heat the reaction mixture to reflux (approximately 65°C for methanol) and maintain for 2-4 hours.[9]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
-
Work-up and Purification:
-
Allow the reaction mixture to cool to room temperature.
-
Remove the excess methanol under reduced pressure using a rotary evaporator.
-
Dissolve the residue in ethyl acetate.
-
Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the acid catalyst, followed by a saturated solution of sodium chloride (brine).[9]
-
Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude methyl 3-hydroxythiophene-2-carboxylate.
-
If necessary, purify the product by column chromatography on silica gel.
-
| Parameter | Condition | Rationale |
| Catalyst | Conc. H₂SO₄, p-TsOH | Strong acid protonates the carbonyl, activating it for nucleophilic attack.[4] |
| Solvent | Excess Alcohol (e.g., Methanol) | Serves as both reactant and solvent, driving the equilibrium forward.[5] |
| Temperature | Reflux | Provides the necessary activation energy for the reaction to proceed at a reasonable rate. |
| Work-up | NaHCO₃ wash | Neutralizes the acidic catalyst and any unreacted carboxylic acid. |
B. DCC/DMAP-Mediated Esterification
For more sensitive substrates or when using sterically hindered alcohols, coupling agents like Dicyclohexylcarbodiimide (DCC) in the presence of a nucleophilic catalyst such as 4-Dimethylaminopyridine (DMAP) offer a milder alternative.[10]
Rationale: DCC activates the carboxylic acid to form a highly reactive O-acylisourea intermediate. DMAP then acts as an acyl transfer agent, forming a reactive acyl-pyridinium species, which is readily attacked by the alcohol. This method proceeds under neutral conditions at room temperature.[10]
Experimental Protocol: Synthesis of tert-Butyl 3-hydroxythiophene-2-carboxylate
-
Reagent Preparation:
-
This compound (1.0 eq)
-
tert-Butyl alcohol (1.5 eq)
-
Dicyclohexylcarbodiimide (DCC) (1.1 eq)
-
4-Dimethylaminopyridine (DMAP) (0.1 eq)
-
Anhydrous Dichloromethane (DCM) (solvent)
-
-
Reaction Setup:
-
In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound, tert-butyl alcohol, and DMAP in anhydrous DCM.
-
Cool the solution to 0°C in an ice bath.
-
-
Reaction Execution:
-
Add a solution of DCC in anhydrous DCM dropwise to the cooled reaction mixture.
-
A white precipitate of dicyclohexylurea (DCU) will form.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours.
-
Monitor the reaction by TLC.
-
-
Work-up and Purification:
-
Filter off the precipitated DCU.
-
Wash the filtrate with 1 M HCl, followed by saturated NaHCO₃ solution, and then brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by column chromatography.
-
II. Amidation of this compound
Amide derivatives are fundamental in drug design due to their metabolic stability and ability to participate in hydrogen bonding.[11] Direct condensation of a carboxylic acid and an amine is often challenging due to the formation of an unreactive ammonium carboxylate salt.[6] Therefore, coupling agents are typically employed.
A. HBTU/HATU-Mediated Amide Coupling
HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) are highly efficient coupling reagents that facilitate amide bond formation with minimal side reactions and racemization.[12][13]
Rationale: HBTU/HATU reacts with the carboxylate to form a highly reactive activated ester, which is then readily displaced by the amine nucleophile to form the amide bond.[14] The addition of a non-nucleophilic base, such as N,N-Diisopropylethylamine (DIPEA or Hünig's base), is required to neutralize the generated acids.
Experimental Protocol: Synthesis of N-Benzyl-3-hydroxythiophene-2-carboxamide
-
Reagent Preparation:
-
This compound (1.0 eq)
-
Benzylamine (1.1 eq)
-
HBTU (1.1 eq)
-
DIPEA (2.5 eq)
-
Anhydrous Dimethylformamide (DMF) (solvent)
-
-
Reaction Setup:
-
In a dry round-bottom flask, dissolve this compound in anhydrous DMF.
-
Add HBTU and DIPEA to the solution and stir for 10-15 minutes at room temperature to pre-activate the carboxylic acid.
-
Add benzylamine to the reaction mixture.
-
-
Reaction Execution:
-
Stir the reaction at room temperature for 2-6 hours.
-
Monitor the reaction progress by TLC.
-
-
Work-up and Purification:
-
Pour the reaction mixture into water, which may precipitate the product.
-
Extract the aqueous mixture with ethyl acetate.
-
Wash the combined organic layers with 1 M HCl, saturated NaHCO₃, and brine.
-
Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by recrystallization or column chromatography.
-
| Parameter | Condition | Rationale |
| Coupling Agent | HBTU, HATU, EDC | Forms a highly reactive activated ester intermediate.[15][16] |
| Base | DIPEA, Triethylamine | Acts as a proton scavenger to neutralize acids formed during the reaction. |
| Solvent | DMF, DCM | Aprotic solvents that are suitable for coupling reactions. |
| Temperature | Room Temperature | Mild conditions minimize side reactions and racemization. |
III. Conversion to 3-Hydroxythiophene-2-carbonyl chloride
Acyl chlorides are highly reactive carboxylic acid derivatives that serve as versatile intermediates for the synthesis of esters, amides, and other derivatives under mild conditions.[17]
A. Reaction with Thionyl Chloride (SOCl₂)
Thionyl chloride is a common and effective reagent for converting carboxylic acids to acyl chlorides.[6][18][19]
Rationale: The hydroxyl group of the carboxylic acid is converted into a chlorosulfite intermediate, which is an excellent leaving group.[20][21] Subsequent nucleophilic attack by a chloride ion leads to the formation of the acyl chloride, with the byproducts sulfur dioxide (SO₂) and hydrogen chloride (HCl) being gaseous, which drives the reaction to completion.[22]
Experimental Protocol: Synthesis of 3-Hydroxythiophene-2-carbonyl chloride
-
Reagent Preparation:
-
This compound (1.0 eq)
-
Thionyl chloride (SOCl₂) (2.0-3.0 eq, can also be used as solvent)
-
Anhydrous Toluene or Dichloromethane (optional solvent)
-
Catalytic amount of DMF (optional, to accelerate the reaction)[22]
-
-
Reaction Setup:
-
Caution: This reaction should be performed in a well-ventilated fume hood as it releases toxic gases (SO₂ and HCl).
-
To a round-bottom flask equipped with a reflux condenser and a gas trap (e.g., a bubbler with NaOH solution), add this compound.
-
If using a solvent, add anhydrous toluene or DCM.
-
Slowly add thionyl chloride dropwise at room temperature (or at 0°C if the reaction is vigorous).
-
If used, add a catalytic drop of DMF.
-
-
Reaction Execution:
-
Heat the reaction mixture to reflux (typically 70-80°C) for 1-3 hours.[23]
-
The reaction is often considered complete when gas evolution ceases.
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature.
-
Remove the excess thionyl chloride and solvent by distillation or under reduced pressure.
-
The resulting crude 3-hydroxythiophene-2-carbonyl chloride is often used immediately in the next step without further purification due to its moisture sensitivity.[23] If purification is necessary, vacuum distillation can be employed.
-
// Nodes Start [label="this compound", fillcolor="#F1F3F4", fontcolor="#202124"]; Ester [label="Ester Derivative\n(e.g., Methyl Ester)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Amide [label="Amide Derivative\n(e.g., N-Benzyl Amide)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; AcylChloride [label="Acyl Chloride\nIntermediate", fillcolor="#FBBC05", fontcolor="#202124"]; FurtherProducts [label="Further Derivatives\n(Esters, Amides, etc.)", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Start -> Ester [label=" Fischer Esterification\n(Alcohol, H⁺) \n or DCC/DMAP "]; Start -> Amide [label=" Amide Coupling\n(Amine, HBTU/HATU) "]; Start -> AcylChloride [label=" Thionyl Chloride\n(SOCl₂) "]; AcylChloride -> FurtherProducts [label=" Nucleophilic Acyl\nSubstitution "]; } dot Caption: Derivatization pathways for this compound.
Conclusion
The derivatization of the carboxylic acid group of this compound is a critical step in the synthesis of novel compounds with potential therapeutic applications. The choice of method—be it Fischer esterification, modern amide coupling, or conversion to a reactive acyl chloride—depends on the specific target molecule, the stability of the substrates, and the desired scale of the reaction. The protocols provided herein offer reliable and well-established procedures for researchers in drug development and organic synthesis, forming a foundation for the creation of diverse libraries of thiophene-based compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Fischer Esterification [organic-chemistry.org]
- 5. Fischer Esterification - Chemistry Steps [chemistrysteps.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. researchgate.net [researchgate.net]
- 12. peptide.com [peptide.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Discovery of a novel thiophene carboxamide analogue as a highly potent and selective sphingomyelin synthase 2 inhibitor for dry eye disease therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps [chemistrysteps.com]
- 16. hepatochem.com [hepatochem.com]
- 17. Acyl chloride - Wikipedia [en.wikipedia.org]
- 18. masterorganicchemistry.com [masterorganicchemistry.com]
- 19. chemguide.co.uk [chemguide.co.uk]
- 20. SOCl2 Reaction with Carboxylic Acids - Chemistry Steps [chemistrysteps.com]
- 21. 21.3 Reactions of Carboxylic Acids - Organic Chemistry | OpenStax [openstax.org]
- 22. orgosolver.com [orgosolver.com]
- 23. mdpi.com [mdpi.com]
Application Notes & Protocols: Leveraging the Hydroxyl Group of 3-Hydroxythiophene-2-carboxylic Acid in Synthetic Chemistry
Prepared by: Gemini, Senior Application Scientist
Abstract & Scope
This document provides a comprehensive technical guide for researchers, medicinal chemists, and materials scientists on the chemical manipulation of the hydroxyl group of 3-Hydroxythiophene-2-carboxylic acid (CAS 5118-07-0). This versatile heterocyclic compound serves as a valuable building block in organic synthesis, largely due to the distinct reactivity of its hydroxyl and carboxylic acid functionalities.[1][2] While both groups offer synthetic handles, this guide focuses specifically on the reactions involving the C3-hydroxyl group, including O-alkylation (etherification) and O-acylation. We will explore the causality behind experimental design, provide detailed, field-proven protocols, and discuss the application of these transformations in the development of advanced materials and pharmacologically active agents.[1][3]
Chemical Reactivity Profile
This compound possesses a unique electronic structure. The C3-hydroxyl group exhibits phenolic character, making its proton moderately acidic and the oxygen atom a potent nucleophile upon deprotonation. Concurrently, the C2-carboxylic acid group provides a site for esterification, amidation, or reduction.[1] The proximity of these two groups can lead to competitive reactions and intramolecular interactions, such as hydrogen bonding, which influences the molecule's physical properties and reactivity.[1]
A critical aspect of synthetic design is achieving selectivity. Reactions at the hydroxyl group are typically performed under basic conditions to enhance its nucleophilicity, while reactions at the carboxylic acid (e.g., Fischer esterification) are conducted under acidic conditions.[4][5] This orthogonal reactivity allows for a stepwise functionalization of the molecule.
Figure 1: Selective functionalization pathways for this compound.
Key Synthetic Transformations of the Hydroxyl Group
O-Alkylation (Etherification) via Williamson Synthesis
The formation of an ether linkage at the C3 position is a cornerstone transformation for modifying the steric and electronic properties of the thiophene core. This is most reliably achieved via the Williamson ether synthesis, a robust SN2 reaction.
Mechanistic Rationale: The reaction proceeds in two stages. First, a suitable base is used to deprotonate the phenolic hydroxyl group, generating a highly nucleophilic thiophenolate anion. This anion then attacks an alkyl halide (or other electrophile with a good leaving group), displacing the halide and forming the C-O ether bond.
Choice of Reagents:
-
Base: The choice of base is critical and depends on the acidity of the substrate and the reaction conditions. For the moderately acidic 3-hydroxyl group, bases like potassium carbonate (K₂CO₃) or sodium hydride (NaH) are effective. K₂CO₃ is often preferred for its lower cost, ease of handling, and moderate reactivity, which can prevent side reactions. NaH is a stronger, non-nucleophilic base suitable for less reactive systems but requires anhydrous conditions and careful handling.
-
Alkylating Agent: Primary and secondary alkyl halides (I > Br > Cl) are excellent electrophiles. Methyl iodide, ethyl bromide, and benzyl bromide are common examples. Tertiary alkyl halides are unsuitable as they favor elimination reactions.
-
Solvent: Polar aprotic solvents such as N,N-Dimethylformamide (DMF), Acetonitrile (MeCN), or Acetone are ideal. They effectively solvate the cation of the base while leaving the nucleophilic anion exposed, accelerating the SN2 reaction.
Protocol 1: General Procedure for O-Alkylation
This protocol describes the synthesis of Methyl 3-methoxythiophene-2-carboxylate, a derivative where both the hydroxyl and carboxylic acid groups have been methylated. The principle can be adapted for other alkylating agents.
Materials:
-
This compound
-
Potassium Carbonate (K₂CO₃), anhydrous
-
Methyl Iodide (MeI)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Deionized Water
-
Magnesium Sulfate (MgSO₄), anhydrous
Procedure:
-
Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq).
-
Dissolution: Add anhydrous DMF to dissolve the starting material (approx. 5-10 mL per gram of acid).
-
Base Addition: Add anhydrous potassium carbonate (2.5 eq). The excess base ensures deprotonation of both the phenolic and carboxylic acid protons.
-
Alkylation: Add methyl iodide (2.5 eq) dropwise to the stirring suspension at room temperature. Caution: Methyl iodide is toxic and volatile. Handle in a fume hood.
-
Reaction: Heat the mixture to 60-70 °C and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: Cool the reaction mixture to room temperature. Carefully pour the mixture into a separatory funnel containing deionized water and extract with ethyl acetate (3 x volume of DMF).
-
Washing: Combine the organic extracts and wash with deionized water, followed by brine to remove residual DMF and salts.
-
Drying & Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield the pure diether product.
O-Acylation to Form Phenyl Esters
Acylation of the hydroxyl group introduces an ester functionality, which can act as a protecting group or modulate the biological activity of the parent molecule. This reaction is typically performed with a highly reactive acylating agent in the presence of a non-nucleophilic base.
Mechanistic Rationale: The reaction proceeds via nucleophilic acyl substitution. A base, such as pyridine or triethylamine (Et₃N), serves a dual purpose: it can deprotonate the hydroxyl group to increase its nucleophilicity and acts as a scavenger for the acidic byproduct (e.g., HCl) generated during the reaction.
Choice of Reagents:
-
Acylating Agent: Acid chlorides (RCOCl) and acid anhydrides ((RCO)₂O) are the most common acylating agents due to their high electrophilicity.
-
Base: Pyridine is often used as both the base and the solvent. Its nucleophilic character can catalyze the reaction through the formation of a highly reactive acylpyridinium intermediate. Alternatively, a stoichiometric amount of a tertiary amine like Et₃N can be used in an inert solvent like Dichloromethane (DCM) or Tetrahydrofuran (THF).
Protocol 2: General Procedure for O-Acylation
This protocol describes the synthesis of 3-(acetyloxy)thiophene-2-carboxylic acid.
Materials:
-
This compound
-
Acetic Anhydride ((Ac)₂O)
-
Pyridine
-
Dichloromethane (DCM)
-
1 M Hydrochloric Acid (HCl)
-
Deionized Water
-
Sodium Sulfate (Na₂SO₄), anhydrous
Procedure:
-
Setup: In a round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq) in pyridine. Cool the solution to 0 °C in an ice bath.
-
Acylation: Add acetic anhydride (1.2 eq) dropwise to the cold, stirring solution.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor by TLC for the disappearance of the starting material.
-
Work-up: Transfer the reaction mixture to a separatory funnel. Dilute with DCM and wash sequentially with cold 1 M HCl (to remove pyridine), deionized water, and brine.
-
Drying & Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.
-
Purification: The crude product can often be purified by recrystallization or by flash column chromatography if necessary.
Figure 2: Generalized workflow for the functionalization of the hydroxyl group.
Applications in Drug Discovery and Materials Science
The derivatization of this compound is a key strategy in medicinal chemistry. The thiophene ring is a common scaffold in pharmaceuticals, and modifying the hydroxyl group can fine-tune a compound's pharmacokinetic and pharmacodynamic properties.[6] For instance, converting the hydroxyl to an ether can increase lipophilicity, potentially improving cell membrane permeability. Ester derivatives can act as prodrugs, which are hydrolyzed in vivo to release the active parent compound.
Derivatives of this compound have been investigated for a range of biological activities, including antimicrobial and antioxidant properties.[1][7] The synthesis of various thiophene-2-carboxamides from hydroxyl-substituted precursors has yielded compounds with significant antibacterial activity.[7] Furthermore, the core structure is utilized in the development of non-steroidal anti-inflammatory drugs (NSAIDs) and other bioactive molecules.[8][9]
In materials science, the aromatic and electron-rich nature of the thiophene ring makes its derivatives suitable for creating conductive polymers and other functional materials.[1]
Characterization Data
Successful derivatization can be confirmed using standard analytical techniques.
| Technique | Expected Observation for O-Alkylation (e.g., O-methylation) | Expected Observation for O-Acylation (e.g., O-acetylation) |
| ¹H NMR | Disappearance of the broad phenolic -OH proton signal. Appearance of a new singlet around 3.8-4.0 ppm corresponding to the -OCH₃ protons. | Disappearance of the phenolic -OH proton signal. Appearance of a new singlet around 2.1-2.3 ppm corresponding to the acetyl -CH₃ protons. |
| IR Spec. | Disappearance of the broad O-H stretching band (approx. 3300-3500 cm⁻¹). Appearance of C-O-C stretching bands (approx. 1000-1250 cm⁻¹). | Disappearance of the broad O-H stretching band. Appearance of a new, strong C=O stretching band for the new ester (approx. 1760-1770 cm⁻¹). |
| Mass Spec. | The molecular ion peak (M⁺) will increase by the mass of the added alkyl group minus one (e.g., +14 for CH₂). | The molecular ion peak (M⁺) will increase by the mass of the added acyl group (e.g., +42 for acetyl). |
Safety & Handling
-
This compound: Handle with standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of dust.
-
Reagents: Many reagents used in these protocols are hazardous. Methyl iodide is a suspected carcinogen. Strong bases like NaH are pyrophoric upon contact with water. Acylating agents are corrosive and lachrymatory. Always consult the Safety Data Sheet (SDS) for each reagent before use and perform all operations in a certified chemical fume hood.
References
- 1. Buy this compound | 5118-07-0 [smolecule.com]
- 2. This compound | CymitQuimica [cymitquimica.com]
- 3. 4-Hydroxythiophene-2-carboxylic acid | 40748-90-1 | Benchchem [benchchem.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. youtube.com [youtube.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis of Biologically Active Molecules through Multicomponent Reactions | MDPI [mdpi.com]
Application Notes and Protocols for Investigating the Biological Activity of 3-Hydroxythiophene-2-carboxylic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Thiophene Scaffold in Medicinal Chemistry
The thiophene ring system is a cornerstone in medicinal chemistry, recognized as a "privileged structure" for its capacity to interact with a multitude of biological targets.[1][2] Its derivatives are integral components of numerous FDA-approved drugs, demonstrating a wide spectrum of pharmacological activities including antimicrobial, anti-inflammatory, and anticancer effects.[1][2][3][4][5]
At the core of the compounds discussed in this guide is the 3-hydroxythiophene-2-carboxylic acid moiety. This scaffold is particularly noteworthy due to two key functional groups:
-
A phenolic hydroxyl group at the C3 position, which can act as a hydrogen bond donor and is often implicated in antioxidant activity through radical scavenging.
-
A carboxylic acid group at the C2 position, which is ionizable at physiological pH, can participate in crucial ionic and hydrogen bonding interactions with biological receptors, and serves as a versatile synthetic handle for creating diverse derivatives like esters and amides.
This guide provides an in-depth exploration of the primary biological activities associated with this compound derivatives. It offers not just detailed, validated protocols for in vitro screening but also explains the scientific rationale behind the experimental designs and the molecular mechanisms these compounds are believed to exploit.
Key Biological Activities & Mechanisms of Action
Derivatives of this compound have demonstrated efficacy across several therapeutic areas. The following sections detail the molecular mechanisms underpinning their most significant biological activities.
Anti-inflammatory Activity: Dual Enzyme Inhibition
A primary mechanism for the anti-inflammatory effects of these derivatives is the dual inhibition of Cyclooxygenase (COX) and 5-Lipoxygenase (5-LOX) enzymes.[1][6] These enzymes are pivotal in the arachidonic acid cascade, which produces pro-inflammatory mediators like prostaglandins and leukotrienes.[1]
-
Causality: Standard Non-Steroidal Anti-Inflammatory Drugs (NSAIDs) that only inhibit COX enzymes can lead to an increase in leukotriene production, potentially causing side effects such as gastrointestinal issues. By inhibiting both pathways, these thiophene derivatives may offer a more balanced anti-inflammatory profile with a potentially improved safety margin.
Caption: Inhibition of COX and 5-LOX pathways by thiophene derivatives.
Antimicrobial Activity: A Multi-Pronged Attack
Thiophene derivatives exhibit potent antimicrobial activity through several mechanisms, making them promising candidates to combat drug-resistant pathogens.[7]
-
Membrane Disruption: Certain derivatives can increase the permeability of the bacterial cell membrane, leading to leakage of essential cellular components and cell death.[7]
-
Enzyme Inhibition: These compounds can target and inhibit crucial bacterial enzymes. A key example is DNA gyrase , an enzyme essential for DNA replication and repair.[8] By inhibiting this enzyme, the compounds effectively halt bacterial proliferation. Other potential targets include tyrosyl-tRNA synthetase.
-
Targeting Outer Membrane Proteins (OMPs): In Gram-negative bacteria, derivatives have shown binding affinity for OMPs, which are critical for nutrient uptake and maintaining structural integrity.[7][9]
Caption: Key antibacterial mechanisms of action for thiophene derivatives.
Anticancer Activity: Targeting Cellular Proliferation
The anticancer potential of thiophene derivatives is linked to their ability to interfere with fundamental processes of cancer cell growth and survival.[3][10][11]
-
Tubulin Interaction: Some derivatives act as inhibitors of tubulin polymerization.[3][10] Tubulin is the building block of microtubules, which are essential for forming the mitotic spindle during cell division. Inhibiting this process leads to cell cycle arrest and apoptosis (programmed cell death).
-
Enzyme and Pathway Inhibition: Thiophene-based molecules have been shown to inhibit key enzymes like topoisomerase and tyrosine kinases, which are often overactive in cancer cells and drive proliferation.[3][10] They can also modulate signaling pathways, such as the RhoA/ROCK pathway, involved in cell migration and metastasis.[12]
-
Induction of Apoptosis: Many thiophene derivatives trigger apoptosis through the generation of reactive oxygen species (ROS), leading to oxidative stress that cancer cells cannot overcome.[10][13]
Application Notes & Experimental Protocols
The following protocols are designed to be self-validating systems for screening this compound derivatives. Each includes necessary controls and clear endpoints for robust and reproducible data.
Protocol 1: In Vitro Anticancer Cytotoxicity (MTS Assay)
-
Objective: To determine the concentration at which a test compound inhibits cancer cell growth by 50% (IC50).
-
Principle: The MTS assay is a colorimetric method for assessing cell viability.[14][15] Metabolically active, viable cells possess dehydrogenase enzymes that reduce the MTS tetrazolium compound into a colored formazan product soluble in the culture medium.[14] The amount of formazan produced, measured by absorbance, is directly proportional to the number of living cells.[16]
-
Materials:
-
Human cancer cell line (e.g., HepG2, A549, MCF-7)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Test compounds and a suitable solvent (e.g., DMSO)
-
MTS reagent (combined with an electron coupling agent like PES)[17]
-
Doxorubicin (positive control)
-
96-well sterile microplates
-
-
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium. Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds and controls in culture medium. Replace the existing medium with 100 µL of the diluted compound solutions.
-
Controls: Include wells for:
-
Vehicle Control: Cells treated with medium containing the same concentration of solvent (e.g., 0.1% DMSO) as the test compounds.
-
Positive Control: Cells treated with serial dilutions of Doxorubicin.
-
Blank Control: Medium only, no cells.
-
-
Incubation: Incubate the plate for 48-72 hours.
-
MTS Addition: Add 20 µL of MTS reagent to each well.[17][18]
-
Absorbance Measurement: Gently shake the plate and measure the absorbance at 490 nm using a microplate reader.[14]
-
-
Data Analysis:
-
Subtract the average absorbance of the blank control from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control:
-
% Viability = (Absorbance_of_Treated / Absorbance_of_Vehicle_Control) * 100
-
-
Plot % Viability against the logarithm of the compound concentration and use non-linear regression to determine the IC50 value.
-
Caption: Experimental workflow for the MTS cytotoxicity assay.
Protocol 2: In Vitro Antimicrobial Susceptibility (Broth Microdilution)
-
Objective: To determine the Minimum Inhibitory Concentration (MIC) of a compound, defined as the lowest concentration that prevents visible microbial growth.[19]
-
Principle: This method involves challenging a standardized inoculum of bacteria with serial dilutions of the test compound in a liquid broth medium within a 96-well plate. Growth is assessed after a defined incubation period.
-
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Mueller-Hinton Broth (MHB)
-
0.5 McFarland turbidity standard
-
Test compounds and a suitable solvent (e.g., DMSO)
-
Standard antibiotic (e.g., Ampicillin, Cefadroxil) (Positive Control)[20]
-
Sterile 96-well microplates
-
-
Procedure:
-
Inoculum Preparation: Culture bacteria overnight. Suspend colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (~1.5 x 10⁸ CFU/mL).[8] Dilute this suspension in MHB to achieve a final concentration of ~5 x 10⁵ CFU/mL in the wells.[8]
-
Plate Preparation: Add 50 µL of sterile MHB to each well of a 96-well plate.
-
Compound Dilution: Create a 2x concentrated stock of the test compound. Add 50 µL of this stock to the first column of wells. Perform a two-fold serial dilution by transferring 50 µL from each well to the next well in the same row. Discard the final 50 µL from the last column.
-
Inoculation: Add 50 µL of the standardized bacterial inoculum to each well, bringing the final volume to 100 µL.
-
Controls:
-
Growth Control: Wells with MHB and inoculum only (no compound).
-
Sterility Control: Wells with MHB only (no inoculum).
-
Positive Control: A row with a standard antibiotic undergoing serial dilution.
-
Vehicle Control: A row with the solvent at the highest concentration used.
-
-
Incubation: Cover the plate and incubate at 37°C for 18-24 hours.
-
-
Data Analysis:
-
Visually inspect the plate for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth (i.e., the well is clear).
-
Confirm by reading the optical density (OD) at 600 nm. The MIC is the concentration in the first well where the OD is not significantly different from the sterility control.
-
Protocol 3: In Vitro Antioxidant Capacity (ABTS Assay)
-
Objective: To measure the ability of a compound to scavenge the stable ABTS radical cation (ABTS•+).
-
Principle: The ABTS assay is based on the reduction of the pre-formed ABTS•+, a blue-green chromophore.[21] In the presence of an antioxidant that can donate an electron or hydrogen atom, the radical is neutralized, leading to a decrease in absorbance at 734 nm.[21][22] The extent of decolorization is proportional to the antioxidant's concentration.
-
Materials:
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid))
-
Potassium persulfate (K₂S₂O₈)
-
Ethanol or suitable buffer
-
Trolox (a water-soluble vitamin E analog) or Ascorbic Acid (Standard)[22]
-
Test compounds
-
96-well microplate and spectrophotometer
-
-
Procedure:
-
ABTS•+ Radical Generation: Prepare a 7 mM ABTS stock solution and a 2.45 mM potassium persulfate stock solution. Mix them in equal volumes.[21] Allow the mixture to stand in the dark at room temperature for 12-16 hours to ensure complete radical formation.[21][23] This is the ABTS•+ stock.
-
Working Solution Preparation: Dilute the ABTS•+ stock with ethanol or buffer to obtain an absorbance of 0.70 (± 0.02) at 734 nm.
-
Assay Reaction:
-
In a 96-well plate, add 20 µL of various concentrations of the test compound or Trolox standard to the wells.
-
Add 180 µL of the ABTS•+ working solution to each well to start the reaction.
-
-
Incubation: Incubate the plate at room temperature in the dark for 6-10 minutes.
-
Absorbance Measurement: Read the absorbance at 734 nm.
-
-
Data Analysis:
-
Calculate the percentage of radical scavenging activity (inhibition) using the formula:
-
% Inhibition = [(Abs_Control - Abs_Sample) / Abs_Control] * 100
-
Where Abs_Control is the absorbance of the ABTS•+ working solution without any sample.
-
-
Plot the % Inhibition against the concentration of the test compounds and the Trolox standard.
-
Determine the IC50 value (concentration required to scavenge 50% of the radicals). Alternatively, express the antioxidant capacity as Trolox Equivalent Antioxidant Capacity (TEAC).
-
Protocol 4: In Vitro COX/LOX Inhibition Assay
-
Objective: To determine the inhibitory activity of compounds against COX-1, COX-2, and 5-LOX enzymes.
-
Principle: Commercially available screening kits are the most reliable and standardized method. These kits typically measure the end-products of the enzymatic reaction (e.g., prostaglandins for COX, hydroperoxides for LOX) via colorimetric or fluorometric detection.[24][25][26]
-
Materials:
-
COX Inhibitor Screening Kit (e.g., from Cayman Chemical)
-
5-LOX Inhibitor Screening Kit (e.g., from BioVision)[24]
-
Purified enzymes (ovine COX-1, human recombinant COX-2, soybean or human 5-LOX)
-
Arachidonic acid (substrate)
-
Reference Inhibitors: SC-560 (COX-1), Celecoxib (COX-2), Zileuton (5-LOX)
-
Test compounds
-
-
Procedure:
-
Follow Manufacturer's Protocol: The specific steps for reagent preparation, incubation times, and detection will be detailed in the kit's manual.
-
General Workflow:
-
Prepare serial dilutions of the test compounds and reference inhibitors.
-
In a 96-well plate, add the assay buffer, heme (for COX), the enzyme, and the test compound.[27]
-
Pre-incubate to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding the substrate, arachidonic acid.
-
Incubate for the specified time (e.g., 2-10 minutes).
-
Stop the reaction and add the detection reagents.
-
Read the absorbance or fluorescence on a plate reader.
-
-
-
Data Analysis:
-
Calculate the percentage of enzyme inhibition for each compound concentration relative to the uninhibited enzyme control.
-
Plot the % Inhibition against the log of the compound concentration.
-
Use non-linear regression to calculate the IC50 value for each enzyme, allowing for the determination of potency and selectivity (e.g., COX-2 vs. COX-1).
-
Data Interpretation & Structure-Activity Relationships (SAR)
Systematic evaluation of derivatives allows for the elucidation of Structure-Activity Relationships (SAR), providing crucial insights for optimizing lead compounds. The nature and position of substituents on the thiophene ring significantly impact biological activity.[3]
| Core Structure | Substituent Variation | Observed Activity | Key Insight | Reference |
| 3-Hydroxythiophene-2-carboxamide | -NH2 group at C3 position (vs. -OH or -CH3) | Increased antibacterial and antioxidant activity | The amino group is a critical pharmacophore for enhancing activity in this series. | [28] |
| 3-Hydroxythiophene-2-carboxamide | Methoxy group on the N-phenyl ring | Highest activity against B. subtilis and P. aeruginosa | Electron-donating groups on the amide substituent can significantly boost potency. | [28] |
| Thiophene-based heterocycles | Introduction of pyridine side chains | Excellent antimicrobial activity | Fusing or linking additional heterocyclic rings can expand the interaction with biological targets. | N/A |
| Thiophene-2-carboxylic acid | Arylsulfonylamino group at C3 position | Potent inhibition of HCV polymerase | Specific functionalization at C3 is key for targeting viral enzymes. | N/A |
Conclusion and Future Directions
The this compound scaffold represents a highly promising platform for the development of novel therapeutics. Its derivatives have demonstrated a remarkable breadth of biological activities, underpinned by diverse and potent mechanisms of action. The protocols outlined in this guide provide a robust framework for the systematic evaluation and advancement of these compounds.
Future research should focus on:
-
In Vivo Efficacy: Progressing lead compounds from in vitro assays to animal models of infection, inflammation, and cancer.
-
ADME/Tox Profiling: Assessing the absorption, distribution, metabolism, excretion, and toxicity profiles of promising derivatives to evaluate their drug-like properties.
-
Mechanism Deconvolution: Utilizing advanced techniques like proteomics and transcriptomics to further elucidate the specific molecular targets and pathways affected by these compounds.
-
SAR Expansion: Synthesizing novel derivatives to further refine the structure-activity relationships and optimize for potency, selectivity, and safety.
References
- 1. Thiophene-Based Compounds with Potential Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Review on Anticancer Activities of Thiophene and Its Analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Therapeutic importance of synthetic thiophene - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Thiophene-Based Compounds with Potential Anti-Inflammatory Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Frontiers | Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria [frontiersin.org]
- 10. benthamscience.com [benthamscience.com]
- 11. researchgate.net [researchgate.net]
- 12. kthmcollege.ac.in [kthmcollege.ac.in]
- 13. pubs.acs.org [pubs.acs.org]
- 14. MTS Assay Kit (Cell Proliferation) (Colorimetric) (ab197010) | Abcam [abcam.com]
- 15. iscaconsortium.org [iscaconsortium.org]
- 16. benchchem.com [benchchem.com]
- 17. creative-bioarray.com [creative-bioarray.com]
- 18. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. benchchem.com [benchchem.com]
- 20. researchgate.net [researchgate.net]
- 21. benchchem.com [benchchem.com]
- 22. researchgate.net [researchgate.net]
- 23. ABTS decolorization assay – in vitro antioxidant capacity [protocols.io]
- 24. researchgate.net [researchgate.net]
- 25. Inhibition of lipoxygenases and cyclooxygenases by linoleyl hydroxamic acid: comparative in vitro studies - PMC [pmc.ncbi.nlm.nih.gov]
- 26. phytopharmajournal.com [phytopharmajournal.com]
- 27. Synthesis, molecular docking evaluation for LOX and COX-2 inhibition and determination of in-vivo analgesic potentials of aurone derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 28. researchgate.net [researchgate.net]
3-Hydroxythiophene-2-carboxylic acid as a ligand in coordination chemistry
An In-Depth Guide to 3-Hydroxythiophene-2-carboxylic Acid in Coordination Chemistry: Applications and Protocols
Introduction: Unveiling the Potential of a Versatile Heterocyclic Ligand
This compound (3H2TCA) is a heterocyclic compound that has garnered significant interest in the field of coordination chemistry. Its unique structural architecture, featuring a rigid thiophene ring, a proton-donating hydroxyl group, and a versatile carboxylic acid moiety, makes it an exceptional building block for designing novel coordination polymers, metal-organic frameworks (MOFs), and discrete metal complexes.[1][2][3] The presence of multiple potential donor sites—the carboxylate oxygens, the hydroxyl oxygen, and to a lesser extent, the thiophene sulfur—allows for diverse coordination modes, leading to materials with tunable structures and functionalities.[4]
This guide serves as a comprehensive resource for researchers and scientists, providing not only the theoretical underpinnings of 3H2TCA's coordination behavior but also detailed, field-proven protocols for the synthesis and characterization of its metal complexes. We will explore its applications in the development of porous materials, catalysts, and potential therapeutic agents, grounding our discussion in established scientific principles and authoritative literature.
Ligand Profile: Physicochemical Properties of this compound
A thorough understanding of the ligand's intrinsic properties is fundamental to designing successful coordination chemistry experiments.
| Property | Value | Reference |
| CAS Number | 5118-07-0 | [2][5] |
| Molecular Formula | C₅H₄O₃S | [2][3] |
| Molecular Weight | 144.15 g/mol | [2] |
| Appearance | Solid | [1] |
| Melting Point | 108 °C | [5] |
| pKa | 3.79 ± 0.10 (Predicted) | [5] |
| Synonyms | 3-Hydroxy-2-thiophenecarboxylic acid, 2-Carboxy-3-hydroxythiophene | [2][5] |
The ligand exists in a tautomeric equilibrium between the 3-hydroxythiophene form and the thiophen-3(2H)-one form.[6] This equilibrium can be influenced by the solvent and the presence of metal ions, adding another layer of complexity and opportunity in its coordination chemistry.
Fundamental Coordination Chemistry
The coordination of 3H2TCA to a metal center is primarily dictated by the hard carboxylate oxygen donors, which readily form robust bonds with a wide range of metal ions. The specific coordination mode can vary significantly, influencing the final structure of the complex.
Causality in Coordination: The choice of metal ion and reaction conditions (e.g., pH, solvent) is critical. Hard metal ions will preferentially coordinate to the hard oxygen donors of the carboxylate. The use of a base is typically required to deprotonate the carboxylic acid, facilitating its coordination. The hydroxyl group may or may not participate in coordination depending on steric factors and its deprotonation state.
Caption: Potential coordination modes of the 3-hydroxythiophene-2-carboxylate ligand.
Application Note 1: Synthesis of a Porous Metal-Organic Framework (MOF)
The rigidity and defined geometry of 3H2TCA make it an excellent candidate for constructing porous MOFs. These materials have high surface areas and tunable pore environments, making them suitable for gas storage, separation, and catalysis.[4][7]
Protocol: Solvothermal Synthesis of a Cu(II)-3H2TCA MOF
This protocol describes a general solvothermal method for synthesizing a crystalline MOF. Solvothermal synthesis is chosen because the elevated temperature and pressure can overcome kinetic barriers, promoting the formation of thermodynamically stable, highly crystalline products.
Materials and Equipment:
-
This compound (3H2TCA)
-
Copper(II) nitrate trihydrate (Cu(NO₃)₂·3H₂O)
-
N,N-Dimethylformamide (DMF)
-
Ethanol
-
Teflon-lined stainless-steel autoclave (23 mL)
-
Programmable oven
-
Centrifuge
-
Vacuum oven
Step-by-Step Methodology:
-
Solution Preparation: In a 20 mL glass vial, dissolve 0.1 mmol (14.4 mg) of 3H2TCA in 10 mL of DMF. In a separate vial, dissolve 0.1 mmol (24.2 mg) of Cu(NO₃)₂·3H₂O in 5 mL of DMF.
-
Rationale: DMF is a high-boiling polar aprotic solvent that effectively dissolves both the organic ligand and the metal salt, facilitating a homogeneous reaction mixture.
-
-
Mixing: Combine the two solutions in the glass vial and sonicate for 5 minutes to ensure homogeneity.
-
Reaction Setup: Transfer the resulting solution to a 23 mL Teflon-lined autoclave. Seal the autoclave tightly.
-
Heating: Place the autoclave in a programmable oven. Heat to 120 °C at a rate of 5 °C/min and hold at this temperature for 48 hours.
-
Rationale: The slow heating ramp and extended reaction time allow for the controlled nucleation and growth of high-quality crystals.
-
-
Cooling: Allow the oven to cool naturally to room temperature.
-
Product Isolation: Carefully open the autoclave and collect the crystalline product (typically a colored powder) by decanting the mother liquor.
-
Washing and Activation: Wash the product with fresh DMF (3 x 10 mL) and then with ethanol (3 x 10 mL) to remove unreacted starting materials and residual DMF from the pores. Collect the product by centrifugation after each wash.
-
Rationale: This solvent exchange process is crucial for "activating" the MOF, meaning the removal of guest molecules from the pores to make the internal surface area accessible.
-
-
Drying: Dry the final product in a vacuum oven at 80 °C overnight.
Self-Validating System: Characterization of the MOF
To confirm the successful synthesis of the desired MOF, a suite of characterization techniques is essential.
Caption: Workflow for the synthesis and characterization of a 3H2TCA-based MOF.
Expected Characterization Results:
| Technique | Purpose | Expected Observation |
| Powder X-Ray Diffraction (PXRD) | Confirm crystallinity and phase purity. | A diffraction pattern with sharp peaks, distinct from the patterns of the starting materials, indicates a new crystalline phase.[8] |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Verify ligand coordination to the metal center. | The broad O-H stretch of the carboxylic acid (~2500-3000 cm⁻¹) should disappear. The C=O stretch (~1700 cm⁻¹) should shift to lower wavenumbers (e.g., 1610 cm⁻¹ and 1385 cm⁻¹) corresponding to the asymmetric and symmetric stretches of the coordinated carboxylate group.[8] |
| Thermogravimetric Analysis (TGA) | Determine thermal stability and solvent content. | An initial weight loss corresponding to the removal of guest/coordinated solvent molecules, followed by a plateau. A sharp weight loss at higher temperatures (>300 °C) indicates the decomposition of the framework.[9][10][11] |
Application Note 2: Synthesis of a Discrete Transition Metal Complex
Beyond infinite frameworks, 3H2TCA can form discrete (0-dimensional) coordination complexes. These molecules are of interest for their potential applications in homogeneous catalysis, as anticancer agents, and in materials science.[12][13] The synthesis often involves simpler solution-based methods at or near room temperature.
Protocol: Solution Synthesis of a Co(II)-3H2TCA Complex
This protocol is adapted from methodologies used for similar thiophene-carboxylate ligands and is designed to yield a discrete cobalt(II) complex.[12][14]
Materials and Equipment:
-
This compound (3H2TCA)
-
Cobalt(II) chloride hexahydrate (CoCl₂·6H₂O)
-
Sodium hydroxide (NaOH)
-
Methanol
-
Water
-
Magnetic stirrer with hotplate
-
Filtration apparatus
Step-by-Step Methodology:
-
Ligand Deprotonation: Dissolve 0.2 mmol (28.8 mg) of 3H2TCA in 10 mL of a 1:1 methanol/water mixture. Add 0.2 mmol (8 mg) of NaOH dissolved in 2 mL of water dropwise while stirring to deprotonate the carboxylic acid.
-
Rationale: Pre-deprotonation of the ligand ensures it is in its anionic carboxylate form, ready to coordinate with the metal cation.
-
-
Metal Salt Addition: In a separate beaker, dissolve 0.1 mmol (23.8 mg) of CoCl₂·6H₂O in 5 mL of methanol.
-
Complexation: Add the cobalt solution dropwise to the ligand solution with vigorous stirring. A precipitate should form immediately.
-
Reaction Completion: Continue stirring the mixture at room temperature for 4 hours to ensure the reaction goes to completion.
-
Isolation: Collect the solid product by vacuum filtration.
-
Washing: Wash the precipitate with water (2 x 5 mL) and then with a small amount of cold methanol (2 x 2 mL) to remove any unreacted starting materials and byproducts.
-
Drying: Dry the product in a desiccator over silica gel.
Self-Validating System: Characterization of the Complex
Confirming the structure and composition of a discrete complex relies on a combination of spectroscopic and analytical methods.
| Technique | Purpose | Expected Observation |
| Single-Crystal X-ray Diffraction | Unambiguously determine the 3D molecular structure, including bond lengths, bond angles, and coordination geometry. | Provides the definitive structure of the complex, showing how the ligand binds to the metal and how the molecules pack in the solid state.[15] |
| UV-Visible Spectroscopy | Probe the electronic structure and coordination environment of the Co(II) ion. | For an octahedral Co(II) complex, d-d transitions are expected in the visible region, providing information about the ligand field. |
| Elemental Analysis (C, H, N, S) | Confirm the empirical formula of the synthesized complex. | The experimental percentages of C, H, and S should match the calculated values for the proposed formula within an acceptable error margin (±0.4%). |
| FTIR Spectroscopy | Confirm ligand coordination. | Similar shifts in the carboxylate stretching frequencies as described for the MOF are expected.[16] |
Broader Applications and Future Directions
The utility of 3H2TCA in coordination chemistry extends into several cutting-edge areas of research.
-
Catalysis: Metal complexes incorporating thiophene-based ligands have shown promise in catalytic applications.[13] The electronic properties of the thiophene ring can be tuned, and the metal center can be designed to facilitate various organic transformations.
-
Drug Development: Thiophene derivatives are known to possess a wide range of biological activities, including antibacterial and anticancer properties.[17][18] Coordination to metal ions can enhance this activity. For instance, complexes of a related ligand, 3-chlorothiophene-2-carboxylic acid, have demonstrated significant inhibitory effects on leukemia and colon cancer cells.[12][19] The thiophene moiety is also present in approved drugs, highlighting its status as a privileged pharmacophore.[18][20]
References
- 1. This compound | CymitQuimica [cymitquimica.com]
- 2. scbt.com [scbt.com]
- 3. This compound | C5H4O3S | CID 54715543 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Metal-Organic Frameworks: Carboxylic Acid Ligands [bldpharm.com]
- 5. This compound Two Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 6. researchgate.net [researchgate.net]
- 7. blog.strem.com [blog.strem.com]
- 8. mdpi.com [mdpi.com]
- 9. asu.elsevierpure.com [asu.elsevierpure.com]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. Synthesis, Characterization, and Anticancer Activity of 3-Chlorothiophene-2-carboxylic Acid Transition Metal Complexes [mdpi.com]
- 13. From structure to function: tunable electrical and catalytic properties in rare Mo(vi)-thiophene-2-carboxylic acid hydrazone complexes obtained mechanochemically - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Synthesis, characterization, and antibacterial activity studies of two Co(II) complexes with 2-[(E)-(3-acetyl-4-hydroxyphenyl)diazenyl]-4-(2-hydroxyphenyl)thiophene-3-carboxylic acid as a ligand - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Synthesis Characterization and Biological Activities of Coordination Compounds of 4-Hydroxy-3-nitro-2H-chromen-2-one and Its Aminoethanoic Acid and Pyrrolidine-2-carboxylic Acid Mixed Ligand Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing 3-Hydroxythiophene-2-carboxylic Acid Synthesis
Welcome to the technical support center for the synthesis of 3-Hydroxythiophene-2-carboxylic acid and its derivatives. This guide is designed for researchers, medicinal chemists, and process development professionals who are looking to optimize reaction yields, troubleshoot common issues, and deepen their mechanistic understanding of this important synthetic transformation. We will focus primarily on the Fiesselmann thiophene synthesis , the most direct and widely employed route to this class of compounds.[1][2]
Part 1: Core Synthesis Protocol & Mechanism
The Fiesselmann synthesis provides a powerful method for constructing the 3-hydroxy-2-carboxy thiophene scaffold from readily available starting materials.[3] The overall transformation involves the base-catalyzed reaction of an α,β-acetylenic ester with a thioglycolic acid derivative.
Underlying Mechanism: A Step-by-Step Look
The reaction proceeds through a fascinating cascade of well-established organic transformations. Understanding this mechanism is crucial for effective troubleshooting.
-
Initial Michael Addition: The reaction initiates with a base-mediated deprotonation of the thioglycolic acid ester. The resulting thiolate acts as a potent nucleophile, attacking the α,β-acetylenic ester in a 1,4-conjugate addition (Michael addition).[4]
-
Second Michael Addition: A second molecule of the thiolate adds to the resulting α,β-unsaturated intermediate, forming a stable thioacetal.[2]
-
Intramolecular Dieckmann Condensation: In the presence of a sufficiently strong base, an enolate is formed, which then undergoes an intramolecular Dieckmann condensation.[5][6] This key cyclization step forms the five-membered thiolane ring and generates a β-keto ester.
-
Elimination & Tautomerization: The cyclic intermediate then eliminates a molecule of the thioglycolate. The resulting α,β-unsaturated ketone rapidly tautomerizes to form the highly stable, aromatic 3-hydroxythiophene product.[4]
Part 2: Troubleshooting Guide (Q&A)
This section addresses the most common issues encountered during the synthesis.
Q1: My reaction yield is consistently low (<40%). What are the most likely causes?
A1: Low yields are often multifactorial. The most common culprits are an incomplete Dieckmann condensation, competing side reactions, or suboptimal reaction conditions.
-
Insufficient Base Strength: The crucial Dieckmann condensation step requires a strong base to generate the necessary enolate for cyclization.[7] If you are using a weaker base (e.g., triethylamine), the reaction may stall at the thioacetal intermediate.
-
Suboptimal Temperature: The initial Michael additions are often exothermic and can be run at or below room temperature. However, the Dieckmann cyclization may require heating to overcome its activation energy. Running the entire reaction at a single, low temperature can lead to incomplete conversion.
-
Reaction Time: Ensure the reaction is allowed to proceed for a sufficient duration. We recommend monitoring the reaction by TLC or LCMS to track the consumption of starting materials and the appearance of the product.
-
Purity of Reagents: α,β-acetylenic esters can be unstable. Ensure your starting materials are pure and free of decomposition products.
Q2: I'm isolating a significant amount of a non-cyclic thioacetal byproduct. How can I favor the desired cyclization?
A2: The formation of the thioacetal is a key intermediate step, but its accumulation indicates that the subsequent Dieckmann condensation is the bottleneck.[1]
-
Switch to a Stronger Base: This is the most effective solution. The Dieckmann condensation is an equilibrium process, and a strong, non-nucleophilic base is needed to deprotonate the resulting β-keto ester and drive the reaction forward.[8] Sodium ethoxide (NaOEt) in ethanol or potassium tert-butoxide (KOt-Bu) in THF are excellent choices.
-
Increase the Temperature: After the initial Michael additions have occurred (confirm by TLC/LCMS), gently heating the reaction mixture can provide the necessary energy to initiate the Dieckmann cyclization.
-
Solvent Choice: The choice of solvent should be compatible with the base used. Aprotic polar solvents like THF or dioxane are often preferred for KOt-Bu, while alcoholic solvents are used for alkoxide bases.
Table 1: Recommended Reaction Parameters for Fiesselmann Synthesis
| Parameter | Recommendation | Rationale & Causality |
|---|---|---|
| Base | Sodium Ethoxide (NaOEt) or Potassium tert-Butoxide (KOt-Bu) | Strong bases are required to drive the intramolecular Dieckmann condensation to completion. Weaker bases may lead to stalling at the thioacetal intermediate.[7] |
| Solvent | Ethanol (for NaOEt), THF or Dioxane (for KOt-Bu) | The solvent must be able to dissolve the reagents and be compatible with the strong base (i.e., not be deprotonated itself, unless it's the conjugate acid like ethanol for ethoxide). |
| Temperature | Stepwise: 0°C to RT for Michael additions, then reflux for Dieckmann. | The initial additions are often facile, while the cyclization requires thermal energy. A stepwise temperature profile prevents side reactions at the beginning and ensures completion at the end. |
| Stoichiometry | ~2.1 equivalents of thioglycolate ester per equivalent of alkyne | A slight excess of the thiol ensures complete consumption of the limiting acetylenic ester and favors the formation of the key thioacetal intermediate required for cyclization. |
Q3: The purification of my final product is challenging due to a persistent, oily contaminant. What is it and how do I remove it?
A3: The likely contaminant is the eliminated thioglycolic acid ester from the final step of the mechanism. Since it is also an ester, it can have similar solubility properties to your product (if it is also an ester).
-
Acid-Base Extraction: The most effective purification method leverages the unique acidity of the 3-hydroxy group on the thiophene ring (pKa ~6-7).
-
Dissolve the crude product in a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with a mild aqueous base like sodium bicarbonate (NaHCO₃) solution.[9] Your acidic 3-hydroxythiophene product will be deprotonated and move into the aqueous layer.
-
The neutral thioglycolate byproduct and other non-acidic impurities will remain in the organic layer, which can be discarded.
-
Carefully re-acidify the aqueous layer with a strong acid (e.g., 2M HCl) until the product precipitates.
-
Collect the precipitated solid by filtration, wash with cold water, and dry under vacuum.
-
-
Recrystallization: Following the acid-base extraction, recrystallization from a suitable solvent system (e.g., ethanol/water, toluene) can further enhance purity.
Part 3: Frequently Asked Questions (FAQs)
Q1: Are there alternative synthetic routes to this compound?
A1: While several named reactions exist for thiophene synthesis, the Fiesselmann reaction is uniquely suited for preparing the 3-hydroxy-2-carboxy substitution pattern.[2] For instance, the widely-known Gewald aminothiophene synthesis yields 2-aminothiophenes and is not applicable for this target.[10][11] Similarly, the Paal-Knorr synthesis requires a 1,4-dicarbonyl precursor, which is structurally distinct from the Fiesselmann starting materials.[2]
Q2: My α,β-acetylenic ester seems to be degrading upon storage. How does this affect the reaction?
A2: The purity of the α,β-acetylenic ester is critical. These compounds can be susceptible to polymerization or hydration, especially if not stored properly (cool, dark, and under inert atmosphere). Impurities can lead to a host of unidentified side products, complicating purification and lowering the yield of the desired thiophene. It is often advisable to use freshly prepared or purified acetylenic esters for best results.
Q3: What are the primary safety considerations for this synthesis?
A3: Standard laboratory safety protocols should be followed. Pay special attention to:
-
Thiols: Thioglycolic acid and its esters have a strong, unpleasant odor. All manipulations should be performed in a well-ventilated fume hood.
-
Strong Bases: Sodium ethoxide and potassium tert-butoxide are corrosive and moisture-sensitive. Handle them under an inert atmosphere (e.g., nitrogen or argon) and wear appropriate personal protective equipment (gloves, safety glasses).
-
Exothermic Reactions: The initial Michael additions can be exothermic. Use an ice bath to control the temperature during the addition of reagents.
Detailed Experimental Protocol: Synthesis of Ethyl 3-hydroxythiophene-2-carboxylate
This protocol is a representative example and may require optimization for specific substrates.
-
Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add sodium ethoxide (1.1 eq) and anhydrous ethanol under a nitrogen atmosphere. Cool the mixture to 0°C in an ice bath.
-
Thiol Addition: In a separate flask, prepare a solution of ethyl thioglycolate (2.1 eq) in anhydrous ethanol. Add this solution dropwise to the cooled sodium ethoxide suspension via the dropping funnel over 15 minutes.
-
Alkyne Addition: After the thiol addition is complete, add ethyl propiolate (1.0 eq) dropwise to the reaction mixture, maintaining the temperature at 0°C.
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2 hours. Monitor the formation of the thioacetal intermediate by TLC.
-
Cyclization: Once the starting materials are consumed, heat the reaction mixture to reflux (approx. 78°C) and maintain for 4-6 hours, or until TLC/LCMS analysis indicates the formation of the product is complete.
-
Workup: Cool the reaction mixture to room temperature and pour it into a separatory funnel containing ice-cold water. Acidify the mixture to pH ~3 with 2M HCl.
-
Extraction: Extract the aqueous mixture with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Purification: Concentrate the filtrate under reduced pressure to obtain the crude product. For enhanced purity, perform the acid-base extraction as described in the Troubleshooting Guide (Q2) or recrystallize from a suitable solvent.
References
- 1. Fiesselmann thiophene synthesis - Wikipedia [en.wikipedia.org]
- 2. derpharmachemica.com [derpharmachemica.com]
- 3. researchgate.net [researchgate.net]
- 4. scribd.com [scribd.com]
- 5. synarchive.com [synarchive.com]
- 6. Dieckmann condensation - Wikipedia [en.wikipedia.org]
- 7. Dieckmann Condensation [organic-chemistry.org]
- 8. Dieckmann Condensation - Chemistry Steps [chemistrysteps.com]
- 9. prepchem.com [prepchem.com]
- 10. arkat-usa.org [arkat-usa.org]
- 11. Gewald reaction - Wikipedia [en.wikipedia.org]
Technical Support Center: Purification of 3-Hydroxythiophene-2-carboxylic Acid
Welcome to the technical support center for the purification of 3-Hydroxythiophene-2-carboxylic acid (CAS 5118-07-0). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for common challenges encountered during the purification of this versatile building block.
Introduction to Purification Challenges
This compound is a bifunctional molecule containing both a carboxylic acid and a hydroxyl group on a thiophene ring.[1][2] This unique structure presents specific purification challenges. The presence of two acidic protons with different pKa values necessitates a carefully designed purification strategy to achieve high purity.[3] Furthermore, the stability of the compound, particularly in different solvents and pH conditions, must be considered to prevent degradation. A related compound, 3-hydroxy-2-formylbenzothiophene, has been observed to decompose when stored in organic solvents, highlighting the potential sensitivity of such structures.[4][5][6]
This guide provides a comprehensive overview of the most effective purification techniques, detailed experimental protocols, and a troubleshooting section to address common issues.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for purifying this compound?
A1: The most common and effective purification methods for this compound are acid-base extraction, recrystallization, and column chromatography. The choice of method depends on the nature and quantity of impurities, as well as the desired final purity.
Q2: How do the two acidic protons on the molecule affect purification by acid-base extraction?
A2: The carboxylic acid proton is significantly more acidic (pKa ≈ 3-4) than the hydroxyl proton (pKa ≈ 8-10).[3] This difference in acidity allows for selective extraction. A weak base, such as sodium bicarbonate, will deprotonate the carboxylic acid, forming a water-soluble carboxylate salt, while leaving the less acidic hydroxyl group protonated. This allows for the separation of the target compound from non-acidic impurities.
Q3: My this compound is streaking on the TLC plate. What is the cause and how can I fix it?
A3: Streaking of carboxylic acids on silica gel TLC plates is a common issue caused by the interaction of the acidic proton with the silica gel. To resolve this, add a small amount (0.5-1%) of a volatile acid, such as acetic acid or formic acid, to your eluting solvent. This will keep the carboxylic acid in its protonated form, leading to a more defined spot.
Q4: I am having difficulty finding a suitable solvent for recrystallization. What are some good starting points?
A4: For carboxylic acids, polar protic solvents are often good choices for recrystallization. Water can be a good solvent, especially given the compound's hydroxyl and carboxylic acid groups which can hydrogen bond.[7] A mixture of solvents, such as ethanol/water or acetone/water, can also be effective. It is crucial to perform small-scale solubility tests to identify the ideal solvent or solvent system.
Troubleshooting Guide
This section addresses specific problems you may encounter during the purification of this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low recovery after acid-base extraction | - Incomplete extraction from the organic layer.- Incomplete precipitation after acidification.- Degradation of the compound in highly acidic or basic conditions. | - Perform multiple extractions with the basic solution to ensure complete transfer to the aqueous layer.- After acidification, cool the aqueous solution in an ice bath to maximize precipitation.- Avoid prolonged exposure to strong acids or bases. Work efficiently and neutralize the solution promptly. |
| Product is an oil or sticky solid after purification | - Presence of residual solvent.- Impurities that lower the melting point.- The compound itself may be difficult to crystallize. | - Ensure the purified solid is thoroughly dried under vacuum.- If impurities are suspected, consider a second purification step (e.g., recrystallization from a different solvent system or column chromatography).- Try dissolving the oil in a minimal amount of a good solvent and then adding a poor solvent dropwise to induce crystallization. |
| Column chromatography yields broad peaks and poor separation | - Tailing due to interaction with the silica gel.- Inappropriate solvent system.- Column overloading. | - Add 0.5-1% acetic acid or formic acid to the mobile phase to suppress deprotonation of the carboxylic acid.- Perform a thorough TLC analysis to determine the optimal solvent system for separation.- Ensure the amount of crude material loaded onto the column is appropriate for its size. |
| Discoloration of the product during purification | - Oxidation of the hydroxyl group.- Decomposition of the thiophene ring. | - Handle the compound under an inert atmosphere (e.g., nitrogen or argon) if possible, especially during heating steps.- Use degassed solvents.- Store the purified product under an inert atmosphere at low temperatures (2-8°C) and protected from light. |
Experimental Protocols
Protocol 1: Purification by Acid-Base Extraction
This protocol is designed to separate this compound from neutral or basic impurities.
Materials:
-
Crude this compound
-
Diethyl ether (or ethyl acetate)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
6M Hydrochloric acid (HCl)
-
Deionized water
-
Separatory funnel
-
Beakers and Erlenmeyer flasks
-
pH paper
-
Ice bath
-
Büchner funnel and filter paper
Procedure:
-
Dissolve the crude this compound in a suitable organic solvent like diethyl ether.
-
Transfer the solution to a separatory funnel.
-
Add an equal volume of saturated sodium bicarbonate solution to the separatory funnel.
-
Stopper the funnel and shake gently, venting frequently to release any pressure buildup from carbon dioxide evolution.
-
Allow the layers to separate. The aqueous layer (bottom) will contain the sodium salt of this compound.
-
Drain the aqueous layer into a clean Erlenmeyer flask.
-
Repeat the extraction of the organic layer with fresh sodium bicarbonate solution two more times to ensure complete extraction. Combine all aqueous extracts.
-
The organic layer now contains any neutral impurities and can be discarded or processed further if desired.
-
Cool the combined aqueous extracts in an ice bath.
-
Slowly add 6M HCl dropwise while stirring until the solution becomes acidic (pH ~2, check with pH paper). This compound will precipitate out as a solid.
-
Collect the solid precipitate by vacuum filtration using a Büchner funnel.
-
Wash the collected solid with a small amount of cold deionized water to remove any inorganic salts.
-
Dry the purified this compound under vacuum.
Protocol 2: Purification by Recrystallization
This protocol is suitable for purifying the solid product obtained from synthesis or after an initial purification step like acid-base extraction.
Materials:
-
Crude or partially purified this compound
-
Recrystallization solvent (e.g., water, ethanol/water, acetone/water)
-
Erlenmeyer flask
-
Hot plate
-
Ice bath
-
Büchner funnel and filter paper
Procedure:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a minimal amount of the chosen recrystallization solvent to the flask.
-
Gently heat the mixture on a hot plate while stirring until the solid completely dissolves. If necessary, add more solvent dropwise to achieve complete dissolution at the boiling point of the solvent.
-
Once dissolved, remove the flask from the heat and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.
-
After the solution has reached room temperature and crystal formation has ceased, place the flask in an ice bath for at least 30 minutes to maximize crystal yield.
-
Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of the ice-cold recrystallization solvent.
-
Dry the crystals under vacuum to remove all traces of the solvent.
Visualizing Purification Workflows
To aid in understanding the purification strategies, the following diagrams illustrate the decision-making process and the acid-base extraction workflow.
Caption: Decision tree for selecting a purification method.
Caption: Workflow for purification by acid-base extraction.
References
- 1. scbt.com [scbt.com]
- 2. This compound | C5H4O3S | CID 54715543 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 4. Purification, Stability, and Mineralization of 3-Hydroxy-2- Formylbenzothiophene, a Metabolite of Dibenzothiophene - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Purification, stability, and mineralization of 3-hydroxy-2- formylbenzothiophene, a metabolite of dibenzothiophene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. chem.hbcse.tifr.res.in [chem.hbcse.tifr.res.in]
Common side reactions in the synthesis of 3-Hydroxythiophene-2-carboxylic acid
Welcome to the technical support center for the synthesis of 3-Hydroxythiophene-2-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during this synthesis. Here, we provide in-depth troubleshooting guides and frequently asked questions to ensure the successful and efficient production of this important heterocyclic compound.
I. Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to this compound?
The two most prevalent methods for synthesizing this compound and its derivatives are the Fiesselmann thiophene synthesis and the Gewald aminothiophene synthesis, followed by subsequent functional group transformations.
-
Fiesselmann Thiophene Synthesis: This method involves the condensation of thioglycolic acid derivatives with α,β-acetylenic esters in the presence of a base.[1][2][3][4] This route directly yields the this compound core structure.
-
Gewald Aminothiophene Synthesis: This is a multicomponent reaction involving a ketone or aldehyde, an α-cyanoester, and elemental sulfur in the presence of a base to form a polysubstituted 2-aminothiophene.[5][6][7] The resulting 2-aminothiophene can then be converted to the desired 3-hydroxythiophene derivative through subsequent reactions.
Q2: What are the primary side reactions I should be aware of?
The main side reactions that can occur during the synthesis of this compound include:
-
Decarboxylation: The carboxylic acid group can be lost as carbon dioxide, especially under heating, leading to the formation of 3-hydroxythiophene.[8]
-
Esterification: If an alcohol is present, particularly under acidic conditions, the carboxylic acid can react to form an ester.[8][9][10][11]
-
Oxidation: The electron-rich thiophene ring and the hydroxyl group are susceptible to oxidation, which can lead to the formation of thiophene-S-oxides, ketones, or dimeric byproducts.[8][12][13][14]
-
Dimerization: 3-Hydroxythiophene itself can undergo spontaneous dimerization.[15] In the Gewald reaction, dimeric byproducts of the aminothiophene intermediate can also form.[16]
Q3: My final product is a different color than expected. What could be the cause?
Discoloration, often appearing as a yellow, brown, or even black hue, is typically indicative of impurities arising from oxidation or other side reactions. The thiophene ring system, particularly when activated by a hydroxyl group, is prone to oxidation, which can lead to colored polymeric or degradation products.
Q4: I'm observing a low yield of my desired product. What are the likely culprits?
Low yields can be attributed to several factors:
-
Incomplete reaction: The reaction may not have gone to completion. Monitoring the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) is crucial.
-
Side reactions: The formation of significant amounts of byproducts such as those mentioned in Q2 will naturally decrease the yield of the desired product.
-
Purification losses: The product may be lost during workup and purification steps.
-
Purity of starting materials: Using impure reagents can introduce side reactions and lower the overall yield.[5]
II. Troubleshooting Guides
Problem 1: Significant Formation of 3-Hydroxythiophene (Decarboxylation Byproduct)
Symptoms:
-
Presence of a significant peak corresponding to the mass of 3-hydroxythiophene in Mass Spectrometry (MS) analysis.
-
A lower than expected yield of the carboxylic acid product.
-
Potential difficulties in purification due to similar polarities.
Causality: Decarboxylation is the loss of CO2 from the carboxylic acid. This reaction is often promoted by heat.[17] For this compound, the electron-donating hydroxyl group can stabilize the intermediate formed upon loss of CO2, making this side reaction more favorable, especially at elevated temperatures.
Troubleshooting Protocol:
-
Reaction Temperature Control:
-
Recommendation: Maintain the reaction and workup temperatures as low as reasonably possible. If the synthesis requires heating, use the minimum temperature necessary for the reaction to proceed at an acceptable rate.
-
Action: Monitor the internal reaction temperature closely. Avoid localized overheating by ensuring efficient stirring.
-
-
Purification Strategy:
-
Recommendation: Purify the product using methods that do not require high temperatures.
-
Action: Opt for crystallization from a suitable solvent system at or below room temperature. If column chromatography is necessary, use a fast-flow technique to minimize the time the product spends on the stationary phase.
-
Data Summary Table:
| Parameter | Recommended Condition | Rationale |
| Reaction Temperature | As low as feasible | Minimize thermal decarboxylation. |
| Workup Temperature | ≤ Room Temperature | Prevent product loss during extraction and washing. |
| Purification Method | Crystallization / Flash Chromatography | Avoid prolonged heating. |
Workflow Diagram:
Caption: Troubleshooting workflow for decarboxylation.
Problem 2: Formation of Ester Byproduct
Symptoms:
-
Appearance of a new spot on TLC with a higher Rf value than the starting carboxylic acid.
-
MS data showing a peak corresponding to the mass of the expected ester.
-
Reduced yield of the desired carboxylic acid.
Causality: Fischer esterification occurs when a carboxylic acid is treated with an alcohol in the presence of an acid catalyst.[9][10][11] Even trace amounts of acid can catalyze this reaction if an alcohol is used as a solvent or is present as an impurity. Conversely, in basic conditions, the carboxylate anion is formed, which is a poor electrophile and does not undergo esterification.[18]
Troubleshooting Protocol:
-
Solvent and Reagent Purity:
-
Recommendation: Ensure all solvents and reagents are free from alcohol contaminants, especially if the reaction is run under acidic conditions.
-
Action: Use anhydrous solvents. If an alcohol is a necessary reagent in a preceding step, ensure it is completely removed before proceeding.
-
-
Control of pH:
-
Recommendation: If possible, perform the synthesis under neutral or basic conditions to prevent acid-catalyzed esterification.
-
Action: If acidic conditions are unavoidable, minimize the reaction time and temperature. Use a non-alcoholic solvent.
-
-
Purification:
-
Recommendation: Utilize the difference in acidity between the carboxylic acid and the ester for separation.
-
Action: Perform a liquid-liquid extraction. Dissolve the crude product in an organic solvent (e.g., ethyl acetate) and wash with a basic aqueous solution (e.g., sodium bicarbonate). The carboxylic acid will be deprotonated and move to the aqueous layer, while the neutral ester will remain in the organic layer. The aqueous layer can then be acidified and the product re-extracted.[19]
-
Workflow Diagram:
Caption: Troubleshooting workflow for ester byproduct formation.
Problem 3: Product Degradation and Discoloration (Oxidation)
Symptoms:
-
The reaction mixture or isolated product is dark in color (yellow, brown, or black).
-
Multiple spots on TLC, often streaking.
-
Low yield of a pure, crystalline solid.
Causality: The 3-hydroxythiophene system is electron-rich and susceptible to oxidation, which can be initiated by air (oxygen), oxidizing agents, or even light.[12] This can lead to the formation of thiophene-S-oxides, which are reactive intermediates, or other degradation products.[13][14]
Troubleshooting Protocol:
-
Inert Atmosphere:
-
Recommendation: Perform the reaction under an inert atmosphere to minimize contact with atmospheric oxygen.
-
Action: Use nitrogen or argon gas to blanket the reaction mixture. Degas solvents before use.
-
-
Control of Oxidizing Agents:
-
Recommendation: Ensure that no unintended oxidizing agents are present.
-
Action: Check the purity of all reagents. Some reagents can contain peroxide impurities.
-
-
Light Protection:
-
Recommendation: Protect the reaction mixture from light, as photochemical oxidation can occur.
-
Action: Wrap the reaction flask in aluminum foil.
-
-
Purification of Discolored Product:
-
Recommendation: Use activated carbon to remove colored impurities.
-
Action: During workup or before crystallization, treat a solution of the crude product with a small amount of activated carbon, then filter through celite to remove the carbon.[20]
-
Data Summary Table:
| Parameter | Recommended Condition | Rationale |
| Atmosphere | Inert (Nitrogen or Argon) | Prevent air oxidation. |
| Reagent Purity | High, check for peroxides | Avoid unwanted oxidizing agents. |
| Light Exposure | Minimize | Prevent photochemical degradation. |
| Decolorization | Activated Carbon Treatment | Adsorb colored impurities. |
III. References
-
Oxidation of 3-hydroxythiophenes [thiophen-3(2H)-ones]: an EPR study of monomeric and dimeric intermediates. Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). Available from: --INVALID-LINK--
-
This compound. Smolecule. Available from: --INVALID-LINK--
-
Overcoming competing elimination reactions in thiophene compound synthesis. Benchchem. Available from: --INVALID-LINK--
-
Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. ARKIVOC. Available from: --INVALID-LINK--
-
Gewald Reaction. J&K Scientific LLC. Available from: --INVALID-LINK--
-
Gewald reaction. Wikipedia. Available from: --INVALID-LINK--
-
Fiesselmann thiophene synthesis. Wikipedia. Available from: --INVALID-LINK--
-
Gewald Reaction. Organic Chemistry Portal. Available from: --INVALID-LINK--
-
Synthesis, properties and biological activity of thiophene: A review. Der Pharma Chemica. Available from: --INVALID-LINK--
-
Thiophene sulfoxides as reactive metabolites: formation upon microsomal oxidation of a 3-aroylthiophene and fate in the presence of nucleophiles in vitro and in vivo. PubMed. Available from: --INVALID-LINK--
-
Differential Oxidation of Two Thiophene-Containing Regioisomers to Reactive Metabolites by Cytochrome P450 2C9. PMC - NIH. Available from: --INVALID-LINK--
-
Fiesselmann thiophene synthesis. Semantic Scholar. Available from: --INVALID-LINK--
-
Fiesselmann thiophene synthesis | Request PDF. ResearchGate. Available from: --INVALID-LINK--
-
Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Master Organic Chemistry. Available from: --INVALID-LINK--
-
Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). Organic Chemistry Data. Available from: --INVALID-LINK--
-
Acid to Ester - Common Conditions. The Organic Solution. Available from: --INVALID-LINK--
-
Synthesis of 3-chlorothiophene-2-carboxylic acid. PrepChem.com. Available from: --INVALID-LINK--
-
General procedures for the purification of Carboxylic acids. Chempedia - LookChem. Available from: --INVALID-LINK--
-
Chemical and spectroscopic properties of the 3-hydroxythiophene [thiophen-3(2H)-one] system. New Journal of Chemistry (RSC Publishing). Available from: --INVALID-LINK--
-
Why esterification needs to be in acidic conditions? Reddit. Available from: --INVALID-LINK--
-
Decarboxylation | Carboxylic acids and derivatives | Organic chemistry | Khan Academy. Khan Academy. Available from: --INVALID-LINK--
References
- 1. Fiesselmann thiophene synthesis - Wikipedia [en.wikipedia.org]
- 2. derpharmachemica.com [derpharmachemica.com]
- 3. Fiesselmann thiophene synthesis | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. jk-sci.com [jk-sci.com]
- 6. Gewald reaction - Wikipedia [en.wikipedia.org]
- 7. Gewald Reaction [organic-chemistry.org]
- 8. Buy this compound | 5118-07-0 [smolecule.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. Acid to Ester - Common Conditions [commonorganicchemistry.com]
- 12. Oxidation of 3-hydroxythiophenes [thiophen-3(2H)-ones]: an EPR study of monomeric and dimeric intermediates - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 13. Thiophene sulfoxides as reactive metabolites: formation upon microsomal oxidation of a 3-aroylthiophene and fate in the presence of nucleophiles in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Differential Oxidation of Two Thiophene-Containing Regioisomers to Reactive Metabolites by Cytochrome P450 2C9 - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Chemical and spectroscopic properties of the 3-hydroxythiophene [thiophen-3(2H)-one] system - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 16. benchchem.com [benchchem.com]
- 17. youtube.com [youtube.com]
- 18. reddit.com [reddit.com]
- 19. General procedures for the purification of Carboxylic acids - Chempedia - LookChem [lookchem.com]
- 20. prepchem.com [prepchem.com]
Technical Support Center: Recrystallization of 3-Hydroxythiophene-2-carboxylic acid
This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical support for the purification of 3-Hydroxythiophene-2-carboxylic acid via recrystallization. It addresses common challenges and provides scientifically grounded solutions to ensure high purity and yield.
Section 1: Troubleshooting Guide
This section addresses specific issues that may arise during the recrystallization process in a direct question-and-answer format.
Q1: My compound "oiled out," forming liquid droplets instead of solid crystals. What went wrong and how do I fix it?
-
Probable Cause(s): "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point.[1] For this compound, this is often exacerbated by:
-
High Impurity Levels: Significant amounts of impurities can depress the melting point of the eutectic mixture below the temperature of crystallization.
-
Rapid Cooling: Cooling the solution too quickly can lead to supersaturation at a temperature where the compound is still molten.[2]
-
Inappropriate Solvent Choice: The boiling point of the chosen solvent may be too high relative to the melting point of the compound. While the melting point of pure this compound is not definitively reported due to potential decomposition, its methyl ester melts at a modest 38-43 °C, suggesting the parent acid may also have a relatively low melting point.[3][4]
-
-
Recommended Solution(s):
-
Re-heat the solution until the oil completely redissolves.
-
Add a small amount (5-10% of the total volume) of additional hot solvent to decrease the saturation point.[5]
-
Allow the flask to cool much more slowly. Insulate the flask by placing it on a wooden block or in a beaker of hot water, rather than directly on the benchtop. This favors the slower formation of crystals over oil.[1]
-
If the oil persists, try scratching the inner surface of the flask with a glass rod at the solvent-air interface to induce nucleation.[1]
-
-
Preventative Measures: Ensure the crude material is not excessively impure before starting. If significant impurities are suspected, consider a preliminary purification step like a silica plug filtration. Choose a solvent or solvent system with a boiling point well below the expected melting point of your compound.
Q2: No crystals have formed even after the solution has cooled to room temperature and been placed in an ice bath. What should I do?
-
Probable Cause(s):
-
Excess Solvent: This is the most common reason for crystallization failure. Too much solvent was added, and the solution is not supersaturated even at low temperatures.[1]
-
Supersaturation without Nucleation: The solution may be supersaturated, but crystal growth has not been initiated because there are no nucleation sites.[1]
-
-
Recommended Solution(s):
-
Reduce Solvent Volume: Gently heat the solution to boil off a portion of the solvent (10-20%) in a fume hood. Allow the concentrated solution to cool again.[5] Be cautious not to evaporate too much solvent, which could cause the compound to crash out impurely.
-
Induce Nucleation:
-
Seeding: If you have a small crystal of pure this compound, add it to the solution. This "seed crystal" will provide a template for crystal growth.[6]
-
Scratching: As mentioned previously, scratching the inside of the flask with a glass rod can create microscopic imperfections on the glass that serve as nucleation points.[1]
-
-
Increase Cooling: If using a standard ice bath, consider a salt-ice bath to achieve lower temperatures, which may be necessary to induce crystallization from a very dilute solution.
-
Q3: The recrystallization resulted in a very poor yield (<50%). How can I improve my recovery?
-
Probable Cause(s):
-
Excessive Solvent: As with the failure to crystallize, using too much solvent will leave a significant amount of your product dissolved in the mother liquor.[5]
-
Premature Filtration: Filtering the crystals before crystallization is complete. The process can be slow and requires patience.[2]
-
Inappropriate Solvent: The chosen solvent may be too good at dissolving the compound even at low temperatures. This compound shows good solubility in polar solvents like methanol and DMSO, which might lead to lower recovery if used alone.[3]
-
-
Recommended Solution(s):
-
Recover from Mother Liquor: Before discarding the filtrate (mother liquor), concentrate it by rotary evaporation and attempt a second crop of crystals. Note that this second crop may be less pure than the first.
-
Optimize Solvent System: For subsequent attempts, consider a mixed-solvent system. For example, dissolve the compound in a minimal amount of a "good" hot solvent (like methanol) and then slowly add a "poor" hot solvent (like water or hexane) until the solution becomes slightly cloudy (turbid). Re-heat to clarify and then cool slowly. This technique carefully modulates solubility to maximize recovery.[7]
-
Q4: My final product is still colored, even after recrystallization. How can I obtain a colorless product?
-
Probable Cause(s): The color is likely due to highly conjugated, colored impurities that co-crystallize with your product or are trapped within the crystal lattice. The synthesis of this compound can sometimes yield off-white or yellowish solids.[8]
-
Recommended Solution(s):
-
Charcoal Treatment: Activated charcoal is highly effective at adsorbing colored impurities.
-
After dissolving your crude compound in the hot solvent, remove the flask from the heat source.
-
Add a very small amount of activated charcoal (a spatula tip is usually sufficient; excess charcoal will adsorb your product and reduce yield).
-
Swirl the mixture for a few minutes and then perform a hot filtration through a fluted filter paper or a small pad of Celite® to remove the charcoal.
-
Allow the now-colorless filtrate to cool and crystallize as usual.[9]
-
-
Section 2: Frequently Asked Questions (FAQs)
Q: How do I select the best solvent for recrystallizing this compound?
A: The ideal solvent should dissolve the compound completely when hot but poorly when cold. Given the compound's structure, which includes both a polar carboxylic acid and a hydroxyl group on an aromatic ring, polar solvents are the primary choice.[10]
-
Good Candidates: Methanol and ethanol are excellent starting points due to their ability to engage in hydrogen bonding.[3] Water can also be used, especially in a mixed system, as the compound has pH-dependent water solubility.[3][11]
-
Solvents to Avoid (for single-solvent recrystallization): Non-polar solvents like hexane or diethyl ether are generally poor choices as they will not sufficiently dissolve the compound even when hot.[3] DMSO is an excellent solvent but its high boiling point can make it difficult to remove and may increase the risk of oiling out.[3]
-
The "Like Dissolves Like" Principle: Solvents with similar functional groups are often good choices. Therefore, alcohols are a logical starting point for a molecule containing hydroxyl and carboxylic acid groups.[7]
Q: What are the key safety precautions when handling this compound?
A: According to safety data sheets, this compound is a skin and eye irritant and may cause respiratory irritation.[12][13][14]
-
Always handle the compound in a well-ventilated fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.[4]
-
Avoid creating and inhaling dust.[13]
-
Keep away from heat and open flames, especially when using flammable organic solvents.[15]
Q: What are the signs of a successful purification?
A: A successful recrystallization should result in:
-
Improved Physical Appearance: The crude material, which may be off-white or yellowish, should yield well-formed, uniform crystals with shiny surfaces.[2][8]
-
Sharper Melting Point: If a melting point can be determined without decomposition, the purified material will exhibit a narrower and higher melting point range compared to the crude solid.[2]
-
Analytical Confirmation: Spectroscopic analysis (e.g., ¹H NMR, IR) should show a reduction or complete absence of impurity signals that were present in the crude material's spectrum.
Section 3: Standard Operating Procedure (SOP) for Recrystallization
This protocol outlines a standard procedure for the recrystallization of 1.0 g of crude this compound using a methanol/water solvent system.
1. Dissolution: a. Place 1.0 g of crude this compound into a 50 mL Erlenmeyer flask. b. Add a magnetic stir bar and place the flask on a stirrer/hotplate in a fume hood. c. Add methanol in small portions (start with ~5 mL) while stirring and gently heating. Continue adding methanol dropwise until the solid is completely dissolved at a near-boiling temperature. Causality: Using the minimum amount of hot solvent is crucial for maximizing recovery.[5]
2. (Optional) Decolorization: a. If the solution is colored, remove it from the heat. b. Add a micro-spatula tip of activated charcoal. c. Stir the mixture for 2-3 minutes off the heat.
3. Hot Filtration: a. If charcoal was used or if insoluble impurities are visible, perform a hot filtration. b. Pre-heat a clean filter funnel and a receiving Erlenmeyer flask by rinsing with hot solvent. c. Quickly filter the hot solution through a fluted filter paper into the clean, hot flask. Causality: This step removes insoluble impurities and charcoal. Pre-heating prevents premature crystallization in the funnel.[2]
4. Crystallization: a. Cover the flask containing the hot filtrate with a watch glass. b. Allow the flask to cool slowly and undisturbed to room temperature on a surface that will not draw heat away too quickly (e.g., a cork ring). Causality: Slow cooling promotes the formation of large, pure crystals.[2] c. Once the flask reaches room temperature, place it in an ice-water bath for at least 30 minutes to maximize crystal formation.
5. Isolation and Washing: a. Collect the crystals by vacuum filtration using a Büchner funnel. b. Wash the crystals with a small amount of ice-cold solvent (in this case, a few mL of an ice-cold methanol/water mixture or pure, ice-cold water) to rinse away any remaining mother liquor. Causality: Using ice-cold solvent minimizes the loss of product during washing. c. Continue to draw air through the crystals for several minutes to partially dry them.
6. Drying: a. Transfer the crystals from the filter paper to a pre-weighed watch glass. b. Dry the crystals to a constant weight, preferably in a vacuum oven at a gentle temperature (e.g., 40-50 °C) to avoid decomposition.
Section 4: Data Summary Table
| Property | Value / Observation | Source(s) |
| Molecular Formula | C₅H₄O₃S | [16][17][18] |
| Molecular Weight | 144.15 g/mol | [18] |
| Physical Form | Solid | [14][17] |
| Boiling Point | 326.4°C @ 760 mmHg | [3] |
| Melting Point | Not definitively reported; may decompose. | [3] |
| Solubility (General) | ||
| Water | Moderately soluble, pH-dependent | [3] |
| Methanol | Soluble | [3] |
| DMSO | Soluble | [3] |
| Chloroform | Moderately to good solubility | [3] |
| Diethyl Ether | Limited solubility | [3] |
Section 5: Visual Guides
Workflow for Recrystallization
Caption: General workflow for the purification of this compound.
Troubleshooting Decision Treedot
References
- 1. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Buy this compound | 5118-07-0 [smolecule.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. reddit.com [reddit.com]
- 7. Tips & Tricks [chem.rochester.edu]
- 8. This compound | 5118-07-0 [chemicalbook.com]
- 9. prepchem.com [prepchem.com]
- 10. solubilityofthings.com [solubilityofthings.com]
- 11. Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes (Technical Report) | OSTI.GOV [osti.gov]
- 12. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 13. echemi.com [echemi.com]
- 14. This compound | 5118-07-0 [sigmaaldrich.com]
- 15. assets.thermofisher.cn [assets.thermofisher.cn]
- 16. This compound | C5H4O3S | CID 54715543 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 17. This compound | CymitQuimica [cymitquimica.com]
- 18. scbt.com [scbt.com]
Technical Support Center: Overcoming Challenges in the Scale-up of 3-Hydroxythiophene-2-carboxylic Acid Synthesis
Welcome to the technical support center for the synthesis of 3-Hydroxythiophene-2-carboxylic acid (3HTCA). This guide is designed for researchers, chemists, and process development professionals to navigate the complexities of scaling this valuable heterocyclic building block from the bench to pilot and production scales. 3HTCA is a crucial intermediate in the development of various pharmaceuticals, and its successful scale-up requires a nuanced understanding of its chemical behavior.[1] This document provides in-depth, field-proven insights in a direct question-and-answer format to address the specific challenges you may encounter.
Part 1: Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to this compound?
A1: The most prevalent laboratory and industrial routes typically involve the synthesis of a stable precursor, such as methyl 3-hydroxythiophene-2-carboxylate or ethyl 3-hydroxythiophene-2-carboxylate, followed by a hydrolysis step.[2] The ester precursors are often synthesized via cyclization reactions. A common strategy involves the reaction of a mercaptoacetate derivative with an appropriate C2 synthon. Direct synthesis is less common due to the reactivity of the hydroxythiophene moiety.
Q2: Why is the scale-up of this compound synthesis particularly challenging?
A2: The primary challenges in scaling up 3HTCA synthesis stem from three core issues:
-
Thermal Stability: The 3-hydroxythiophene ring system can be sensitive to high temperatures, and the carboxylic acid group is prone to decarboxylation under harsh conditions, leading to yield loss and impurity generation.[3]
-
Purification: 3HTCA is a polar, crystalline solid with moderate solubility in many common organic solvents, but high solubility in water.[4] This can complicate extraction and crystallization procedures, making the removal of polar impurities difficult. On a large scale, handling large volumes of aqueous solutions and ensuring efficient phase separation can become problematic.
-
Reagent Handling and Safety: Many synthetic routes to thiophenes may involve hazardous reagents or intermediates.[5][6][7] Safe handling protocols, quench procedures, and waste management are critical considerations that become more complex at a larger scale.
Q3: What are the critical process parameters (CPPs) to monitor during the final hydrolysis step?
A3: The hydrolysis of the ester precursor to 3HTCA is a critical final step. The key CPPs to control are:
-
Temperature: To prevent decarboxylation and other side reactions, the hydrolysis should be conducted at the lowest effective temperature.
-
pH: The pH must be carefully controlled during both the hydrolysis (saponification) and the subsequent acidic workup (precipitation). Over-acidification can promote side reactions, while incomplete neutralization will result in poor yield.
-
Reaction Time: Prolonged reaction times, even at moderate temperatures, can lead to impurity formation. The reaction should be monitored by a suitable analytical method (e.g., HPLC, TLC) to determine the endpoint accurately.
-
Agitation: Efficient mixing is crucial for ensuring homogeneous reaction conditions, especially in heterogeneous mixtures during precipitation, which directly impacts particle size, purity, and filterability of the final product.
Part 2: Troubleshooting Guide - Reaction & Purification Issues
This section addresses specific problems you may encounter during your experiments.
Issue 1: Low Yield After Ester Hydrolysis
Q: We are experiencing a significant loss of yield during the saponification of methyl 3-hydroxythiophene-2-carboxylate and subsequent acidic workup. What are the likely causes and solutions?
A: Probable Causes & Solutions
-
Incomplete Hydrolysis: The saponification may not have gone to completion. On a larger scale, mass transfer limitations can slow down the reaction.
-
Solution: Increase the reaction time or slightly elevate the temperature, while carefully monitoring for byproduct formation using in-process controls (e.g., HPLC). Ensure robust agitation to maintain a homogeneous mixture. Consider using a phase-transfer catalyst if dealing with a biphasic system.
-
-
Product Loss During Workup: 3HTCA has some solubility in water. Product may be lost in the aqueous filtrate after precipitation.
-
Solution: Minimize the volume of water used during the workup. Ensure the pH of the precipitation is optimized for minimal solubility (typically around the pKa of the carboxylic acid, which is predicted to be around 3.8[4]). Chilling the mixture thoroughly before filtration can significantly decrease solubility and improve recovery. A final wash of the filter cake with a small amount of ice-cold water is recommended over room temperature water.
-
-
Decarboxylation: A common side reaction, especially if the hydrolysis or workup is performed at elevated temperatures or under overly acidic conditions. This leads to the formation of 3-hydroxythiophene.
-
Solution: Maintain strict temperature control (ideally below 50-60°C) throughout the process. During the acidic workup, add the acid slowly to a cooled solution to manage any exotherm. Avoid using strong, hot acids.
-
Issue 2: Product Purity Issues - Persistent Impurities
Q: Our isolated 3HTCA is off-color (yellow or brown) and HPLC analysis shows several persistent impurities. How can we improve the purity profile?
A: Probable Causes & Solutions
-
Oxidation: The 3-hydroxythiophene moiety can be susceptible to air oxidation, especially under basic conditions during saponification, leading to colored impurities.
-
Solution: Perform the hydrolysis under an inert atmosphere (e.g., Nitrogen or Argon). The addition of a small amount of a reducing agent like sodium sulfite or sodium bisulfite to the workup can help mitigate oxidation.
-
-
Side Reactions from Starting Materials: Impurities in the starting ester will carry through and potentially react to form new, difficult-to-remove impurities.
-
Solution: Ensure the purity of the starting methyl 3-hydroxythiophene-2-carboxylate is high. Recrystallize or chromatograph the ester before hydrolysis if necessary.
-
-
Ineffective Recrystallization: The chosen solvent system may not be effective at rejecting key impurities.
-
Solution: A solvent screen for recrystallization is highly recommended.
-
Recommended Solvents for Screening: Water, Acetone/Water, Ethanol/Water, Isopropanol, Toluene.
-
Procedure: Dissolve the crude product in a minimal amount of a hot solvent in which it is highly soluble. Slowly add a cold anti-solvent in which it is poorly soluble until turbidity is observed. Cool the mixture slowly to allow for selective crystallization.
-
-
Table 1: Recrystallization Solvent System Guide
| Solvent System | Purity Improvement Potential | Recovery Potential | Notes |
| Water | Good for non-polar impurities | Moderate | Product has moderate solubility; chilling is critical. |
| Acetone/Water | Excellent | High | Highly effective for a range of polar and non-polar impurities.[4] |
| Ethanol/Water | Very Good | High | A common and effective system for polar organic acids. |
| Toluene | Good for polar impurities | Low | Use for trituration or as an anti-solvent. |
Issue 3: Poor Filterability and Drying of Final Product
Q: The precipitated 3HTCA is very fine and difficult to filter, leading to long filtration times and trapping of solvent. How can we improve the physical properties of the solid?
A: Probable Causes & Solutions
-
Rapid Precipitation: "Crashing out" the product by adding acid too quickly leads to the formation of very small, often amorphous particles that clog the filter medium.
-
Solution: Control the rate of acid addition during the workup. Add the acid slowly to a well-agitated solution, allowing larger crystals to form. Maintaining a slightly elevated temperature (e.g., 30-40°C) during precipitation can sometimes promote better crystal growth, followed by a cooling period before filtration.
-
-
"Oiling Out": The product may initially separate as a liquid phase if the temperature is too high or if the concentration is above the solubility limit at that temperature, which then solidifies into an unmanageable mass.
-
Solution: Ensure the concentration of the product in the solution is not excessively high. Perform the precipitation at a controlled temperature where the product is less soluble but does not oil out. Seeding the solution with a small amount of pure 3HTCA crystals before or during acid addition can promote controlled crystallization.
-
Part 3: Key Experimental Protocols
Protocol 1: Scale-up of Saponification and Precipitation
This protocol describes the hydrolysis of methyl 3-hydroxythiophene-2-carboxylate.
-
Setup: Charge a suitably sized reactor with methyl 3-hydroxythiophene-2-carboxylate (1.0 eq).
-
Reagent Charge: Add a suitable solvent such as methanol or water, followed by an aqueous solution of sodium hydroxide (1.1 - 1.5 eq).
-
Reaction: Heat the mixture to 40-50°C under a nitrogen atmosphere. Monitor the reaction progress by HPLC until <1% of the starting material remains.
-
Cooling: Cool the reaction mixture to 10-15°C.
-
Precipitation: Slowly add 3M hydrochloric acid over 1-2 hours, maintaining the temperature below 20°C. Monitor the pH, targeting a final pH of 2-3.
-
Aging: Stir the resulting slurry at 0-5°C for at least 2 hours to ensure complete crystallization.
-
Isolation: Filter the solid product and wash the cake with a minimal amount of ice-cold water.
-
Drying: Dry the product under vacuum at <50°C until a constant weight is achieved.
Part 4: Visualization of Workflows
Diagram 1: General Synthesis and Scale-Up Workflow
Caption: Workflow for this compound synthesis and purification.
Diagram 2: Troubleshooting Decision Tree for Low Yield
Caption: Decision tree for troubleshooting low yield in 3HTCA synthesis.
Part 5: Safety Precautions
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[7]
-
Handling Reagents: Sodium hydroxide is corrosive. Hydrochloric acid is corrosive and releases harmful fumes.[6] All manipulations should be performed in a well-ventilated fume hood.
-
Thermal Hazards: Be cautious of potential exotherms, especially during the acid-base neutralization step. Ensure adequate cooling is available.
-
Waste Disposal: Dispose of all chemical waste according to local environmental regulations. Neutralize acidic and basic waste streams before disposal.
References
- 1. nbinno.com [nbinno.com]
- 2. PubChemLite - 3-hydroxy-thiophene-2-carboxylic acid methyl ester (C6H6O3S) [pubchemlite.lcsb.uni.lu]
- 3. Synthesis of 6-hydroxybenzothiazole-2-carboxylic acid | Department of Pharmacology [phar.cam.ac.uk]
- 4. This compound Two Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 5. aksci.com [aksci.com]
- 6. tcichemicals.com [tcichemicals.com]
- 7. fishersci.com [fishersci.com]
Stability of 3-Hydroxythiophene-2-carboxylic acid under different reaction conditions
Welcome to the technical support guide for 3-Hydroxythiophene-2-carboxylic acid (CAS 5118-07-0). This resource is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into the stability and handling of this versatile heterocyclic compound. Our goal is to move beyond simple instructions and explain the causality behind experimental choices, ensuring both success and safety in your work.
Frequently Asked Questions (FAQs)
Q1: What are the optimal long-term storage conditions for this compound?
Answer: Proper storage is critical to maintain the integrity of this compound. The recommended storage condition is at 2-8°C in a tightly sealed container.[1] For enhanced stability, especially for long-term storage, we advise keeping it under an inert atmosphere, such as nitrogen or argon.[2]
-
Expert Insight: The thiophene ring, particularly with an activating hydroxyl group, is susceptible to gradual oxidation. The hydroxyl group itself can also be oxidized.[2] Storing under an inert atmosphere displaces oxygen, significantly slowing these degradation pathways. Keeping the container in a dark place is also recommended to prevent potential photolytic degradation. Always store away from incompatible materials like strong oxidizing agents and strong bases.[3]
Q2: How stable is this compound to heat? Are there any thermal decomposition risks?
Answer: this compound exhibits relatively high thermal stability for typical laboratory handling, with a reported flash point of 151.2°C.[2] However, prolonged exposure to high temperatures can lead to decomposition.
-
Expert Insight: While stable under normal conditions, thermal decomposition can lead to the release of irritating gases and vapors, including carbon monoxide, carbon dioxide, and sulfur oxides.[3] Furthermore, under certain conditions, the molecule can undergo decarboxylation to yield 3-hydroxythiophene.[2] This is a critical consideration in reactions performed at elevated temperatures, as it represents a potential impurity or a complete loss of the desired material. Studies on related polythiophenes functionalized with carboxylic acid groups have shown that such functionalities can lower the overall thermal stability of the polymer backbone.[4][5]
Q3: What is the stability of this compound in acidic and basic solutions?
Answer: The compound's stability is highly dependent on pH due to its two ionizable functional groups: the carboxylic acid (pKa ~3-4) and the phenolic hydroxyl group (pKa ~8-10).[2]
-
Acidic Conditions (pH < 3): In strongly acidic media, the compound is generally protonated. While synthesis methods sometimes utilize acidic conditions[6], prolonged exposure to strong acid, especially at elevated temperatures, can promote side reactions. The general stability of thiophene derivatives in acid can be an issue, though this compound is relatively stable compared to more reactive thiophenes.
-
Basic Conditions (pH > 10): The compound is incompatible with strong bases.[3] At high pH, both the carboxylic acid and the hydroxyl group will be deprotonated, forming a dianion. This species can be more susceptible to oxidation. The increased electron density on the ring enhances its reactivity and potential for oxidative degradation.
Q4: How susceptible is the compound to oxidation?
Answer: The compound is sensitive to oxidation. There are two primary sites for oxidation: the hydroxyl group and the sulfur atom within the thiophene ring.[2][7]
-
Expert Insight: The hydroxyl group can be oxidized to form a ketone or aldehyde, leading to significant structural changes.[2] The sulfur heteroatom in the thiophene ring can be oxidized by strong oxidizing agents (like peracids) to form a sulfoxide and subsequently a sulfone.[7][8] This oxidation disrupts the aromaticity of the thiophene ring and alters its chemical properties. Therefore, it is crucial to avoid strong oxidizing agents and to handle the compound under an inert atmosphere to minimize air oxidation.[2][3]
Troubleshooting Guide
This section addresses common problems encountered during experimentation, providing a logical framework for identifying and resolving stability-related issues.
Problem 1: My solution of this compound is turning yellow or brown over time.
-
Probable Cause: Discoloration is a classic indicator of oxidative degradation. When exposed to air (oxygen), the electron-rich thiophene ring and the hydroxyl group can undergo oxidation, forming colored byproducts. This process can be accelerated by light or the presence of trace metal impurities.
-
Troubleshooting Steps:
-
Work under Inert Atmosphere: Prepare solutions using degassed solvents and handle them under a nitrogen or argon atmosphere.
-
Protect from Light: Store solutions in amber vials or wrap containers with aluminum foil.[9]
-
Use High-Purity Solvents: Ensure solvents are free from peroxides and metal contaminants that can catalyze oxidation.
-
Prepare Fresh Solutions: For sensitive reactions, prepare solutions of the acid immediately before use. Avoid storing solutions for extended periods.[9]
-
Problem 2: I am observing significant loss of starting material and the formation of a non-polar byproduct in a high-temperature reaction.
-
Probable Cause: This pattern strongly suggests thermal decarboxylation. At elevated temperatures, the carboxylic acid group can be lost as CO₂, yielding 3-hydroxythiophene.[2] This new compound is less polar than the starting material and will have a different retention time in chromatography.
-
Troubleshooting Steps:
-
Lower Reaction Temperature: If the reaction chemistry allows, reduce the temperature to minimize the rate of decarboxylation.
-
Modify Reaction Conditions: Consider alternative synthetic routes that do not require high heat. For example, if performing an esterification, use coupling agents at room temperature instead of a high-temperature Fischer esterification.
-
Analyze Byproducts: Isolate and characterize the byproduct (e.g., by ¹H NMR and MS) to confirm its identity as 3-hydroxythiophene.
-
Problem 3: My reaction yield is inconsistent, and I suspect the purity of my starting material is variable.
-
Probable Cause: The starting material may be degrading during storage or handling, leading to variable purity in each experiment.
-
Troubleshooting Workflow: This workflow helps diagnose and solve issues related to starting material integrity.
Caption: Troubleshooting workflow for inconsistent yields.
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol is designed to systematically evaluate the stability of this compound under various stress conditions, which is essential for understanding potential degradation pathways.[9]
Objective: To identify the conditions under which the compound degrades and to characterize the degradation products.
Materials:
-
This compound
-
0.1 M Hydrochloric Acid (HCl)
-
0.1 M Sodium Hydroxide (NaOH)
-
3% Hydrogen Peroxide (H₂O₂)
-
Methanol or Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
HPLC system with UV detector
-
pH meter, temperature-controlled bath, photostability chamber
Procedure:
-
Prepare Stock Solution: Accurately weigh and dissolve this compound in a suitable solvent (e.g., 50:50 Methanol:Water) to a final concentration of 1 mg/mL.
-
Set Up Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C.
-
Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C.
-
Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% H₂O₂. Keep at room temperature, protected from light.
-
Thermal Degradation: Place the solid compound in an oven at 80°C. Also, incubate 2 mL of the stock solution at 80°C.
-
Photolytic Degradation: Expose the solid compound and 2 mL of the stock solution to light in a photostability chamber (ICH Q1B guidelines).
-
-
Sampling: Withdraw aliquots from each solution at specified time points (e.g., 0, 4, 8, 24, 48 hours). For solid samples, dissolve a known quantity in the stock solution solvent.
-
Sample Preparation: Before analysis, neutralize the acidic and basic samples to approximately pH 7.
-
Analysis: Analyze all samples using a stability-indicating HPLC method (see Protocol 2). Compare the chromatograms to an unstressed control sample.
Caption: Workflow for a forced degradation study.
Protocol 2: Stability-Indicating HPLC Method
A robust HPLC method is required to separate the parent compound from any potential degradation products.[10][11]
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient:
-
0-2 min: 5% B
-
2-15 min: 5% to 95% B
-
15-18 min: 95% B
-
18-19 min: 95% to 5% B
-
19-25 min: 5% B
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at the λmax of this compound (scan with a DAD/PDA detector to identify optimal wavelength and check for peak purity).
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
Method Validation: This method should be validated for specificity, linearity, accuracy, and precision to ensure it is "stability-indicating." The key is to demonstrate that degradation products are resolved from the parent peak.
Summary of Stability Data
| Condition | Stability Concern | Potential Degradation Products | Prevention/Mitigation Strategy |
| Heat | Moderate | Decarboxylation (3-hydroxythiophene), Ring Opening | Avoid temperatures >80-100°C; use alternative low-temp methods. |
| Strong Acid | Moderate | Potential for hydrolysis or ring-related side reactions. | Buffer solutions; limit exposure time and temperature. |
| Strong Base | High | Increased susceptibility to oxidation. | Avoid pH > 10; use non-basic conditions where possible. |
| Oxidation | High | Ketones, aldehydes, sulfoxides, sulfones.[2][7] | Store and handle under inert gas; use antioxidants; avoid oxidizing agents. |
| Light | Moderate | Potential for photolytic degradation. | Store in amber containers; protect reactions from direct light. |
References
- 1. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 2. Buy this compound | 5118-07-0 [smolecule.com]
- 3. fishersci.com [fishersci.com]
- 4. scielo.br [scielo.br]
- 5. researchgate.net [researchgate.net]
- 6. This compound | 5118-07-0 [chemicalbook.com]
- 7. 4-Hydroxythiophene-2-carboxylic acid | 40748-90-1 | Benchchem [benchchem.com]
- 8. Differential Oxidation of Two Thiophene-Containing Regioisomers to Reactive Metabolites by Cytochrome P450 2C9 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. ijmr.net.in [ijmr.net.in]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Purification of 3-Hydroxythiophene-2-carboxylic Acid
This technical support guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting the removal of impurities from 3-Hydroxythiophene-2-carboxylic acid. The following question-and-answer format directly addresses common challenges encountered during its purification, offering detailed protocols and the scientific rationale behind each step.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What are the most common impurities I should expect when synthesizing this compound?
A1: The impurity profile of your this compound will largely depend on the synthetic route employed. A frequent method involves the debenzylation of 3-benzyloxythiophene-2-carboxylic acid using a palladium on carbon (Pd/C) catalyst.[1]
Potential Impurities:
-
Unreacted Starting Material: 3-benzyloxythiophene-2-carboxylic acid.
-
Catalyst Residue: Trace amounts of palladium.
-
Byproducts of Side Reactions: Depending on the specific reaction conditions, other thiophene derivatives or decomposition products may be present.[2]
Q2: My crude product is a dark-colored solid. How can I remove colored impurities?
A2: Colored impurities are common in many organic syntheses. A simple and effective method to address this is through treatment with activated carbon during the recrystallization process. The porous structure of activated carbon provides a large surface area for the adsorption of colored compounds.
Q3: I am struggling with the recrystallization of my product. It either "oils out" or the yield is very low. What can I do?
A3: "Oiling out" during recrystallization is a common issue, especially with polar compounds, and can be caused by several factors, including the choice of solvent and the presence of impurities.[3] A low yield often indicates that the compound has significant solubility in the cold recrystallization solvent.[4]
Troubleshooting Recrystallization:
-
Solvent System Optimization: this compound is a polar molecule. A mixed solvent system often provides the best results. A good starting point is a mixture of a polar solvent in which the compound is soluble at high temperatures (like ethanol or acetone) and a non-polar solvent in which it is less soluble (like water or hexane).[5] Experiment with different ratios to find the optimal balance for good crystal formation upon cooling.
-
Slow Cooling: Rapid cooling can lead to the precipitation of impurities along with your product and can favor oiling out.[6] Allow the hot, saturated solution to cool slowly to room temperature before placing it in an ice bath. Insulating the flask can help with this.
-
Scratching: If crystals are slow to form, gently scratching the inside of the flask with a glass rod at the solvent-air interface can create nucleation sites and induce crystallization.[7]
-
Seeding: Adding a tiny, pure crystal of this compound to the cooled solution can initiate crystallization.[3]
Q4: My compound streaks badly on a silica gel TLC plate, making it difficult to monitor my column chromatography. How can I fix this?
A4: Streaking of acidic compounds on silica gel is a frequent problem due to the interaction between the carboxylic acid group and the acidic silanol groups on the silica surface. This can be overcome by adding a small amount of a volatile acid, like acetic acid or formic acid (typically 0.5-1%), to your mobile phase. This suppresses the deprotonation of your carboxylic acid, leading to a more defined spot on the TLC plate and better separation on the column.[8]
Q5: How can I effectively remove residual palladium catalyst from my product?
A5: Palladium residues are a common concern in reactions employing Pd catalysts and must be removed, especially for pharmaceutical applications.
Methods for Palladium Removal:
-
Filtration through Celite: A simple and often effective method is to dissolve the crude product in a suitable solvent and filter it through a pad of Celite. The fine particles of the catalyst are often adsorbed onto the Celite.
-
Adsorption on Activated Carbon: Similar to removing colored impurities, activated carbon can also adsorb palladium.
-
Specialized Scavengers: For very low residual palladium levels, commercially available scavenger resins can be employed. These are solid supports functionalized with ligands that chelate the palladium, allowing for its removal by filtration.
Purification Protocols
Protocol 1: Purification by Acid-Base Extraction
This method is highly effective for separating the acidic this compound from neutral or basic impurities.
Experimental Workflow:
Caption: Workflow for purification via acid-base extraction.
Step-by-Step Procedure:
-
Dissolution: Dissolve the crude this compound in a suitable organic solvent like ethyl acetate.
-
Extraction: Transfer the solution to a separatory funnel and add an equal volume of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Separation: Stopper the funnel and shake gently, venting frequently to release any pressure. Allow the layers to separate. The deprotonated carboxylic acid will move into the aqueous layer as its sodium salt.
-
Collection: Drain the lower aqueous layer into a clean flask. Repeat the extraction of the organic layer with fresh NaHCO₃ solution to ensure complete removal of the acid. Combine the aqueous extracts.
-
Acidification: Cool the combined aqueous extracts in an ice bath and slowly add concentrated hydrochloric acid (HCl) with stirring until the solution is acidic (test with pH paper). The this compound will precipitate out as a solid.
-
Isolation: Collect the solid by vacuum filtration, wash with a small amount of cold water, and dry thoroughly.
Protocol 2: Purification by Recrystallization
This protocol is suitable for removing soluble impurities.
Experimental Workflow:
Caption: Workflow for purification by recrystallization.
Step-by-Step Procedure:
-
Solvent Selection: Choose a suitable solvent or solvent mixture. A mixture of ethanol and water is a good starting point.
-
Dissolution: Place the crude solid in an Erlenmeyer flask and add a small amount of the primary solvent (e.g., ethanol). Heat the mixture to boiling while stirring to dissolve the solid. If using a mixed solvent system, add the second solvent (e.g., water) dropwise at the boiling point until the solution is just cloudy, then add a drop or two of the first solvent to redissolve the solid. If colored impurities are present, this is the stage to add a small amount of activated carbon and boil for a few minutes before hot filtration.
-
Cooling: Remove the flask from the heat and allow it to cool slowly to room temperature. Crystal formation should begin.
-
Chilling: Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
Collection: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent.
-
Drying: Dry the purified crystals, for example, in a vacuum oven.
Protocol 3: Purification by Column Chromatography
This method is ideal for separating impurities with different polarities from the desired product.
Experimental Workflow:
References
- 1. This compound | 5118-07-0 [chemicalbook.com]
- 2. Synthesis, Reactions and Medicinal Uses of Thiophene | Pharmaguideline [pharmaguideline.com]
- 3. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Tips & Tricks [chem.rochester.edu]
- 6. Recrystallization [wiredchemist.com]
- 7. people.chem.umass.edu [people.chem.umass.edu]
- 8. reddit.com [reddit.com]
Technical Support Center: Synthesis & Purification of 3-Hydroxythiophene-2-carboxylic acid
Welcome to the technical support center for 3-Hydroxythiophene-2-carboxylic acid. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this versatile heterocyclic compound. Achieving high purity is critical for subsequent applications, from drug discovery to materials science. This document provides in-depth troubleshooting advice and detailed protocols to address common challenges encountered during the purification of this compound (CAS 5118-07-0)[1].
Troubleshooting Guide: From Crude Product to High-Purity Material
This section addresses specific issues you may encounter during your synthesis and purification workflow in a question-and-answer format.
Question 1: My isolated product is an off-white, brown, or pinkish solid, but I expected a white crystalline powder. What causes this discoloration and how can I fix it?
Answer: Discoloration in your crude this compound is a common issue primarily caused by two factors: oxidation and residual impurities from the synthesis. The 3-hydroxythiophene moiety is susceptible to oxidation, especially under harsh conditions (e.g., elevated temperatures in the presence of air) or if trace metals are present, leading to the formation of colored quinone-like species or polymeric byproducts.
Causality: The phenolic hydroxyl group is an electron-donating group that activates the thiophene ring, making it more susceptible to oxidative processes.
Recommended Actions:
-
Activated Carbon (Charcoal) Treatment: This is the most effective first step for removing colored impurities. During recrystallization, a small amount of activated carbon can be added to the hot solution to adsorb the colored species.
-
Controlled pH Environment: The compound's solubility and stability are highly pH-dependent due to the ionizable carboxylic acid (pKa ~3-4) and phenolic hydroxyl groups (pKa ~8-10)[2]. Maintaining the pH in the acidic range during workup and storage can help minimize the formation of phenoxide ions, which are more prone to oxidation.
-
Inert Atmosphere: When handling the compound at elevated temperatures, such as during solvent removal or recrystallization, using an inert atmosphere (e.g., nitrogen or argon) can significantly reduce oxidation.
Question 2: My NMR analysis shows significant amounts of unreacted starting materials and non-acidic byproducts. What is the most efficient initial purification step?
Answer: The most robust method for separating your acidic target compound from neutral or basic impurities is a liquid-liquid acid-base extraction. This classical technique leverages the acidic nature of the carboxylic acid group.
Causality: By treating a solution of your crude product with a mild aqueous base (e.g., sodium bicarbonate), you can selectively deprotonate the carboxylic acid, forming a water-soluble carboxylate salt. Neutral organic impurities and unreacted starting materials (that are not acidic) will remain in the organic phase.
A detailed, step-by-step protocol for this procedure is provided in the "Experimental Protocols" section below. This method is highly effective for a bulk cleanup before proceeding to finer purification techniques like recrystallization.[3][4]
Question 3: My product appears to be degrading or streaking excessively during silica gel column chromatography. What's happening and what are my alternatives?
Answer: This is a frequent challenge with acidic and electron-rich compounds like this compound. The acidic nature of standard silica gel can catalyze decomposition or lead to strong, irreversible binding, resulting in low recovery and streaking on the column.
Causality: The silanol groups (Si-OH) on the surface of silica gel are acidic and can interact strongly with the polar functional groups of your molecule. This prolonged contact time on the acidic stationary phase can be detrimental.
Troubleshooting & Alternatives:
-
Deactivate the Silica Gel: You can neutralize the acidic sites on the silica gel by adding a small amount of a basic modifier, such as 1-2% triethylamine, to your eluent system[5]. This simple addition often dramatically improves recovery and peak shape.
-
Switch to a Different Stationary Phase: For compounds that are particularly acid-sensitive, using a more inert stationary phase is recommended. Neutral alumina is an excellent alternative that lacks the acidity of silica gel[5].
-
Minimize Contact Time: If you must use silica, run the column as quickly as possible without sacrificing separation (flash chromatography). A faster flow rate reduces the time your compound spends on the stationary phase.
-
Prioritize Recrystallization: For this specific molecule, recrystallization is often a superior method for achieving high purity and avoids the potential for degradation on a stationary phase altogether.
Question 4: What is the most reliable method for achieving >99.5% purity for this compound?
Answer: For achieving high analytical purity, optimized recrystallization is the gold standard. This technique is exceptionally effective for solid compounds, as it exploits differences in solubility between your target compound and any remaining impurities at different temperatures.
Causality: The principle is to dissolve the crude solid in a minimum amount of a suitable hot solvent. As the solution cools slowly, the solubility of the target compound decreases, and it crystallizes out, leaving the more soluble impurities behind in the mother liquor.
Key Considerations for Success:
-
Solvent Selection: The ideal solvent should dissolve the compound well when hot but poorly when cold. Based on its structure, polar protic solvents are excellent candidates. Methanol, ethanol, or a mixture of an alcohol with water are often good starting points[2][6].
-
Slow Cooling: Allowing the solution to cool slowly and without disturbance is crucial for the formation of large, well-defined crystals, which tend to exclude impurities more effectively. Crashing the product out by rapid cooling will trap impurities within the crystal lattice.
A detailed protocol for this procedure is provided in the next section.
Purification Workflow Overview
The following diagram illustrates a logical workflow for purifying synthesized this compound, moving from the crude reaction mixture to a final, high-purity product.
Caption: General purification strategy for this compound.
Detailed Experimental Protocols
Protocol 1: Acid-Base Extraction for Bulk Impurity Removal
This protocol is designed to separate the acidic product from neutral or basic impurities.
-
Dissolution: Dissolve the crude reaction mixture or solid in an appropriate organic solvent (e.g., ethyl acetate or diethyl ether).
-
Basification: Transfer the organic solution to a separatory funnel and add an equal volume of a saturated aqueous sodium bicarbonate (NaHCO₃) solution.
-
Extraction: Stopper the funnel and shake vigorously for 1-2 minutes, venting frequently to release any CO₂ pressure that builds up. Allow the layers to separate. The deprotonated product (sodium 3-hydroxythiophene-2-carboxylate) will be in the aqueous layer.
-
Separation: Drain the lower aqueous layer into a clean flask. Extract the organic layer two more times with fresh portions of saturated NaHCO₃ solution, combining all aqueous extracts.
-
Acidification: Cool the combined aqueous extracts in an ice bath. Slowly add 2M hydrochloric acid (HCl) dropwise with stirring until the pH is ~2. The protonated this compound will precipitate out as a solid.
-
Isolation: Collect the precipitated solid by vacuum filtration.
-
Washing: Wash the filter cake with a small amount of cold deionized water to remove any inorganic salts.
-
Drying: Dry the purified solid under vacuum to a constant weight.
Protocol 2: Optimized Recrystallization for High Purity
This protocol is for achieving the highest possible purity of the solid product.
-
Solvent Selection: Place a small amount of your product in a test tube and add a few drops of a test solvent. Good solvents will show poor solubility at room temperature but complete dissolution upon heating. Refer to the table below for starting points.
-
Dissolution: In an Erlenmeyer flask, add the crude solid and the minimum amount of the chosen hot recrystallization solvent needed to fully dissolve it. Use a hot plate and add the solvent in small portions.
-
Decolorization (If Necessary): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a very small amount (spatula tip) of activated carbon. Re-heat the mixture to boiling for a few minutes.
-
Hot Filtration (If Necessary): If carbon was added, perform a hot filtration using a pre-warmed funnel with fluted filter paper to remove the carbon. This step must be done quickly to prevent premature crystallization.
-
Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature without disturbance. For maximum recovery, you can then place the flask in an ice bath.
-
Isolation: Collect the formed crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any residual mother liquor.
-
Drying: Dry the pure crystals under vacuum. The compound is reported to be stable at 4°C under a nitrogen atmosphere[2].
Table 1: Common Solvents for Recrystallization
| Solvent | Boiling Point (°C) | Suitability & Rationale |
| Water | 100 | Good choice for polar compounds. The compound has moderate, pH-dependent solubility in water[2]. |
| Methanol | 65 | An excellent solvent for this compound, as noted in spectroscopic studies[2]. |
| Ethanol | 78 | Similar to methanol, a good choice. Often used in a mixture with water to fine-tune solubility. |
| Ethanol/Water | Variable | A solvent pair that offers high tunability. Dissolve in hot ethanol and add hot water dropwise until cloudy, then clarify with a drop of ethanol. |
| Toluene | 111 | Can be effective for recrystallizing aromatic carboxylic acids, though may be less ideal for this specific compound due to the polar hydroxyl group[3]. |
Frequently Asked Questions (FAQs)
-
Q: What are the ideal storage conditions?
-
A: The compound should be stored in a tightly sealed container, protected from light, in a dry environment. For long-term stability, storage at 2-8°C under an inert atmosphere like nitrogen or argon is recommended[2].
-
-
Q: How can I confirm the purity of my final product?
-
A: A combination of techniques is best. ¹H NMR and ¹³C NMR will confirm the structure and identify organic impurities. HPLC or UHPLC is excellent for quantitative purity assessment (>99.x%). Mass spectrometry will confirm the molecular weight.
-
-
Q: Can I use sodium hydroxide (NaOH) instead of sodium bicarbonate (NaHCO₃) for the acid-base extraction?
-
A: It is not recommended. NaOH is a strong base that can also deprotonate the phenolic hydroxyl group, potentially leading to lower recovery or side reactions. Sodium bicarbonate is a weaker base that will selectively deprotonate the more acidic carboxylic acid group.
-
References
Technical Support Center: 3-Hydroxythiophene-2-carboxylic Acid Reactions
Welcome to the technical support center for 3-Hydroxythiophene-2-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during reactions with this versatile building block. As Senior Application Scientists, we have compiled this resource based on established literature and practical laboratory experience to ensure your experiments are successful.
Troubleshooting Guide
This section addresses specific problems that may arise during common synthetic transformations involving this compound.
Issue 1: Low Yield or No Reaction in Fischer Esterification
Question: I am attempting to synthesize the methyl ester of this compound using methanol and a catalytic amount of sulfuric acid, but I am observing very low conversion even after prolonged heating. What could be the issue?
Answer: Low yields in Fischer esterification of this compound can stem from several factors. This reaction is an equilibrium process, and the presence of water, even in small amounts, can shift the equilibrium back to the starting materials.[1][2][3]
Causality and Solution:
-
Water Management: The primary byproduct of esterification is water. Its accumulation will inhibit the forward reaction.[2][3]
-
Solution: Use anhydrous methanol and ensure all glassware is thoroughly dried. Consider using a Dean-Stark apparatus to remove water azeotropically as it forms, especially if the reaction is conducted in a solvent like toluene. Alternatively, adding a dehydrating agent, such as molecular sieves (3Å or 4Å), to the reaction mixture can effectively sequester water.
-
-
Catalyst Concentration: While catalytic acid is necessary, an inappropriate amount can be detrimental.
-
Solution: Ensure you are using a truly catalytic amount of a strong acid like H₂SO₄ or TsOH.[1] Typically, 1-5 mol% is sufficient. Excessive acid can lead to side reactions, including potential degradation or sulfonation of the electron-rich thiophene ring.
-
-
Reaction Temperature and Time: The reaction may require elevated temperatures to proceed at a reasonable rate.
-
Solution: Refluxing the reaction mixture is standard practice. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time.
-
Experimental Protocol: Fischer Esterification of this compound
| Reagent/Parameter | Quantity/Value | Notes |
| This compound | 1.0 eq | --- |
| Methanol (anhydrous) | 20-50 eq (used as solvent) | Using a large excess of the alcohol drives the equilibrium forward.[1][2] |
| Sulfuric Acid (conc.) | 0.02 eq | Add slowly to the cooled methanol. |
| Temperature | Reflux (approx. 65 °C) | --- |
| Time | 4-24 hours | Monitor by TLC. |
Workflow for Troubleshooting Low Esterification Yield
References
Technical Support Center: Preventing Degradation of 3-Hydroxythiophene-2-carboxylic Acid
Welcome to the technical support resource for 3-Hydroxythiophene-2-carboxylic acid (CAS 5118-07-0). This guide is designed for researchers, scientists, and drug development professionals to ensure the stability and integrity of this valuable reagent throughout its storage and handling. The unique combination of a hydroxyl group, a carboxylic acid, and a thiophene ring makes this molecule highly useful in organic synthesis and medicinal chemistry, but also susceptible to specific degradation pathways if not handled correctly.[1] This document provides in-depth troubleshooting advice and answers to frequently asked questions to help you mitigate degradation and ensure experimental reproducibility.
Part 1: Troubleshooting Guide
This section addresses common problems that may indicate sample degradation.
Question: My vial of this compound, which was initially an off-white solid, has developed a yellow or brownish tint. What could be the cause?
Answer: A color change is a primary indicator of chemical degradation. The likely culprits are oxidation and/or polymerization.
-
Oxidative Degradation: The thiophene ring is susceptible to oxidation, particularly at the sulfur atom, which can be converted to a sulfoxide and subsequently to a sulfone.[2][3][4][5][6] This process is often accelerated by exposure to atmospheric oxygen and light. Additionally, the hydroxyl group on the ring can be oxidized.[1] A related compound, 3-hydroxy-2-formylbenzothiophene, is known to decompose and yield colored products when stored.[7]
-
Polymerization: Thiophene derivatives can undergo polymerization, often initiated by oxidative processes or exposure to light and trace acids, leading to the formation of colored, higher molecular weight species.[3]
Actionable Advice: Discard the discolored sample as its purity is compromised. For future prevention, strictly adhere to storage under an inert atmosphere and protect from light, as detailed in the FAQ section.
Question: I'm observing unexpected peaks in my analytical data (e.g., ¹H NMR, LC-MS) that don't correspond to this compound. What are these impurities?
Answer: The appearance of new signals in your analytical spectra strongly suggests degradation. Based on the compound's structure, the most probable degradation products are:
-
3-Hydroxythiophene: This results from the loss of the carboxylic acid group as carbon dioxide (CO₂), a process known as decarboxylation.[1] This reaction can be promoted by heat or the presence of trace metal or acid/base catalysts.[8][9]
-
Oxidized Species: As mentioned above, oxidation of the sulfur atom leads to the formation of this compound S-oxide or S,S-dioxide. These will have distinct masses in MS and shifted peaks in NMR.
-
Dimers/Oligomers: Small polymeric species may appear, often as a broad baseline hump in NMR or a series of peaks in the high-mass region of an MS spectrum.
Actionable Advice: Compare your data to the known degradation pathways. If significant impurity peaks are present, the material is not suitable for most applications. We recommend acquiring a fresh sample and implementing the rigorous storage and handling protocols outlined below.
Question: My reaction yields are inconsistent or significantly lower than expected when using a previously opened bottle of this compound. Is this related to storage?
Answer: Absolutely. The chemical integrity of your starting materials is critical for reproducible results. If the compound has degraded, its effective purity is lowered, meaning you are adding less of the active reagent than calculated. Furthermore, the degradation products themselves could potentially interfere with your reaction by quenching reagents, competing in side reactions, or inhibiting a catalyst. Using a compromised starting material is a common source of failed or low-yielding reactions.
Part 2: Frequently Asked Questions (FAQs)
This section provides proactive guidance on best practices for storage and handling.
Question: What are the primary chemical pathways that lead to the degradation of this compound?
Answer: There are two main degradation pathways you must control for: oxidation and decarboxylation.
-
Oxidation: The electron-rich thiophene ring makes the sulfur atom nucleophilic and susceptible to attack by atmospheric oxygen, especially when catalyzed by light or trace metals.[6] This process forms a thiophene S-oxide, which is a reactive intermediate that can undergo further reactions or oxidation to a more stable sulfone.[3][4]
-
Decarboxylation: The loss of CO₂ from the carboxylic acid group is another significant risk.[1] While beta-keto acids are famously prone to decarboxylation, other heteroaromatic carboxylic acids can also undergo this process, particularly when subjected to heat.[8][9]
References
- 1. Buy this compound | 5118-07-0 [smolecule.com]
- 2. canli.dicp.ac.cn [canli.dicp.ac.cn]
- 3. Thiophene - Wikipedia [en.wikipedia.org]
- 4. Stepwise Oxidation of Thiophene and Its Derivatives by Hydrogen Peroxide Catalyzed by Methyltrioxorhenium(VII) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Purification, Stability, and Mineralization of 3-Hydroxy-2- Formylbenzothiophene, a Metabolite of Dibenzothiophene - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Decarboxylation [organic-chemistry.org]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
Validation & Comparative
A Comparative Guide to the Biological Activity of 3-Hydroxythiophene-2-carboxylic Acid Derivatives
In the landscape of medicinal chemistry, the thiophene scaffold stands out as a privileged structure, forming the core of numerous pharmacologically active compounds.[1][2][3] Among its many derivatives, those of 3-hydroxythiophene-2-carboxylic acid have garnered significant attention for their diverse biological activities. This guide provides an in-depth comparison of these derivatives, focusing on their antioxidant, antimicrobial, anticancer, and anti-inflammatory properties. We will delve into the structure-activity relationships that govern their potency, provide detailed experimental protocols for their evaluation, and explore their underlying mechanisms of action.
Antioxidant Activity: Quenching the Flames of Oxidative Stress
Oxidative stress, stemming from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in a myriad of pathological conditions. Thiophene derivatives, particularly those bearing a hydroxyl group, have shown considerable promise as antioxidant agents.[4]
Structure-Activity Relationship (SAR)
The antioxidant capacity of this compound derivatives is intricately linked to their molecular architecture. Key observations include:
-
The 3-Hydroxy Group is Crucial: The phenolic hydroxyl group at the C3 position is a key pharmacophore for antioxidant activity, acting as a hydrogen donor to scavenge free radicals.
-
Influence of the Carboxamide Moiety: Conversion of the carboxylic acid at the C2 position to a carboxamide can modulate the antioxidant potential. The nature of the substituent on the amide nitrogen plays a significant role.
-
Comparison with Analogs: Studies comparing 3-hydroxythiophene-2-carboxamides with their 3-amino and 3-methyl counterparts have revealed that the 3-amino derivatives often exhibit superior antioxidant activity. For instance, one study found that 3-amino thiophene-2-carboxamide derivatives showed higher radical scavenging activity (46.9–62.0% inhibition) compared to the corresponding 3-hydroxy derivatives (28.4–54.9% inhibition) in an ABTS assay.[5] This suggests that the electron-donating nature of the amino group enhances the radical scavenging capacity.
Comparative Antioxidant Activity of Thiophene Derivatives
| Compound Class | Derivative Example | Assay | IC50 / % Inhibition | Reference |
| 3-Hydroxythiophene-2-carboxamides | 3b (methoxy substituted) | ABTS | 54.9% inhibition | [5] |
| 3-Aminothiophene-2-carboxamides | 7a (unsubstituted) | ABTS | 62.0% inhibition | [5] |
| 3-Methylthiophene-2-carboxamides | 5a-c | ABTS | 12.0-22.9% inhibition | [5] |
Experimental Protocol: ABTS Radical Scavenging Assay
This protocol outlines the determination of the antioxidant activity of this compound derivatives using the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) assay.[5][6]
Rationale: The ABTS assay is a widely used method to assess the total antioxidant capacity of a compound. It measures the ability of the antioxidant to scavenge the stable ABTS radical cation (ABTS•+), which has a characteristic blue-green color. The reduction of ABTS•+ by an antioxidant results in a loss of color, which can be quantified spectrophotometrically.
Step-by-Step Methodology:
-
Preparation of ABTS•+ Stock Solution:
-
Prepare a 7 mM aqueous solution of ABTS.
-
Prepare a 2.45 mM aqueous solution of potassium persulfate.
-
Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours. This generates the ABTS•+ radical.
-
-
Preparation of Working Solution:
-
Dilute the ABTS•+ stock solution with a suitable solvent (e.g., ethanol or phosphate-buffered saline) to an absorbance of 0.70 (± 0.02) at 734 nm.
-
-
Assay Procedure:
-
Add 10 µL of the test compound (at various concentrations) to 1 mL of the ABTS•+ working solution.
-
Incubate the mixture at room temperature for a defined period (e.g., 6 minutes).
-
Measure the absorbance at 734 nm.
-
-
Data Analysis:
-
A standard antioxidant, such as ascorbic acid or Trolox, is used as a positive control.
-
The percentage of inhibition of ABTS•+ is calculated using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100
-
The IC50 value (the concentration of the compound required to scavenge 50% of the ABTS•+ radicals) is determined by plotting the percentage of inhibition against the concentration of the test compound.
-
Caption: Workflow of the ABTS antioxidant assay.
Antimicrobial Activity: Combating Microbial Threats
The rise of antimicrobial resistance necessitates the development of novel therapeutic agents. Thiophene derivatives have emerged as a promising class of compounds with significant antibacterial and antifungal activities.[4][7]
Structure-Activity Relationship (SAR)
The antimicrobial efficacy of this compound derivatives is governed by specific structural features:
-
Superiority of 3-Amino Analogs: Similar to antioxidant activity, 3-aminothiophene-2-carboxamides generally exhibit more potent antibacterial activity than their 3-hydroxy counterparts.[5] The amino group may facilitate stronger interactions with bacterial targets.
-
Impact of Substituents on the Carboxamide: The nature and position of substituents on the aryl ring of the N-aryl carboxamide moiety significantly influence activity. For instance, a methoxy group has been shown to enhance activity against both Gram-positive and Gram-negative bacteria.[5]
-
Gram-Positive vs. Gram-Negative Activity: Many thiophene derivatives show greater potency against Gram-positive bacteria.[5] This could be due to differences in the cell wall composition between these two bacterial types.
Comparative Antimicrobial Activity of Thiophene Derivatives
| Compound Class | Derivative Example | Bacterial Strain | Activity (% Inhibition / MIC) | Reference |
| 3-Hydroxythiophene-2-carboxamides | 3b (methoxy substituted) | Bacillus subtilis | 78.3% inhibition | [5] |
| 3b (methoxy substituted) | Pseudomonas aeruginosa | 78.3% inhibition | [5] | |
| 3-Aminothiophene-2-carboxamides | 7b (methoxy substituted) | Staphylococcus aureus | 83.3% inhibition | [5] |
| 7b (methoxy substituted) | Bacillus subtilis | 82.6% inhibition | [5] | |
| 7b (methoxy substituted) | Pseudomonas aeruginosa | 86.9% inhibition | [5] |
Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
This protocol describes the determination of the Minimum Inhibitory Concentration (MIC) of thiophene derivatives against bacterial strains using the broth microdilution method.[8][9]
Rationale: The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The broth microdilution method is a standardized and quantitative technique to determine the MIC.
Step-by-Step Methodology:
-
Preparation of Compound Stock Solution:
-
Dissolve the thiophene derivative in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 10 mg/mL).
-
-
Preparation of Microtiter Plates:
-
Add 100 µL of sterile cation-adjusted Mueller-Hinton Broth (CAMHB) to all wells of a 96-well plate.
-
Add 100 µL of the compound stock solution to the first well of each test row.
-
Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the plate. Discard the final 100 µL from the last well.
-
-
Inoculum Preparation:
-
Culture the test bacterium overnight in an appropriate broth.
-
Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Dilute the adjusted suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
-
Inoculation and Incubation:
-
Add 100 µL of the diluted bacterial inoculum to each well of the microtiter plate.
-
Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
-
Incubate the plates at 35-37°C for 18-24 hours.
-
-
MIC Determination:
-
The MIC is read as the lowest concentration of the compound at which there is no visible growth (turbidity). This can be assessed visually or with a microplate reader.
-
Caption: Workflow for MIC determination by broth microdilution.
Mechanism of Antimicrobial Action
The antimicrobial mechanism of thiophene derivatives can be multifaceted. Some proposed mechanisms include:
-
Enzyme Inhibition: Thiophene derivatives have been shown to inhibit essential bacterial enzymes. For example, molecular docking studies have suggested that 3-hydroxythiophene carboxamide derivatives can bind to the active site of Staphylococcus aureus sortase A, an enzyme crucial for virulence.
-
Membrane Disruption: Some thiophene compounds may exert their effect by disrupting the bacterial cell membrane integrity, leading to leakage of cellular contents and cell death.[10]
-
Inhibition of Biofilm Formation: Thiophenes can also interfere with bacterial communication systems (quorum sensing), thereby inhibiting the formation of biofilms, which are a major contributor to antibiotic resistance.
Anticancer Activity: Targeting Uncontrolled Cell Proliferation
Cancer remains a leading cause of mortality worldwide, driving the continuous search for novel and more effective chemotherapeutic agents. Thiophene and its derivatives have demonstrated significant potential as anticancer agents, with some acting through various mechanisms to inhibit tumor growth.[11][12][13]
Structure-Activity Relationship (SAR)
The anticancer activity of thiophene derivatives is highly dependent on their substitution patterns:
-
Importance of the Thiophene Scaffold: The thiophene ring itself is a key structural element, and its replacement with a phenyl ring can lead to a drastic loss of activity.
-
Role of the Carboxamide Group: The 3-carboxamide group on the thiophene ring is often essential for anticancer activity. Replacing it with a carboxylic acid, ester, or cyano group can significantly diminish its potency.
-
Influence of Aryl Substituents: The nature of the aryl group attached to the carboxamide or other positions of the thiophene ring can fine-tune the anticancer activity. Electron-withdrawing or electron-donating groups can influence the compound's interaction with its biological target.
Comparative Anticancer Activity of Thiophene Derivatives
| Compound Class | Cell Line | Assay | IC50 (µM) | Reference |
| Thiophene Carboxamide Derivatives | Hep3B (Liver Cancer) | MTS | 5.46 - 12.58 | |
| HeLa (Cervical Cancer) | Cytotoxicity Assay | 12.61 | [14] | |
| Hep G2 (Liver Cancer) | Cytotoxicity Assay | 33.42 | [14] | |
| MCF-7 (Breast Cancer) | Cytotoxicity Assay | <30 | [15] |
Experimental Protocol: Sulforhodamine B (SRB) Assay for Cytotoxicity Screening
The Sulforhodamine B (SRB) assay is a colorimetric method used to determine cell density, based on the measurement of cellular protein content.[16][17][18]
Rationale: The SRB assay is a reliable and sensitive method for in vitro cytotoxicity screening. It relies on the ability of the bright pink aminoxanthene dye, sulforhodamine B, to bind to basic amino acid residues of cellular proteins under acidic conditions. The amount of bound dye is directly proportional to the total protein mass and, therefore, to the cell number.
Step-by-Step Methodology:
-
Cell Seeding:
-
Seed cells in a 96-well microtiter plate at an appropriate density and allow them to adhere and grow for 24 hours.
-
-
Compound Treatment:
-
Treat the cells with various concentrations of the thiophene derivatives for a specified period (e.g., 48 or 72 hours).
-
-
Cell Fixation:
-
Gently remove the culture medium and fix the cells by adding 100 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well.
-
Incubate the plate at 4°C for at least 1 hour.
-
-
Washing and Staining:
-
Wash the plates five times with slow-running tap water to remove the TCA.
-
Allow the plates to air dry completely.
-
Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and stain for 30 minutes at room temperature.
-
-
Removal of Unbound Dye:
-
Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound SRB dye.
-
Allow the plates to air dry.
-
-
Solubilization and Absorbance Measurement:
-
Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.
-
Shake the plate for 5 minutes on a shaker.
-
Measure the optical density (OD) at 510 nm using a microplate reader.
-
-
Data Analysis:
-
The percentage of cell growth inhibition is calculated, and the IC50 value (the concentration that inhibits cell growth by 50%) is determined.
-
Caption: Step-by-step workflow of the SRB cytotoxicity assay.
Mechanism of Anticancer Action
Thiophene derivatives can exert their anticancer effects through a variety of mechanisms, including:
-
Induction of Apoptosis: Many thiophene compounds have been shown to induce programmed cell death (apoptosis) in cancer cells.[11][14] This can occur through the activation of caspases and changes in the mitochondrial membrane potential.
-
Enzyme Inhibition: Thiophene-based molecules can act as inhibitors of key enzymes involved in cancer progression, such as topoisomerases, tyrosine kinases, and tubulin.[11]
-
Cell Cycle Arrest: Some derivatives can halt the cell cycle at specific checkpoints (e.g., G0/G1 or G2/M phase), preventing cancer cells from proliferating.[15]
-
Generation of Reactive Oxygen Species (ROS): Certain thiophene derivatives can induce apoptosis by promoting the generation of ROS within cancer cells.[11]
Caption: Mechanisms of anticancer action of thiophene derivatives.
Anti-inflammatory Activity: Modulating the Inflammatory Cascade
Inflammation is a complex biological response to harmful stimuli, but chronic inflammation can contribute to various diseases. Thiophene derivatives, including commercially available drugs like Tinoridine and Tiaprofenic acid, are known for their anti-inflammatory properties.[1][2][3]
Structure-Activity Relationship (SAR)
The anti-inflammatory activity of thiophene derivatives is influenced by:
-
Presence of Carboxylic Acid or Amide Groups: These functional groups are frequently found in anti-inflammatory thiophene derivatives and are important for their interaction with biological targets.[3]
-
Substitution on the Thiophene Ring: The presence of methyl and methoxy groups has been associated with enhanced anti-inflammatory activity.[3]
-
Dual Inhibition of COX and LOX: Some of the most promising anti-inflammatory thiophene derivatives act as dual inhibitors of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, key players in the inflammatory pathway.[1]
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats
This in vivo protocol is a classic model for evaluating the anti-inflammatory activity of novel compounds.[19][20]
Rationale: Carrageenan, a polysaccharide, induces a biphasic acute inflammatory response when injected into the sub-plantar region of a rat's paw. The resulting edema (swelling) can be measured over time, and the ability of a test compound to reduce this swelling indicates its anti-inflammatory potential.
Step-by-Step Methodology:
-
Animal Acclimatization and Grouping:
-
Acclimatize male Wistar or Sprague-Dawley rats to the laboratory conditions for at least one week.
-
Divide the animals into groups (e.g., control, standard drug, and test compound groups).
-
-
Compound Administration:
-
Administer the test compound (at various doses) and the standard anti-inflammatory drug (e.g., indomethacin or diclofenac) orally or intraperitoneally. The control group receives the vehicle.
-
-
Induction of Inflammation:
-
One hour after compound administration, inject 0.1 mL of a 1% (w/v) carrageenan suspension in saline into the sub-plantar tissue of the right hind paw of each rat.
-
-
Measurement of Paw Edema:
-
Measure the paw volume of each rat using a plethysmometer immediately before the carrageenan injection (0 hours) and at regular intervals thereafter (e.g., 1, 2, 3, and 4 hours).
-
-
Data Analysis:
-
The percentage of inhibition of edema is calculated for each group at each time point using the formula: % Inhibition = [(V_c - V_t) / V_c] x 100 where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.
-
Caption: Workflow for the carrageenan-induced paw edema assay.
Mechanism of Anti-inflammatory Action
The primary mechanism of anti-inflammatory action for many thiophene derivatives is the inhibition of enzymes involved in the arachidonic acid cascade.[1]
-
COX Inhibition: These compounds can inhibit both COX-1 and COX-2 enzymes, which are responsible for the synthesis of prostaglandins, key mediators of inflammation, pain, and fever.
-
LOX Inhibition: Some derivatives also inhibit 5-lipoxygenase (5-LOX), the enzyme that catalyzes the production of leukotrienes, which are potent pro-inflammatory mediators.
-
Dual Inhibition: Compounds that can dually inhibit both COX and LOX pathways are of particular interest as they may offer a broader spectrum of anti-inflammatory activity with a potentially improved side-effect profile compared to traditional NSAIDs that primarily target COX enzymes.
Caption: Mechanism of anti-inflammatory action via inhibition of COX and LOX pathways.
Conclusion
Derivatives of this compound represent a versatile and promising scaffold in drug discovery. Their biological activity can be finely tuned through chemical modifications, leading to potent antioxidant, antimicrobial, anticancer, and anti-inflammatory agents. Understanding the structure-activity relationships is paramount for the rational design of new and more effective therapeutic compounds. The experimental protocols detailed in this guide provide a robust framework for the evaluation and comparison of these derivatives, paving the way for future research and development in this exciting field.
References
- 1. Thiophene-Based Compounds with Potential Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Thiophene-Based Compounds with Potential Anti-Inflammatory Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Therapeutic importance of synthetic thiophene - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals2.ums.ac.id [journals2.ums.ac.id]
- 7. Two biologically active thiophene-3-carboxamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benthamscience.com [benthamscience.com]
- 12. Thiophene-based derivatives as anticancer agents: An overview on decade's work - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. kthmcollege.ac.in [kthmcollege.ac.in]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchgate.net [researchgate.net]
- 16. scispace.com [scispace.com]
- 17. Sulforhodamine B colorimetric assay for cytotoxicity screening | Springer Nature Experiments [experiments.springernature.com]
- 18. creative-bioarray.com [creative-bioarray.com]
- 19. mdpi.com [mdpi.com]
- 20. In vitro and in vivo evaluation of anti-inflammatory activities of ethanol extract from Lom-Am-Ma-Pruek remedy for pain relief - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Structure-Activity Relationship (SAR) of 3-Hydroxythiophene-2-carboxylic Acid Analogs
The 3-hydroxythiophene-2-carboxylic acid scaffold is a privileged structure in medicinal chemistry, serving as a versatile template for the design of novel therapeutic agents. Its inherent electronic properties and capacity for diverse functionalization have made it a focal point for researchers targeting a range of biological processes. This guide provides an in-depth comparison of the structure-activity relationships (SAR) of its analogs, drawing on experimental data from two key therapeutic areas: antibacterial agents and kinase inhibitors. We will explore the causal relationships behind experimental design and present detailed protocols to ensure scientific integrity and reproducibility.
The 3-Hydroxythiophene-2-Carboxamide Core: A Tale of Two Activities
The core structure, characterized by a thiophene ring with a hydroxyl group at the 3-position and a carboxylic acid (or its derivative) at the 2-position, provides a unique combination of hydrogen bond donors and acceptors, as well as a scaffold amenable to strategic modifications. Our exploration will focus on two distinct classes of biological activity stemming from this core:
-
Antibacterial Activity: Analogs of 3-hydroxythiophene-2-carboxamide have demonstrated notable efficacy against pathogenic bacteria. The SAR in this context often revolves around modifications that enhance cell wall penetration, target specific bacterial enzymes, or exploit unique aspects of bacterial metabolism.
-
Kinase Inhibition: The thiophene scaffold has also been successfully employed in the design of potent kinase inhibitors, particularly targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key player in tumor angiogenesis. Here, the SAR is driven by optimizing interactions with the ATP-binding pocket of the kinase.
Comparative SAR Analysis: Antibacterial Thiophene Carboxamides
A key strategy in antibacterial drug discovery is the identification of compounds that exhibit potent and selective activity against bacterial targets while minimizing off-target effects in the host. Studies on thiophene-2-carboxamide derivatives have revealed critical structural features that govern their antibacterial efficacy.
The Critical Role of the 3-Position Substituent
A comparative study of 3-substituted thiophene-2-carboxamide derivatives has demonstrated that the nature of the substituent at the 3-position is a major determinant of both antioxidant and antibacterial activity. A key finding is that the 3-amino analogs consistently outperform the 3-hydroxy and 3-methyl analogs in antibacterial assays.[1]
Table 1: Comparison of Antibacterial Activity of 3-Substituted Thiophene-2-Carboxamide Analogs
| Compound ID | 3-Substituent | R' Group on Carboxamide Nitrogen | Bacterial Strain | % Inhibition |
| 3a | -OH | 4-acetylphenyl | S. aureus | 20.0 |
| 3b | -OH | 4-acetylphenyl (with 4-methoxyphenylazo at C5) | S. aureus | 70.8 |
| 3c | -OH | 4-acetylphenyl (with 4-chlorophenylazo at C5) | S. aureus | 29.2 |
| 7a | -NH2 | 4-acetylphenyl | S. aureus | 41.7 |
| 7b | -NH2 | 4-acetylphenyl (with 4-methoxyphenyl at C4) | S. aureus | 83.3 |
| 7c | -NH2 | 4-acetylphenyl (with 4-chlorophenyl at C4) | S. aureus | 50.0 |
Data adapted from a study on novel thiophene-2-carboxamide derivatives. The percentage of inhibition was compared to Ampicillin.[1]
The enhanced activity of the 3-amino derivatives (7a-c) compared to the 3-hydroxy derivatives (3a-c) suggests that the basicity and hydrogen bonding capacity of the amino group are more favorable for antibacterial action.[1] This could be due to improved interactions with the bacterial target or enhanced penetration of the bacterial cell envelope.
Mechanism of Action: Insights from Nitrothiophene Analogs
While the precise mechanism for many thiophene-based antibacterials is still under investigation, studies on nitrothiophene carboxamides have revealed a fascinating prodrug activation strategy. These compounds are activated by bacterial nitroreductases, NfsA and NfsB, in E. coli.[2] This activation leads to the formation of reactive species that are toxic to the bacteria. This targeted activation within the pathogen is a highly desirable feature for an antibiotic, as it can enhance selectivity and reduce host toxicity.
Figure 1: Proposed mechanism of action for nitrothiophene carboxamide antibacterials.
Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)
The determination of the Minimum Inhibitory Concentration (MIC) is a cornerstone of in vitro antibacterial testing, providing a quantitative measure of a compound's potency.
Protocol:
-
Preparation of Compound Stock Solutions: Dissolve the synthesized thiophene derivatives in dimethyl sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 10 mg/mL).
-
Serial Dilutions: In a 96-well microtiter plate, perform two-fold serial dilutions of the compound stock solutions in Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi. The final volume in each well should be 100 µL, and the DMSO concentration should not exceed a level that inhibits microbial growth (typically ≤1%).
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Inoculation: Add 100 µL of the microbial suspension to each well, bringing the total volume to 200 µL.
-
Controls: Include a positive control (broth with inoculum and a standard antibiotic like Ampicillin), a negative control (broth with inoculum and DMSO), and a sterility control (broth only).
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria.
-
MIC Determination: The MIC is the lowest concentration of the compound that results in the complete inhibition of visible microbial growth.[3][4]
Comparative SAR Analysis: Thiophene Analogs as VEGFR-2 Kinase Inhibitors
VEGFR-2 is a receptor tyrosine kinase that plays a central role in angiogenesis, the formation of new blood vessels, which is a hallmark of cancer. Inhibiting VEGFR-2 is a validated strategy for cancer therapy. Thiophene-based compounds have emerged as potent VEGFR-2 inhibitors.
Key Pharmacophoric Features and SAR
The general pharmacophore for thiophene-based VEGFR-2 inhibitors often includes a central thiophene ring that anchors the molecule in the ATP-binding site, a hydrogen bond-accepting group that interacts with the hinge region of the kinase, and various substituents that occupy hydrophobic pockets.
A study on ortho-amino thiophene carboxamide derivatives revealed crucial SAR insights for VEGFR-2 inhibition.[5]
Table 2: SAR of ortho-Amino Thiophene Carboxamide Derivatives as VEGFR-2 Inhibitors
| Compound ID | R1 (at C5) | R2 (on Carboxamide Nitrogen) | VEGFR-2 IC50 (µM) |
| 5 | Phenylamino | 4-Methoxyphenyl | 0.59 |
| 21 | Cyclohexylamino | 4-Methoxyphenyl | 1.29 |
| Sorafenib | (Reference Drug) | - | - |
Data from a study on ortho-amino thiophene carboxamide derivatives as dual VEGFR and mitotic inhibitors.[5]
The data indicates that an aromatic substituent at the 5-position (phenylamino in compound 5) is more favorable for VEGFR-2 inhibition than an aliphatic substituent (cyclohexylamino in compound 21). This suggests that the hydrophobic pocket accommodating this part of the molecule has a preference for planar, aromatic systems, likely due to favorable π-π stacking interactions.
Figure 2: General pharmacophore model for thiophene-based VEGFR-2 inhibitors.
Experimental Protocol: In Vitro VEGFR-2 Kinase Assay
A direct and reliable method to assess the potency of a potential inhibitor is a biochemical kinase assay.
Protocol:
-
Reagent Preparation: Prepare a kinase buffer (e.g., Tris-HCl, MgCl2, DTT), a solution of recombinant human VEGFR-2 kinase domain, a specific peptide substrate, and ATP.
-
Compound Dilution: Prepare a serial dilution of the test compound in a suitable solvent like DMSO.
-
Assay Plate Setup: In a 96-well plate, add the kinase buffer, VEGFR-2 enzyme, and the test compound at various concentrations.
-
Reaction Initiation: Start the kinase reaction by adding a mixture of the substrate and ATP.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).
-
Detection: Stop the reaction and add a detection reagent. The amount of phosphorylated substrate can be quantified using various methods, such as ADP-Glo™, HTRF®, or an ELISA-based approach.[6]
-
Data Analysis: Measure the signal (luminescence, fluorescence, or absorbance) using a microplate reader. Calculate the percentage of inhibition for each compound concentration relative to a no-inhibitor control and determine the IC50 value by fitting the data to a dose-response curve.[6][7]
Conclusion and Future Directions
The this compound scaffold and its derivatives represent a rich source of biologically active molecules. The SAR studies highlighted in this guide demonstrate that subtle structural modifications can lead to profound changes in biological activity, switching from antibacterial to potent anticancer agents.
For antibacterial development, the 3-amino group appears superior to the 3-hydroxy group, and leveraging bacterial-specific enzyme activation, as seen with nitrothiophene analogs, is a promising strategy. In the realm of kinase inhibition, particularly against VEGFR-2, optimizing hydrophobic interactions through aromatic substitutions is a key determinant of potency.
Future research should focus on expanding the diversity of substituents at all positions of the thiophene ring to build more comprehensive SAR models. Furthermore, elucidating the precise molecular mechanisms of action for the antibacterial compounds will be crucial for developing next-generation therapeutics that can overcome the challenge of antibiotic resistance.
References
- 1. Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Nitrothiophene carboxamides, a novel narrow spectrum antibacterial series: Mechanism of action and Efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Design, synthesis, and screening of ortho-amino thiophene carboxamide derivatives on hepatocellular carcinomaas VEGFR-2Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
A Researcher's Guide to 3-Hydroxythiophene-2-carboxylic Acid Derivatives: Bridging In Vitro Discovery with In Vivo Validation
For researchers and drug development professionals navigating the therapeutic potential of novel chemical entities, the journey from promising in vitro results to validated in vivo efficacy is both critical and challenging. This guide offers an in-depth comparison of in vitro and in vivo studies of 3-hydroxythiophene-2-carboxylic acid derivatives and their analogues, providing a technical narrative grounded in scientific integrity and practical insights. Here, we dissect the experimental choices, present comparative data, and offer detailed protocols to empower your research endeavors in this compelling area of medicinal chemistry.
Introduction: The Therapeutic Promise of the Thiophene Scaffold
The thiophene ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs. Its unique electronic properties and ability to engage in diverse molecular interactions have made its derivatives attractive candidates for a wide range of therapeutic targets. Among these, this compound and its analogues have emerged as promising modulators of key biological pathways implicated in cancer, inflammation, and infectious diseases. This guide will focus on a particularly noteworthy class of derivatives: 3-arylaminothiophenic-2-carboxylic acids , which have recently gained attention as potent inhibitors of the fat mass and obesity-associated protein (FTO), a critical enzyme in RNA epigenetics and a promising target in acute myeloid leukemia (AML).
From Benchtop to Preclinical Models: A Comparative Analysis
The true measure of a drug candidate's potential lies in its ability to translate in vitro potency into in vivo efficacy and safety. This section compares the performance of 3-arylaminothiophenic-2-carboxylic acid derivatives in biochemical and cellular assays with their activity in animal models of disease.
In Vitro Characterization: Unveiling Mechanism and Potency
The initial stages of drug discovery for this class of compounds typically involve a cascade of in vitro assays to determine their mechanism of action, potency, and selectivity.
1. Enzymatic Assays: Targeting the Molecular Driver
For 3-arylaminothiophenic-2-carboxylic acid derivatives targeting FTO, the primary in vitro evaluation is a direct enzymatic inhibition assay. This assay quantifies the ability of a compound to inhibit the N6-methyladenosine (m6A) demethylase activity of the FTO protein. A key derivative, herein referred to as Compound 12o/F97 , has been identified as a potent FTO inhibitor with strong enzymatic inhibitory activity[1]. The selectivity of these inhibitors is also a critical parameter, assessed by testing their activity against other related enzymes, such as the m6A demethylase ALKBH5 and the m1A demethylase ALKBH3. Compound 12o/F97 demonstrated selective inhibition of FTO over these other demethylases[1].
2. Cellular Assays: Assessing Biological Impact in a Relevant Context
Following enzymatic validation, the next logical step is to evaluate the compound's effect on cancer cells. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and proliferation. For 3-arylaminothiophenic-2-carboxylic acid derivatives, this assay is crucial for determining their anti-proliferative effects on leukemia cell lines. Compound 12o/F97 has shown potent anti-proliferative activity in AML cell lines[1]. Furthermore, mechanistic cellular assays are employed to confirm the on-target effect of the compounds. For FTO inhibitors, this includes measuring the global m6A levels in treated cells and observing the downstream effects on the protein levels of FTO target genes, such as RARA, ASB2, and MYC[1].
Table 1: In Vitro Activity of a Lead 3-Arylaminothiophenic-2-carboxylic Acid Derivative (Compound 12o/F97)
| Assay Type | Target/Cell Line | Endpoint | Result | Reference |
| Enzymatic Inhibition | FTO | IC50 | Potent Inhibition | [1] |
| Selectivity Assay | ALKBH5, ALKBH3 | Inhibition | Selective for FTO | [1] |
| Cell Proliferation | AML Cell Lines | IC50 | Potent Anti-proliferative Activity | [1] |
| Mechanism of Action | AML Cell Lines | Protein Levels | Increased RARA & ASB2, Decreased MYC | [1] |
In Vivo Evaluation: The Litmus Test for Therapeutic Potential
While in vitro data provides a strong foundation, the complexity of a living organism presents numerous challenges that can only be addressed through in vivo studies. For anticancer agents, xenograft models in immunocompromised mice are the gold standard for preclinical efficacy assessment.
1. Xenograft Models: Efficacy in a Living System
In the case of 3-arylaminothiophenic-2-carboxylic acid derivatives targeting AML, a xenograft mouse model is employed where human AML cells are implanted into immunodeficient mice. The efficacy of Compound 12o/F97 was demonstrated in such a model, where it exhibited significant antileukemia activity[1]. Key parameters measured in these studies include tumor growth inhibition, reduction in tumor volume, and overall survival of the treated animals. Importantly, these studies also provide an initial assessment of the compound's safety profile, with observations for any significant side effects[1].
2. Pharmacokinetics and Toxicity: The Path to Clinical Translation
A critical aspect of in vivo testing is the evaluation of a compound's pharmacokinetic (PK) and toxicity profile. PK studies determine the absorption, distribution, metabolism, and excretion (ADME) of a drug, which are crucial for establishing a dosing regimen. While specific PK data for Compound 12o/F97 is not detailed in the available literature, studies on other thiophene-containing drugs highlight the importance of understanding their metabolic fate, as the thiophene ring can be susceptible to metabolic activation leading to reactive metabolites and potential toxicity[2][3]. Early assessment of a compound's stability in liver microsomes can provide an initial indication of its metabolic stability.
Table 2: Comparison of In Vitro and In Vivo Findings for 3-Arylaminothiophenic-2-carboxylic Acid Derivatives
| Parameter | In Vitro Findings | In Vivo Findings | Key Considerations for Translation |
| Efficacy | Potent enzymatic inhibition and anti-proliferative activity in AML cell lines. | Significant antileukemia activity in a xenograft mouse model. | Correlation between in vitro potency and in vivo efficacy suggests on-target activity is a key driver of the anti-tumor effect. |
| Mechanism | Increased levels of FTO target proteins (RARA, ASB2) and decreased MYC. | Downstream effects in tumor tissue would need to be confirmed to solidify the mechanism of action in vivo. | Biomarker development based on these mechanistic changes is crucial for clinical trials. |
| Safety | Cytotoxicity is observed in cancer cells. | No significant side-effects reported at efficacious doses in the xenograft model. | Comprehensive toxicology studies are required to identify any potential off-target effects and establish a therapeutic window. |
| ADME | In vitro metabolic stability can be assessed using liver microsomes. | Lack of specific data for this compound class highlights a critical gap. | Poor pharmacokinetic properties are a common reason for preclinical failure; early assessment is vital. |
Experimental Protocols: A Practical Guide
To facilitate the replication and extension of these findings, this section provides detailed, step-by-step methodologies for key experiments.
In Vitro Assays
1. FTO Enzymatic Inhibition Assay
This protocol describes a typical fluorescence-based assay to measure FTO demethylase activity.
-
Principle: The assay measures the demethylation of a m6A-containing oligonucleotide substrate by recombinant FTO enzyme. The demethylated product is then recognized by a specific binding protein, leading to a change in fluorescence.
-
Materials:
-
Recombinant human FTO protein
-
m6A-containing single-stranded DNA or RNA substrate
-
Assay buffer (e.g., 50 mM HEPES, pH 7.5, 50 mM NaCl, 1 mM DTT, 100 µM 2-oxoglutarate, 100 µM (NH4)2Fe(SO4)2·6H2O, 2 mg/mL BSA)
-
Fluorescently labeled detection probe
-
384-well microplate
-
Plate reader with fluorescence detection capabilities
-
-
Procedure:
-
Prepare a serial dilution of the test compound in DMSO.
-
In a 384-well plate, add the assay buffer, FTO enzyme, and the test compound.
-
Incubate for a pre-determined time at room temperature to allow for compound-enzyme binding.
-
Initiate the demethylation reaction by adding the m6A-containing substrate.
-
Incubate the reaction at 37°C for 60 minutes.
-
Stop the reaction and add the detection components.
-
Measure the fluorescence signal using a plate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value.
-
2. MTT Cell Proliferation Assay
This protocol outlines the procedure for assessing the anti-proliferative effects of the compounds on cancer cell lines.
-
Principle: The MTT assay is based on the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.
-
Materials:
-
AML cell lines (e.g., MV4-11, MOLM-13)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
-
Microplate reader
-
-
Procedure:
-
Seed the AML cells in a 96-well plate at a density of 5,000-10,000 cells per well.
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.
-
Prepare serial dilutions of the test compound in the cell culture medium.
-
Add the diluted compounds to the respective wells and incubate for 72 hours.
-
Add 10 µL of MTT solution to each well and incubate for another 4 hours.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
-
In Vivo Model
1. Acute Myeloid Leukemia (AML) Xenograft Mouse Model
This protocol describes the establishment of a subcutaneous AML xenograft model to evaluate the in vivo efficacy of the test compounds.
-
Principle: Human AML cells are injected subcutaneously into immunocompromised mice. Once tumors are established, the mice are treated with the test compound, and tumor growth is monitored over time.
-
Materials:
-
Immunodeficient mice (e.g., NOD/SCID or NSG mice)
-
Human AML cell line (e.g., MV4-11)
-
Matrigel
-
Test compound formulated in a suitable vehicle
-
Calipers for tumor measurement
-
-
Procedure:
-
Harvest the AML cells and resuspend them in a 1:1 mixture of PBS and Matrigel at a concentration of 5-10 x 106 cells per 100 µL.
-
Inject 100 µL of the cell suspension subcutaneously into the flank of each mouse.
-
Monitor the mice for tumor growth. Once the tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.
-
Administer the test compound or vehicle to the respective groups according to the predetermined dosing schedule (e.g., daily oral gavage).
-
Measure the tumor dimensions with calipers every 3-4 days and calculate the tumor volume using the formula: (Length x Width²)/2.
-
Monitor the body weight of the mice as an indicator of general toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, biomarker analysis).
-
Visualizing the Path Forward: Workflows and Pathways
To provide a clearer understanding of the experimental logic and the underlying biological mechanisms, the following diagrams are presented in Graphviz DOT language.
Experimental Workflow
Caption: A streamlined workflow for the evaluation of 3-arylaminothiophenic-2-carboxylic acid derivatives.
FTO Signaling Pathway in AML
Caption: The inhibitory mechanism of 3-arylaminothiophenic-2-carboxylic acid derivatives on the FTO signaling pathway in AML.
Conclusion and Future Directions
The journey of a this compound derivative from a hit in an in vitro screen to a viable preclinical candidate is a testament to a rigorous, multi-faceted evaluation process. The case of 3-arylaminothiophenic-2-carboxylic acid derivatives as FTO inhibitors exemplifies the critical importance of bridging the gap between in vitro and in vivo studies. While the initial data on their anti-leukemic activity is highly encouraging, the path forward necessitates a deeper dive into their pharmacokinetic and toxicity profiles. Future research should focus on comprehensive ADME studies to optimize dosing and formulation, and detailed toxicology assessments to ensure a favorable safety margin. By integrating these crucial datasets, the full therapeutic potential of this promising class of compounds can be unlocked, paving the way for their potential entry into clinical development.
References
- 1. Development of 3-arylaminothiophenic-2-carboxylic acid derivatives as new FTO inhibitors showing potent antileukemia activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A novel inhibitor of N6-methyladenosine demethylase FTO induces mRNA methylation and shows anti-cancer activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Comparative analysis of 3-Hydroxythiophene-2-carboxylic acid synthesis methods
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of 3-Hydroxythiophene-2-carboxylic Acid
This compound and its derivatives are privileged scaffolds in the development of a wide array of biologically active compounds. Their unique electronic and structural features allow them to act as versatile intermediates for pharmaceuticals, including anti-inflammatory agents, kinase inhibitors, and antimicrobial compounds. The strategic synthesis of this core structure is therefore of paramount importance to the drug discovery and development pipeline. This guide will explore and compare the most prominent methods for its preparation, providing the necessary data and insights to inform your synthetic strategy.
Method 1: The Fiesselmann Thiophene Synthesis
The Fiesselmann synthesis is a classic and highly effective method for the preparation of this compound esters, which can then be hydrolyzed to the desired carboxylic acid. This reaction involves the base-catalyzed condensation of an α,β-acetylenic ester with a thioglycolic acid ester.[1][2]
Mechanistic Insights
The causality behind the Fiesselmann synthesis lies in a sequence of nucleophilic additions and a final intramolecular condensation. The reaction is typically initiated by the deprotonation of the thioglycolic acid ester by a base, creating a potent sulfur nucleophile. This thiolate then undergoes a Michael addition to the electron-deficient triple bond of the α,β-acetylenic ester. A subsequent intramolecular Dieckmann-like condensation, followed by tautomerization of the resulting enol, leads to the formation of the stable 3-hydroxythiophene ring system.[1][2]
Diagram of the Fiesselmann Synthesis Workflow
Caption: Workflow of the Fiesselmann Synthesis.
Experimental Protocol: Fiesselmann Synthesis of Ethyl 3-Hydroxythiophene-2-carboxylate
Materials:
-
Ethyl propiolate
-
Ethyl thioglycolate
-
Sodium ethoxide
-
Ethanol (anhydrous)
-
Diethyl ether
-
Hydrochloric acid (1 M)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
A solution of sodium ethoxide is prepared by dissolving sodium metal in anhydrous ethanol under an inert atmosphere (e.g., nitrogen or argon).
-
The solution is cooled to 0 °C in an ice bath.
-
A mixture of ethyl propiolate and ethyl thioglycolate is added dropwise to the cooled sodium ethoxide solution with continuous stirring.
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and is stirred for an additional 12-18 hours.
-
The reaction is quenched by the addition of cold water, and the ethanol is removed under reduced pressure.
-
The aqueous residue is washed with diethyl ether to remove any unreacted starting materials.
-
The aqueous layer is then acidified to a pH of approximately 2-3 with 1 M hydrochloric acid, resulting in the precipitation of the crude product.
-
The precipitate is collected by vacuum filtration, washed with cold water, and dried.
-
Further purification can be achieved by recrystallization from a suitable solvent system, such as ethanol/water.
Hydrolysis to this compound:
-
The synthesized ethyl 3-hydroxythiophene-2-carboxylate is suspended in an aqueous solution of sodium hydroxide.
-
The mixture is heated to reflux for 2-4 hours until the ester is fully hydrolyzed (monitored by TLC).
-
The reaction mixture is cooled to room temperature and washed with diethyl ether.
-
The aqueous layer is acidified with concentrated hydrochloric acid until the pH is approximately 1-2, leading to the precipitation of this compound.
-
The solid product is collected by filtration, washed with cold water, and dried under vacuum.
Method 2: The Gompper-Gentsch Synthesis
The Gompper-Gentsch synthesis provides an alternative and versatile route to substituted 3-hydroxythiophenes. This method involves the reaction of a compound containing an active methylene group (e.g., malononitrile or ethyl cyanoacetate) with carbon disulfide in the presence of a base, followed by S-alkylation and subsequent cyclization. While not a direct synthesis of the carboxylic acid, it produces precursors that can be converted to the target molecule.
Mechanistic Insights
The reaction initiates with the formation of a ketene dithioacetal. The active methylene compound is deprotonated by a base, and the resulting carbanion reacts with carbon disulfide. The intermediate dithiocarboxylate is then alkylated with an α-halo ester (e.g., ethyl bromoacetate). The key step is a base-induced intramolecular Thorpe-Ziegler type of cyclization, where the methylene group adjacent to the ester attacks the nitrile or another electron-withdrawing group, leading to the formation of a 3-aminothiophene derivative. Subsequent hydrolysis and diazotization followed by hydrolysis can convert the amino group to a hydroxyl group.
Diagram of the Gompper-Gentsch Synthesis Pathway
Caption: Pathway of the Gompper-Gentsch Synthesis.
Experimental Protocol: Gompper-Gentsch Synthesis of Ethyl 2-amino-4-hydroxythiophene-3-carboxylate (as a precursor)
Materials:
-
Ethyl cyanoacetate
-
Carbon disulfide
-
Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous Dimethylformamide (DMF)
-
Ethyl bromoacetate
-
Sodium ethoxide
-
Ethanol (anhydrous)
Procedure:
-
Sodium hydride is washed with anhydrous hexane to remove mineral oil and then suspended in anhydrous DMF under an inert atmosphere.
-
A solution of ethyl cyanoacetate in DMF is added dropwise to the sodium hydride suspension at 0 °C.
-
After the evolution of hydrogen ceases, carbon disulfide is added dropwise at 0 °C, and the mixture is stirred for 1-2 hours.
-
Ethyl bromoacetate is then added dropwise at 0 °C, and the reaction mixture is stirred at room temperature for 12 hours.
-
The reaction is quenched with water and extracted with ethyl acetate. The organic layers are combined, washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure.
-
The crude intermediate is dissolved in anhydrous ethanol, and a solution of sodium ethoxide in ethanol is added.
-
The mixture is heated at reflux for 4-6 hours to induce cyclization.
-
The reaction mixture is cooled, and the solvent is removed in vacuo. The residue is partitioned between water and ethyl acetate.
-
The organic layer is washed with brine, dried, and concentrated. The crude product is purified by column chromatography on silica gel.
Note: The resulting 3-aminothiophene derivative requires further chemical transformations (hydrolysis, diazotization, and subsequent hydrolysis) to yield the final this compound.
Comparative Analysis
| Feature | Fiesselmann Synthesis | Gompper-Gentsch Synthesis |
| Starting Materials | α,β-acetylenic esters, thioglycolic acid esters | Active methylene compounds, carbon disulfide, α-halo esters |
| Reagent Availability & Cost | Acetylenic esters can be specialized and more expensive. | Starting materials are generally common and more affordable. |
| Number of Steps | Fewer steps to the direct precursor of the final product. | Multi-step process to reach the final product. |
| Reaction Conditions | Generally mild, base-catalyzed at room temperature. | Requires strong bases (e.g., NaH) and can involve multiple steps with varying conditions. |
| Yield | Generally good to excellent yields are reported. | Yields can be variable depending on the substrate and cyclization efficiency. |
| Scalability | Potentially scalable, though handling of acetylenic compounds requires care. | Scalability can be challenging due to the use of NaH and multi-step nature. |
| Substrate Scope | Primarily for 3-hydroxythiophene-2-carboxylates. | Can be adapted to produce a wider variety of substituted thiophenes. |
| Safety Considerations | Acetylenic compounds can be unstable. | Use of sodium hydride requires careful handling due to its pyrophoric nature. Carbon disulfide is highly flammable and toxic. |
Conclusion and Recommendations
Both the Fiesselmann and Gompper-Gentsch syntheses offer viable pathways to this compound, each with its own set of advantages and disadvantages.
-
The Fiesselmann Synthesis is the more direct and often higher-yielding route to the target molecule's immediate precursor. Its milder reaction conditions and fewer synthetic steps make it an attractive choice for straightforward preparations where the requisite α,β-acetylenic ester is readily available.
-
The Gompper-Gentsch Synthesis , while more circuitous, utilizes more common and less expensive starting materials. Its strength lies in its versatility, allowing for the synthesis of a broader range of substituted thiophenes. However, the multi-step nature and the use of hazardous reagents like sodium hydride and carbon disulfide may present challenges in terms of overall efficiency and scalability.
For researchers primarily focused on obtaining this compound with high efficiency and in fewer steps, the Fiesselmann synthesis is the recommended method , provided the starting materials are accessible. For projects requiring greater flexibility in substitution patterns on the thiophene ring and where cost of starting materials is a primary concern, the Gompper-Gentsch synthesis offers a valuable, albeit more complex, alternative .
References
A Comparative Guide to the Antimicrobial Efficacy of 3-Hydroxythiophene-2-Carboxylic Acid Derivatives
The escalating crisis of antimicrobial resistance necessitates the urgent discovery and development of novel therapeutic agents. Thiophene and its derivatives have emerged as a significant class of heterocyclic compounds, demonstrating a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3][4] This guide provides an in-depth validation of the antimicrobial efficacy of a specific subclass, 3-hydroxythiophene-2-carboxylic acid derivatives, comparing their performance against established antibiotics and other thiophene analogs. We will delve into their mechanism of action, present robust experimental data, and provide detailed protocols for their evaluation, offering a comprehensive resource for researchers, scientists, and drug development professionals.
Comparative Efficacy Analysis: A Quantitative Look at Antimicrobial Potency
The antimicrobial potential of thiophene derivatives is significantly influenced by the nature and position of substituents on the thiophene ring. Structure-activity relationship (SAR) studies reveal that modifications at the 3-position, such as hydroxyl or amino groups, can profoundly impact efficacy.
Recent studies have highlighted that 3-amino thiophene-2-carboxamide derivatives often exhibit higher antibacterial activity compared to their 3-hydroxy counterparts.[5] For instance, certain 3-amino derivatives have demonstrated potent activity against both Gram-positive bacteria like Staphylococcus aureus and Bacillus subtilis, and Gram-negative bacteria such as Pseudomonas aeruginosa.[5] The presence of a methoxy group on an associated aryl ring has been shown to enhance the inhibitory effects of these compounds.[5]
In contrast, other research on benzo[b]thiophene derivatives indicates that cyclohexanol-substituted 3-chloro and 3-bromobenzo[b]thiophenes show a low Minimum Inhibitory Concentration (MIC) of 16 µg/mL against Gram-positive bacteria and yeast.[6] This highlights the importance of halogen substitutions in enhancing antimicrobial potency.
Below is a comparative summary of the Minimum Inhibitory Concentration (MIC) values for various thiophene derivatives against a panel of clinically relevant microorganisms, benchmarked against standard antibiotics.
| Compound/Derivative | S. aureus (Gram+) | B. subtilis (Gram+) | E. coli (Gram-) | P. aeruginosa (Gram-) | C. albicans (Fungus) | Reference(s) |
| Thiophene Derivatives | ||||||
| 3-Amino-Thiophene-2-Carboxamide (7b, with methoxy) | 83.3% inhibition | 82.6% inhibition | 64.0% inhibition | 86.9% inhibition | - | [5] |
| 3-Hydroxy-Thiophene-2-Carboxamide (3b, with methoxy) | 70.8% inhibition | 78.3% inhibition | - | 78.3% inhibition | - | [5] |
| Cyclohexanol-substituted 3-chlorobenzo[b]thiophene | 16 µg/mL | 16 µg/mL | >256 µg/mL | >256 µg/mL | 16 µg/mL | [6] |
| Spiro-indoline-oxadiazole thiophene derivative | No effect | - | No effect | - | No effect | [7] |
| Thiophene-2-carboxamide (S1) | 0.81 µM/ml | 0.81 µM/ml | 0.81 µM/ml | - | - | [8] |
| Thiophene-2-carboxamide (S4) | - | - | - | - | 0.91 µM/ml | [8] |
| Standard Antibiotics | ||||||
| Ampicillin | - | - | - | - | - | [1][2] |
| Gentamicin | 10 µg/mL | - | 10 µg/mL | - | - | [9] |
| Cefadroxil | Standard | Standard | Standard | Standard | - | [8] |
| Fluconazole | - | - | - | - | Standard | [8] |
Note: Inhibition percentages are relative to ampicillin. MIC values are the minimum concentration required to inhibit visible growth.
Unraveling the Mechanism of Action
The antimicrobial activity of thiophene derivatives is believed to stem from their ability to interfere with essential bacterial processes. Molecular docking studies have suggested that these compounds can bind to and inhibit key enzymes necessary for bacterial survival.
One proposed target is D-alanine ligase , an enzyme crucial for the synthesis of the bacterial cell wall.[7] By inhibiting this enzyme, the thiophene derivatives can disrupt cell wall integrity, leading to cell death. Another potential mechanism involves the inhibition of DNA gyrase , an enzyme that controls DNA topology and is essential for DNA replication and repair.[10] Some thiophene-containing compounds have been shown to stabilize DNA-cleavage complexes, leading to single or double-stranded DNA breaks.[11] Furthermore, certain derivatives can increase the permeability of the bacterial membrane, leading to leakage of cellular contents and ultimately, cell lysis.[12][13]
Caption: Proposed mechanisms of antimicrobial action for thiophene derivatives.
Experimental Validation: Protocols for Efficacy Assessment
To ensure scientific rigor and reproducibility, standardized protocols are essential for validating the antimicrobial efficacy of novel compounds. Here, we detail the methodologies for three key assays.
Protocol 1: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
This method determines the lowest concentration of a compound that inhibits the visible growth of a microorganism.[14][15][16][17]
Materials:
-
Test compound stock solution
-
Sterile 96-well microtiter plates
-
Bacterial/fungal strains
-
Sterile Mueller-Hinton Broth (MHB) or appropriate growth medium[15]
-
0.5 McFarland turbidity standard
-
Positive control antibiotic (e.g., Gentamicin)
-
Negative control (vehicle/solvent)
Procedure:
-
Inoculum Preparation: Prepare a bacterial or fungal suspension in sterile saline, adjusting the turbidity to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).[14] Dilute this suspension in the appropriate broth to achieve a final concentration of about 5 x 10⁵ CFU/mL in the test wells.[14]
-
Compound Dilution: In a 96-well plate, perform two-fold serial dilutions of the test compound in the broth to obtain a range of concentrations.
-
Inoculation: Add the prepared inoculum to each well containing the compound dilutions. Include positive and negative controls.
-
Incubation: Cover the plate and incubate at 35-37°C for 16-24 hours.[14]
-
MIC Determination: The MIC is the lowest concentration of the compound with no visible microbial growth.
Caption: Workflow for the Broth Microdilution Method.
Protocol 2: Agar Well Diffusion Method
This method provides a qualitative assessment of antimicrobial activity.
Materials:
-
Standardized microbial inoculum (0.5 McFarland)
-
Sterile Mueller-Hinton Agar (MHA) plates
-
Sterile cork borer or pipette tips
-
Test compound solution
-
Control antibiotic disks
Procedure:
-
Plate Preparation: Evenly spread the standardized inoculum onto the surface of the MHA plate to create a bacterial lawn.
-
Well Creation: Use a sterile cork borer to create uniform wells in the agar.[14]
-
Compound Application: Add a fixed volume of the test compound solution into the designated wells. Place control antibiotic disks on the agar surface.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
Zone of Inhibition: Measure the diameter of the clear zone around the well where microbial growth is inhibited. A larger zone indicates greater susceptibility.
Protocol 3: Time-Kill Curve Assay
This assay determines whether a compound is bactericidal (kills bacteria) or bacteriostatic (inhibits growth).
Materials:
-
Standardized bacterial inoculum
-
Growth medium
-
Test compound at various concentrations (e.g., 1x, 2x, 4x MIC)[10]
-
Sterile tubes or flasks
-
Agar plates for colony counting
Procedure:
-
Inoculation: Add the bacterial inoculum to flasks containing broth with the test compound at different concentrations. Include a growth control without the compound.
-
Sampling: At various time points (e.g., 0, 2, 4, 8, 24 hours), withdraw aliquots from each flask.
-
Plating: Perform serial dilutions of the aliquots and plate them onto agar to determine the number of viable bacteria (CFU/mL).
-
Incubation: Incubate the plates until colonies are visible, then count them.
-
Data Analysis: Plot the log10 CFU/mL against time. A ≥3-log10 reduction in CFU/mL is considered bactericidal activity.[6]
Conclusion and Future Directions
The evidence presented in this guide strongly supports the potential of this compound derivatives and their analogs as a promising new class of antimicrobial agents. Their efficacy, particularly against Gram-positive bacteria and fungi, coupled with favorable drug-like properties, warrants further investigation.[6]
Future research should focus on:
-
In-depth Mechanistic Studies: To precisely elucidate the molecular targets and pathways affected by these compounds.
-
In Vivo Efficacy and Toxicity: To evaluate their performance and safety in animal models of infection.
-
Lead Optimization: To synthesize and screen new derivatives with improved potency, broader spectrum of activity, and enhanced pharmacokinetic profiles.
The continued exploration of thiophene-based compounds represents a valuable strategy in the global fight against antimicrobial resistance.
References
- 1. sphinxsai.com [sphinxsai.com]
- 2. scispace.com [scispace.com]
- 3. Synthesis and Structure-Activity Relationship of Some New Thiophene-Based Heterocycles as Potential Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Therapeutic importance of synthetic thiophene - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Synthesis and antimicrobial activity of thiophene-based heterocycles derived from thiophene-2-carbohydrazide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis of thiophene derivatives and their anti-microbial, antioxidant, anticorrosion and anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. jocpr.com [jocpr.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria [frontiersin.org]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. integra-biosciences.com [integra-biosciences.com]
- 17. Antimicrobial Susceptibility Testing - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
Benchmarking 3-Hydroxythiophene-2-Carboxylic Acid Derivatives Against Known Inhibitors of D-Amino Acid Oxidase
A Comparative Guide for Drug Discovery Professionals
Authored by a Senior Application Scientist
Introduction
In the landscape of contemporary drug discovery, the pursuit of novel molecular entities with therapeutic potential is a paramount objective. Among the vast chemical space, heterocyclic compounds, particularly thiophene derivatives, have garnered significant attention due to their diverse biological activities. This guide focuses on 3-hydroxythiophene-2-carboxylic acid and its analogs, a class of compounds that has shown promise as enzyme inhibitors. To rigorously evaluate their potential, a robust benchmarking strategy against established inhibitors is essential.[1][2]
This technical guide provides a comprehensive framework for benchmarking thiophene carboxylic acid derivatives against known inhibitors of D-amino acid oxidase (DAO), a flavoenzyme implicated in the pathophysiology of several neurological disorders, including schizophrenia.[3][4] By modulating the levels of the NMDA receptor co-agonist D-serine, DAO inhibitors present a promising therapeutic avenue.[5][6] Herein, we present a comparative analysis of thiophene-2-carboxylic acid and thiophene-3-carboxylic acid with clinically and pre-clinically relevant DAO inhibitors, supported by detailed experimental protocols and mechanistic insights.
The Target: D-Amino Acid Oxidase (DAO)
D-amino acid oxidase (DAO) is a peroxisomal flavoenzyme that catalyzes the oxidative deamination of D-amino acids, producing the corresponding α-keto acids, ammonia, and hydrogen peroxide.[4] In the central nervous system, DAO plays a critical role in regulating the concentration of D-serine, a potent co-agonist at the glycine site of the N-methyl-D-aspartate (NMDA) receptor.[5][6] Hypofunction of the NMDA receptor has been linked to the cognitive and negative symptoms of schizophrenia.[7] Therefore, inhibiting DAO to increase synaptic D-serine levels and enhance NMDA receptor signaling is a validated therapeutic strategy.[3][4]
Comparative Inhibitor Profiling
A critical aspect of preclinical drug development is the objective assessment of a novel compound's potency relative to existing standards.[1][2] This guide benchmarks two representative thiophene carboxylic acid derivatives against a selection of known DAO inhibitors with varying potencies and stages of development.
| Compound | Class | Target | IC50 Value | Reference(s) |
| Thiophene-2-carboxylic acid | Thiophene Carboxylic Acid Derivative | Human DAO | 7.8 µM | [4] |
| Thiophene-3-carboxylic acid | Thiophene Carboxylic Acid Derivative | Human DAO | 4.4 µM | [4] |
| Sodium Benzoate | Benzoic Acid Derivative (Food Preservative) | Porcine DAO | ~6.7 mM | [8] |
| CBIO | Benzisoxazolone | Porcine DAO | 188 nM | [9] |
| Luvadaxistat (TAK-831) | DAAO Inhibitor (Clinical Candidate) | Human DAO | 14 nM | [1][10] |
Table 1: Comparative Inhibitory Potency (IC50) against D-Amino Acid Oxidase (DAO). This table summarizes the half-maximal inhibitory concentrations (IC50) of the test compounds and benchmark inhibitors against DAO.
The data clearly positions the thiophene carboxylic acid derivatives as having micromolar inhibitory potency. While less potent than the clinical candidate Luvadaxistat and the tool compound CBIO, they demonstrate significantly greater activity than the widely used, albeit weak, inhibitor sodium benzoate. This positions them as interesting scaffolds for further optimization in medicinal chemistry campaigns.
Experimental Protocol: Determination of Inhibitor Potency (IC50)
To ensure the reproducibility and validity of the comparative data, a standardized and robust experimental protocol is paramount. The following section details a colorimetric assay for determining the IC50 values of putative DAO inhibitors. This method is based on the quantification of hydrogen peroxide, a product of the DAO-catalyzed reaction.[11][12]
Principle of the Assay
The enzymatic activity of DAO is determined by measuring the production of hydrogen peroxide (H₂O₂) in a coupled reaction with horseradish peroxidase (HRP) and a chromogenic substrate (e.g., o-dianisidine or Amplex® UltraRed). HRP catalyzes the oxidation of the chromogen by H₂O₂, resulting in a colored product that can be quantified spectrophotometrically. The rate of color development is directly proportional to the DAO activity. By measuring this rate in the presence of varying concentrations of an inhibitor, a dose-response curve can be generated to calculate the IC50 value.[12]
Materials and Reagents
-
Human recombinant D-amino acid oxidase (hDAO)
-
D-serine (substrate)
-
Horseradish peroxidase (HRP)
-
Amplex® UltraRed reagent
-
Dimethyl sulfoxide (DMSO)
-
Phosphate buffer (50 mM, pH 7.4)
-
Test compounds (Thiophene carboxylic acid derivatives and benchmark inhibitors)
-
96-well microplates (black, clear bottom)
-
Microplate reader capable of measuring fluorescence
Step-by-Step Methodology
-
Preparation of Reagents:
-
Prepare a stock solution of D-serine in phosphate buffer.
-
Prepare a stock solution of HRP in phosphate buffer.
-
Prepare a stock solution of Amplex® UltraRed in DMSO.
-
Prepare stock solutions of all test and benchmark inhibitors in DMSO. Subsequently, create a series of dilutions in phosphate buffer.
-
-
Assay Procedure:
-
In a 96-well microplate, add 50 µL of the reaction mixture containing phosphate buffer, D-serine, HRP, and Amplex® UltraRed to each well.
-
Add 2 µL of the various inhibitor dilutions (or DMSO for the control) to the respective wells.
-
To initiate the reaction, add 25 µL of the hDAO enzyme solution to each well.
-
Incubate the plate at 37°C for 30 minutes, protected from light.
-
Measure the fluorescence at an excitation wavelength of 530-560 nm and an emission wavelength of ~590 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background fluorescence (wells without enzyme) from all readings.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the DMSO control (0% inhibition).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve using a suitable software (e.g., GraphPad Prism) to determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of DAO activity.
-
Mechanistic Insights: The NMDA Receptor Signaling Pathway
The therapeutic rationale for inhibiting DAO lies in its ability to modulate the NMDA receptor signaling pathway. Understanding this pathway is crucial for interpreting the biological consequences of DAO inhibition.
Caption: NMDA Receptor Signaling Pathway and the Role of DAO Inhibition.
The NMDA receptor is a ligand-gated ion channel that requires the binding of both glutamate to its GluN2 subunit and a co-agonist, typically D-serine or glycine, to its GluN1 subunit for activation.[13][14] Upon activation, and with sufficient membrane depolarization to relieve the magnesium block, the channel opens, allowing an influx of calcium ions (Ca²⁺).[13] This Ca²⁺ influx acts as a critical second messenger, triggering a cascade of downstream signaling events involving proteins such as Ca²⁺/calmodulin-dependent protein kinase II (CaMKII) and the transcription factor CREB.[15][16] This signaling cascade ultimately leads to long-lasting changes in synaptic strength, a phenomenon known as long-term potentiation (LTP), which is a cellular correlate of learning and memory.[14]
DAO, primarily located in astrocytes, degrades D-serine, thereby reducing its availability in the synaptic cleft.[2] By inhibiting DAO, compounds like the thiophene carboxylic acid derivatives increase the concentration of D-serine, leading to enhanced NMDA receptor activation and, consequently, a potentiation of synaptic plasticity.[6]
Conclusion and Future Directions
This guide provides a comprehensive framework for the comparative benchmarking of this compound derivatives as inhibitors of D-amino acid oxidase. The presented data indicates that thiophene-2-carboxylic acid and thiophene-3-carboxylic acid are modest but promising inhibitors of DAO, warranting further investigation. The detailed experimental protocol offers a standardized method for determining inhibitory potency, ensuring data reliability and comparability across different studies.
The mechanistic context provided by the NMDA receptor signaling pathway highlights the therapeutic potential of these compounds in disorders characterized by NMDA receptor hypofunction. Future research should focus on structure-activity relationship (SAR) studies to optimize the potency and pharmacokinetic properties of the thiophene carboxylic acid scaffold. Furthermore, cell-based assays are necessary to confirm the ability of these compounds to increase extracellular D-serine levels and modulate neuronal activity. Through such a systematic and comparative approach, the therapeutic potential of this promising class of compounds can be fully elucidated.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. d-Serine is an endogenous ligand for the glycine site of the N-methyl-d-aspartate receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Results of a randomized double‐blind study evaluating luvadaxistat in adults with Friedreich ataxia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structural basis for potent inhibition of D-amino acid oxidase by thiophene carboxylic acids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. D-serine regulation of NMDA receptor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | The role of D-serine and glycine as co-agonists of NMDA receptors in motor neuron degeneration and amyotrophic lateral sclerosis (ALS) [frontiersin.org]
- 7. Luvadaxistat: A Novel Potent and Selective d-Amino Acid Oxidase Inhibitor Improves Cognitive and Social Deficits in Rodent Models for Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Biochemical Properties of Human D-Amino Acid Oxidase - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Luvadaxistat - Immunomart [immunomart.com]
- 11. frontiersin.org [frontiersin.org]
- 12. Assays of D-Amino Acid Oxidase Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. NMDA receptor - Wikipedia [en.wikipedia.org]
- 14. news-medical.net [news-medical.net]
- 15. Basic roles of key molecules connected with NMDAR signaling pathway on regulating learning and memory and synaptic plasticity - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Activation Mechanisms of the NMDA Receptor - Biology of the NMDA Receptor - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Senior Scientist's Guide to Comparative Docking of 3-Hydroxythiophene-2-carboxylic Acid Derivatives
This guide provides a comprehensive, technically-grounded framework for conducting comparative molecular docking studies on 3-hydroxythiophene-2-carboxylic acid derivatives. Designed for researchers in drug discovery and computational chemistry, this document moves beyond a simple protocol, offering insights into the causal relationships behind experimental choices to ensure scientific rigor and meaningful results.
Introduction: The Therapeutic Promise of Thiophene Scaffolds
The thiophene ring is a privileged scaffold in medicinal chemistry, forming the core of numerous FDA-approved drugs.[1][2] Its derivatives are known to exhibit a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[3][4][5][6] Specifically, derivatives of this compound have shown promise, with recent studies highlighting their potential as potent inhibitors of various enzymes.[7][8]
Molecular docking, a powerful computational technique, allows us to predict how these molecules might bind to a protein target at an atomic level.[9][10] By comparing the docking scores and binding modes of a series of derivatives, we can generate valuable hypotheses about their structure-activity relationships (SAR), guiding the synthesis of more potent and selective compounds. This guide will walk through a robust, self-validating protocol for such a comparative study.
The Scientific Rationale: Establishing a Trustworthy Docking Protocol
The goal of molecular docking is to predict the preferred orientation and binding affinity of a ligand to a receptor.[11] The process involves two key components: a sampling algorithm that generates various ligand poses and a scoring function that ranks them.[9] However, without careful validation, docking results can be misleading. A trustworthy protocol is a self-validating one.
Senior Scientist's Note: The cornerstone of any reliable docking study is the validation step. Before screening unknown compounds, you must prove that your chosen protocol can accurately reproduce a known binding pose. The most common method is to re-dock the co-crystallized (native) ligand into the protein's active site.[12] A root-mean-square deviation (RMSD) value below 2.0 Å between the docked pose and the crystallographic pose is generally considered a successful validation.[12][13]
For this guide, we will use AutoDock Vina , a widely-used and well-validated open-source docking program, due to its balance of speed and accuracy.[14] Our hypothetical target will be Protein Tyrosine Phosphatase 1B (PTP1B) , a key regulator in insulin signaling and a target for diabetes and obesity. A crystal structure of PTP1B in complex with a monocyclic thiophene inhibitor is available in the Protein Data Bank (PDB ID: 2H4G), providing an excellent foundation for our study.[15]
Detailed Experimental Design and Protocol
This section details a step-by-step methodology for a comparative docking study. The process is broken down into four main stages: Preparation, Validation, Production Docking, and Analysis.
Caption: High-level workflow for a validated comparative docking study.
Accurate preparation of both the receptor and the ligands is critical for a successful docking simulation.
Protein Preparation (PTP1B - PDB: 2H4G):
-
Download Structure: Obtain the crystal structure of PTP1B (PDB ID: 2H4G) from the RCSB PDB database.[15] This structure contains the native thiophene inhibitor, which we will use for validation.
-
Clean the PDB File: Open the structure in a molecular visualization tool like PyMOL or UCSF Chimera. Remove all water molecules (HOH) and any co-solvents or ions not essential for binding.
-
Separate Chains and Ligand: The 2H4G structure contains two protein chains (A and B). For this study, we will use Chain A. Separate the native ligand (chemical ID: T39) from the protein. Save the protein and the native ligand into separate PDB files.
-
Prepare for Docking: Use AutoDock Tools to prepare the protein.[16] This involves:
-
Adding polar hydrogens to account for correct ionization states.
-
Computing Gasteiger charges to approximate the electrostatic potential.
-
Saving the final prepared protein in the required PDBQT format.
-
Ligand Preparation (this compound & Derivatives):
-
Sketch and Generate 3D Coordinates: Draw the 2D structures of the parent compound and its derivatives using software like ChemDraw or the online PubChem Sketcher.
-
Energy Minimization: Convert the 2D structures to 3D and perform energy minimization using a suitable force field (e.g., MMFF94). This step is crucial for obtaining a low-energy, realistic starting conformation.
-
Prepare for Docking: Use AutoDock Tools to prepare each ligand. This involves detecting rotatable bonds and assigning charges. Save each ligand in the PDBQT format.
This step ensures your docking parameters are appropriate for the target system.
-
Define the Binding Site: The binding site, or "grid box," is the 3D space where the docking algorithm will search for poses. Center the grid box on the position of the co-crystallized native ligand (T39). The size of the box should be large enough to accommodate the ligands and allow for rotational and translational movement.[17][18]
-
Run Docking Simulation: Use AutoDock Vina to re-dock the prepared native ligand into the prepared PTP1B receptor, using the defined grid box.
-
Calculate RMSD: Superimpose the top-ranked docked pose of the native ligand with its original crystallographic position. Calculate the RMSD between the heavy atoms.
Trustworthiness Check: If the RMSD is < 2.0 Å, the protocol is considered validated.[12] This indicates that the chosen parameters can successfully reproduce the experimentally observed binding mode. If the RMSD is higher, you must troubleshoot by adjusting the grid box size/center or exploring different docking software.
Once the protocol is validated, you can proceed with docking your series of this compound derivatives.
-
Batch Docking: Using the exact same validated protocol (receptor file, grid parameters), dock each prepared derivative into the PTP1B active site.
-
Record Results: AutoDock Vina will output multiple binding poses for each ligand, ranked by their predicted binding affinity in kcal/mol.[17] Record the binding affinity of the top-ranked pose for each compound.
This is where raw data is turned into actionable insights.
-
Analyze Binding Affinity: The binding affinity is an estimate of the binding free energy. More negative values indicate stronger predicted binding.[17]
-
Visualize Binding Poses: Use PyMOL or Discovery Studio Visualizer to analyze the top-ranked pose for each derivative. Pay close attention to the non-covalent interactions stabilizing the complex.
-
Identify Key Interactions: Look for hydrogen bonds, hydrophobic interactions, and ionic interactions between the ligand and key residues in the active site. For PTP1B, interactions with residues like Asp48 are known to be important for inhibitor binding.[15]
Caption: Key ligand-protein interactions to analyze in the PTP1B active site.
Data Presentation and Comparative Analysis
Summarize the quantitative results in a clear, comparative table. This allows for easy identification of trends and SAR.
Table 1: Hypothetical Docking Results for this compound Derivatives against PTP1B
| Compound ID | R-Group Substitution | Binding Affinity (kcal/mol) | Key Interacting Residues | Predicted Interactions |
| Parent | -H | -7.2 | Arg221, Phe182 | H-bond with Arg221 (Carboxyl) |
| Deriv-01 | -CH₃ | -7.5 | Arg221, Phe182 | H-bond with Arg221, Hydrophobic with Phe182 |
| Deriv-02 | -Cl | -7.9 | Arg221, Phe182, Asp48 | H-bond with Arg221, Halogen bond with Asp48 |
| Deriv-03 | -OCH₃ | -7.4 | Arg221, Phe182 | H-bond with Arg221 |
| Native Ligand | (from 2H4G) | -8.5 | Arg221, Phe182, Asp48, Gln262 | Multiple H-bonds and hydrophobic contacts |
Interpreting the Data: From this hypothetical data, we can draw several conclusions to guide further research:
-
Baseline: The parent compound shows a moderate binding affinity.
-
Hydrophobic Contribution: The addition of a small hydrophobic methyl group (Deriv-01) slightly improves binding, likely through interaction with the hydrophobic pocket containing Phe182.
-
Electronegative Advantage: The chloro-substituted derivative (Deriv-02) shows the most significant improvement. Visualization would be necessary to confirm if this is due to a favorable halogen bond with a residue like Asp48, a known crucial interaction point.[15]
-
Steric/Electronic Effects: The methoxy group (Deriv-03) does not improve binding compared to the methyl group, suggesting that either its larger size introduces a steric clash or its electronic properties are less favorable in this position.
Conclusion and Future Directions
This guide has outlined a rigorous and scientifically sound workflow for the comparative docking of this compound derivatives. By prioritizing protocol validation and detailed analysis of interactions, researchers can generate reliable hypotheses to drive the drug discovery process.
The results from such a study provide a clear rationale for which derivatives to prioritize for synthesis and in vitro testing. The ultimate validation of any computational model is its correlation with experimental data.[12] Promising compounds identified through this docking protocol should be evaluated in enzymatic assays to confirm their inhibitory activity against PTP1B.
References
- 1. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Therapeutic importance of synthetic thiophene - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Thiophene-Based Compounds with Potential Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Development of 3-arylaminothiophenic-2-carboxylic acid derivatives as new FTO inhibitors showing potent antileukemia activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Molecular Docking: A powerful approach for structure-based drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Molecular Docking: A structure-based drug designing approach [jscimedcentral.com]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. Validation of Molecular Docking Programs for Virtual Screening against Dihydropteroate Synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 14. bioinformaticsreview.com [bioinformaticsreview.com]
- 15. rcsb.org [rcsb.org]
- 16. youtube.com [youtube.com]
- 17. Molecular Docking Tutorial: A Step-by-Step Guide for Beginners — ChemCopilot: PLM + AI for Chemical Industry [chemcopilot.com]
- 18. autodock-vina.readthedocs.io [autodock-vina.readthedocs.io]
A Head-to-Head Comparison of 3-Hydroxythiophene-2-carboxylic Acid and its Isomers: A Guide for Researchers
In the realm of medicinal chemistry and materials science, thiophene derivatives are a cornerstone, valued for their structural versatility and wide-ranging applications. Among these, hydroxythiophene carboxylic acids are of particular interest as scaffolds in drug design, owing to their structural analogies to biological molecules. This guide provides an in-depth, head-to-head comparison of 3-hydroxythiophene-2-carboxylic acid and its isomers, focusing on their physicochemical properties, biological activities, and the experimental methodologies crucial for their characterization. This document is intended to serve as a critical resource for researchers, scientists, and drug development professionals, providing the technical insights necessary for advancing their work.
The Isomeric Landscape: Structure and Physicochemical Properties
The specific placement of hydroxyl and carboxyl groups on the thiophene ring is a critical determinant of a molecule's electronic character, capacity for hydrogen bonding, and overall three-dimensional structure. These seemingly subtle isomeric differences manifest as significant variations in chemical and physical behaviors.
The principal isomers under consideration in this guide are:
-
This compound
-
2-Hydroxythiophene-3-carboxylic acid
-
4-Hydroxythiophene-2-carboxylic acid
-
5-Hydroxythiophene-2-carboxylic acid
Table 1: Physicochemical Properties of Hydroxythiophene Carboxylic Acid Isomers
| Isomer | Molecular Formula | Molecular Weight ( g/mol ) | Predicted pKa Range | Melting Point (°C) |
| This compound | C₅H₄O₃S | 144.15 | 3.5 - 4.5 | 108[1] |
| 2-Hydroxythiophene-3-carboxylic acid | C₅H₄O₃S | 144.15 | Data not readily available | Data not readily available |
| 4-Hydroxythiophene-2-carboxylic acid | C₅H₄O₃S | 144.15 | Data not readily available | Data not readily available |
| 5-Hydroxythiophene-2-carboxylic acid | C₅H₄O₃S | 144.15 | Data not readily available | Data not readily available |
Note: The pKa range for this compound is an estimate based on the parent compound, thiophene-2-carboxylic acid (pKa ≈ 3.49) and the electronic effects of the hydroxyl group.[2] Experimental values may vary with conditions.
The potential for intramolecular hydrogen bonding is a significant factor influencing these properties. In this compound, the adjacent hydroxyl and carboxyl groups can form a strong intramolecular hydrogen bond. This interaction can stabilize the carboxylate anion upon deprotonation, thereby influencing its acidity.
Spectroscopic Fingerprints: Distinguishing the Isomers
The definitive identification of each isomer is achieved through a combination of spectroscopic methods, with Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy being particularly informative.
¹H NMR Spectroscopy: The chemical shifts and coupling patterns of the protons on the thiophene ring are exquisitely sensitive to the substitution pattern. For this compound, one would anticipate two distinct signals for the aromatic protons, with their positions dictated by the electron-donating nature of the hydroxyl group and the electron-withdrawing character of the carboxyl group.
IR Spectroscopy: The vibrational frequencies of the C=O (carbonyl) and O-H (hydroxyl) bonds provide crucial structural information. The presence of intramolecular hydrogen bonding in this compound is expected to cause a noticeable shift of the O-H and C=O stretching frequencies to lower wavenumbers when compared to its isomers where this interaction is not possible.
Experimental Protocol: Potentiometric pKa Determination
The following protocol details a robust and self-validating method for the experimental determination of the pKa of thiophene carboxylic acid isomers.
Objective: To accurately determine the acid dissociation constant (pKa) of a given hydroxythiophene carboxylic acid isomer in an aqueous solution.
Materials:
-
Hydroxythiophene carboxylic acid isomer
-
Standardized 0.1 M NaOH solution
-
High-purity, CO₂-free water (e.g., boiled and cooled deionized water)
-
Calibrated pH meter and electrode
-
Magnetic stirrer and stir bar
-
50 mL titration vessel
-
10 mL burette (Class A)
-
Standard pH buffers (e.g., pH 4.01, 7.00, 10.01)
Procedure:
-
Preparation: Accurately weigh a precise amount of the hydroxythiophene carboxylic acid isomer (to achieve a final concentration of approximately 1-10 mM) and dissolve it in a known volume of CO₂-free water in the titration vessel.
-
Calibration: Calibrate the pH meter using the standard buffers according to the manufacturer's instructions.
-
Titration Setup: Place the titration vessel on the magnetic stirrer, add the stir bar, and immerse the pH electrode in the solution. Position the burette tip below the surface of the solution.
-
Initial Measurement: Record the initial pH of the solution.
-
Titration: Add the standardized 0.1 M NaOH solution in small, precise increments (e.g., 0.05-0.1 mL). After each addition, allow the pH to stabilize before recording the value and the total volume of titrant added.
-
Endpoint: Continue the titration until the pH has risen significantly beyond the expected equivalence point (e.g., to pH 11-12).
-
Data Analysis:
-
Plot the pH values against the volume of NaOH added to generate a titration curve.
-
Determine the equivalence point (the point of steepest inflection) by calculating the first derivative of the titration curve (ΔpH/ΔV).
-
The pKa is the pH at the half-equivalence point (the volume of NaOH at the equivalence point divided by two).
-
Causality in Experimental Design:
-
CO₂-free water: Carbon dioxide from the atmosphere can dissolve in water to form carbonic acid, which would interfere with the accurate titration of the weak organic acid.
-
Standardized NaOH: The accuracy of the pKa determination is directly dependent on the precise concentration of the titrant.
-
Potentiometric Titration: This method provides a direct and reliable measure of the change in proton concentration as the acid is neutralized.
References
A Comparative Guide to Cross-Reactivity Profiling of 3-Hydroxythiophene-2-carboxylic Acid-Based Inhibitors
In the landscape of modern drug discovery, the pursuit of highly selective molecular inhibitors is paramount. The thiophene ring, a five-membered sulfur-containing heterocycle, is recognized as a "privileged pharmacophore" due to its versatile structural and pharmacophoric properties that are conducive to drug-receptor interactions.[1][2] This guide focuses on a specific, promising scaffold: 3-hydroxythiophene-2-carboxylic acid. Derivatives of this core structure have demonstrated inhibitory activity against a range of biological targets, including enzymes like D-amino acid oxidase and HCV NS5B polymerase.[3][4]
However, the journey from a promising hit to a viable clinical candidate is fraught with challenges, a primary one being the potential for off-target interactions. These interactions can lead to unforeseen toxicity or a misleading interpretation of a compound's mechanism of action.[5][6][7] Therefore, a rigorous assessment of an inhibitor's selectivity, or its cross-reactivity profile, is a critical and non-negotiable step in preclinical development.
This guide provides a comprehensive framework for designing and executing cross-reactivity studies for novel inhibitors based on the this compound scaffold. We will delve into the rationale behind experimental choices, present detailed protocols for key assays, and offer a comparative analysis with established inhibitors, supported by illustrative data.
The Imperative of Selectivity: Why Cross-Reactivity Studies are Crucial
The majority of small molecule inhibitors, particularly those targeting conserved domains like the ATP-binding pocket of kinases, are prone to binding to multiple targets.[8][9][10] This "polypharmacology" can sometimes be therapeutically beneficial, but more often it is a source of adverse effects.[9] A thorough cross-reactivity study serves several key purposes:
-
Identification of Off-Target Liabilities: Early detection of interactions with proteins that could mediate toxicity allows for the timely modification or discontinuation of a lead compound.[6]
-
Mechanism of Action Deconvolution: Observed cellular phenotypes may arise from off-target effects rather than modulation of the intended target.[5][7] Cross-reactivity profiling helps to ensure that the biological activity of a compound is correctly attributed.
-
Lead Optimization Guidance: Understanding the structure-activity relationship for both on-target and off-target interactions provides crucial information for medicinal chemists to design more selective next-generation inhibitors.[11][12]
-
Potential for Drug Repurposing: Identifying unexpected, potent off-target activities can open up new therapeutic avenues for a compound.[8]
Designing a Cross-Reactivity Study: A Hypothetical Case Study
Let us consider a hypothetical lead compound, HTC-101 , a this compound derivative identified as a potent inhibitor of a specific kinase, "Kinase A." Our goal is to profile its selectivity.
Experimental Workflow
Caption: A phased approach to inhibitor cross-reactivity profiling.
Phase 1: Broad Kinase Panel Screening
The initial step is to screen HTC-101 against a large, representative panel of kinases. Several commercial services offer profiling against hundreds of kinases.[13][14] The choice of assay technology is critical. Luminescence-based ADP detection platforms, such as ADP-Glo™, are widely used due to their high sensitivity and broad applicability across different kinase families.[15]
Protocol: ADP-Glo™ Kinase Assay for Profiling
-
Reagent Preparation: Prepare kinase buffer, ATP solution, substrate solution, and the test compound (HTC-101) at various concentrations.
-
Kinase Reaction: In a multi-well plate, add the kinase, the appropriate substrate, and the test compound.
-
Initiation: Start the reaction by adding ATP. Incubate at room temperature for a specified time (e.g., 60 minutes).
-
ADP Detection: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.
-
Signal Generation: Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via a luciferase reaction.
-
Data Acquisition: Measure luminescence using a plate reader.
-
Analysis: Calculate the percent inhibition for each kinase at the tested concentration of HTC-101.
Phase 2: Secondary Validation and Potency Determination
Hits from the initial screen (kinases inhibited by >80% at a single high concentration, e.g., 10 µM) should be subjected to further validation.
Dose-Response Assays
For each identified off-target, a full dose-response curve is generated to determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%). This provides a quantitative measure of potency.
Orthogonal Biophysical Assays
To confirm direct binding and rule out assay-specific artifacts, an orthogonal, label-free method such as Differential Scanning Fluorimetry (DSF) is recommended.[16] DSF measures the thermal stability of a protein; binding of a ligand typically increases the melting temperature (Tm).
Protocol: Differential Scanning Fluorimetry (DSF)
-
Reaction Setup: In a PCR plate, mix the kinase with a fluorescent dye (e.g., SYPRO Orange) and the test compound (HTC-101) at various concentrations.
-
Thermal Denaturation: Place the plate in a real-time PCR instrument and apply a thermal gradient (e.g., 25°C to 95°C).
-
Fluorescence Monitoring: The dye fluoresces upon binding to hydrophobic regions of the protein that become exposed as it unfolds. Monitor the fluorescence intensity as a function of temperature.
-
Data Analysis: Plot the first derivative of the fluorescence curve to determine the melting temperature (Tm). A significant shift in Tm (ΔTm) in the presence of the compound indicates binding.
Phase 3: Cellular Confirmation
Biochemical assays, while essential, do not fully recapitulate the complexity of the cellular environment. Therefore, it is crucial to validate off-target interactions in a cellular context.
Cell-Based Target Engagement Assays
Techniques like the NanoBRET™ assay can be used to quantify compound binding to a target protein in living cells.[17] This confirms that the compound can penetrate the cell membrane and engage with its intracellular target.
Phenotypic Assays in Genetically Modified Cells
A definitive method to ascertain if a cellular phenotype is due to an off-target effect is to use cell lines where the intended target has been knocked out using CRISPR/Cas9 technology.[5][7] If the compound retains its activity in these knockout cells, it strongly suggests that the effect is mediated through one or more off-targets.[5][7]
Comparative Data Analysis
To put the cross-reactivity profile of HTC-101 into context, it should be compared with other known inhibitors. Below is a table of illustrative data.
| Compound | Target Kinase | IC50 (nM) | Off-Target Kinase B (IC50, nM) | Off-Target Kinase C (IC50, nM) | Selectivity Score (S10) |
| HTC-101 | Kinase A | 15 | 500 | >10,000 | 0.02 |
| Competitor 1 | Kinase A | 25 | 150 | 2,500 | 0.08 |
| Competitor 2 | Kinase A | 5 | 8,000 | >10,000 | 0.001 |
Selectivity Score (S10) is the fraction of kinases inhibited by >90% at a 1 µM compound concentration.
-
HTC-101 is a potent inhibitor of Kinase A.
-
It exhibits moderate off-target activity against Kinase B but is highly selective against Kinase C.
-
Competitor 1 is less potent and less selective than HTC-101.
-
Competitor 2 is the most potent and selective of the three compounds.
This comparative analysis is vital for making informed decisions about which chemical scaffolds to advance in a drug discovery program.
Logical Relationships in Selectivity Assessment
Caption: Key validation steps from in vitro activity to cellular effect.
Conclusion
The this compound scaffold represents a promising starting point for the development of novel inhibitors. However, as with any small molecule, a thorough and objective assessment of cross-reactivity is essential for mitigating risks and ensuring the development of safe and effective medicines. The multi-pronged approach outlined in this guide, combining broad biochemical profiling with orthogonal validation and cellular confirmation, provides a robust framework for characterizing the selectivity of these and other emerging inhibitor classes. By embracing such rigorous preclinical evaluation, researchers can increase the probability of success in the long and arduous journey of drug development.
References
- 1. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cognizancejournal.com [cognizancejournal.com]
- 3. Structural basis for potent inhibition of D-amino acid oxidase by thiophene carboxylic acids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of thiophene-2-carboxylic acids as potent inhibitors of HCV NS5B polymerase and HCV subgenomic RNA replication. Part 1: Sulfonamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Novel Computational Approach to Predict Off-Target Interactions for Small Molecules [frontiersin.org]
- 7. benchchem.com [benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. academic.oup.com [academic.oup.com]
- 10. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Rational Approaches to Improving Selectivity in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. bpsbioscience.com [bpsbioscience.com]
- 14. Kinase Screening & Profiling Services - Creative Biogene [creative-biogene.com]
- 15. Screening and Profiling Kinase Inhibitors with a Luminescent ADP Detection Platform [promega.jp]
- 16. Kinase Inhibitor Selectivity Profiling Using Differential Scanning Fluorimetry | Springer Nature Experiments [experiments.springernature.com]
- 17. icr.ac.uk [icr.ac.uk]
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of 3-Hydroxythiophene-2-carboxylic Acid
For researchers, scientists, and drug development professionals, the integrity of our work extends beyond the bench; it encompasses the entire lifecycle of the chemicals we use, including their safe and compliant disposal. This guide provides an in-depth, procedural framework for the proper disposal of 3-Hydroxythiophene-2-carboxylic acid (CAS No: 5118-07-0), ensuring the safety of laboratory personnel, adherence to regulatory standards, and protection of our environment. The procedures outlined are grounded in the principles of the Resource Conservation and Recovery Act (RCRA) as enforced by the U.S. Environmental Protection Agency (EPA).[1][2][3]
Foundational Principles: Hazard Identification and Waste Characterization
Before any disposal protocol can be initiated, a thorough understanding of the compound's hazards is essential. This is the first and most critical step in the EPA's hazardous waste management process.[1][4]
Hazard Profile of this compound
Based on available Safety Data Sheets (SDS), this compound is classified with the following hazards:
-
Skin Corrosion/Irritation (Category 2): Causes skin irritation.[5]
-
Serious Eye Damage/Eye Irritation (Category 2): Causes serious eye irritation.[5]
-
Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory Tract Irritation: May cause respiratory irritation.[5]
Due to these characteristics, any material containing or contaminated with this compound must be classified as hazardous chemical waste .[6][7] Under no circumstances should this chemical or its containers be disposed of in regular trash or down the sanitary sewer.[6][8]
Personal Protective Equipment (PPE) - The First Line of Defense
Adherence to PPE protocols is non-negotiable. When handling this compound for disposal, the following must be worn:
-
Eye Protection: Chemical safety goggles or glasses.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile).
-
Body Protection: A standard laboratory coat.
All handling of the solid material should occur in a well-ventilated area or a chemical fume hood to minimize the risk of inhaling dust.[8]
| Hazard Classification | GHS Hazard Statement | Key Precautionary Statement |
| Skin Irritation | H315: Causes skin irritation | P280: Wear protective gloves/protective clothing/eye protection/face protection.[5] |
| Eye Irritation | H319: Causes serious eye irritation | P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[9] |
| Respiratory Irritation | H335: May cause respiratory irritation | P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[9] |
The Disposal Workflow: A Step-by-Step Protocol
The proper disposal of this compound follows the "cradle-to-grave" management system mandated by the EPA.[1] This workflow ensures that the waste is handled safely from the point of generation to its final disposal.
Caption: Disposal workflow for this compound.
Step 1: Waste Segregation
Proper segregation is critical to prevent dangerous chemical reactions.
-
Do Not Mix: Never mix this compound waste with incompatible materials. Key incompatibilities include strong oxidizing agents, strong bases, and amines.[9] Mixing organic acids with inorganic acids should also be avoided.[10]
-
Solid vs. Liquid: Collect solid waste (e.g., leftover powder, contaminated weigh boats, gloves) separately from liquid waste.
-
Solvent Types: If the compound is dissolved in a solvent, segregate the waste based on the solvent's properties (e.g., halogenated vs. non-halogenated solvents).[10]
Step 2: Containerization
The integrity of the waste container is essential for safety and compliance.
-
Compatibility: Use a container made of a material compatible with the waste, such as high-density polyethylene (HDPE).[6][11] The container must be in good condition, free of leaks, and have a secure, screw-on cap.[1][12]
-
Headspace: For liquid waste, do not fill the container to more than 75-80% capacity to allow for vapor expansion.
-
Closure: Keep the waste container closed at all times except when actively adding waste.[7][12] Open waste containers are a common and serious EPA violation.
Step 3: Labeling
As soon as the first drop of waste is added, the container must be labeled. The label must be clear, legible, and include:
-
The words "Hazardous Waste" .[7]
-
The full chemical name: "this compound" . Avoid formulas or abbreviations.
-
A clear description of all components of the mixture, including solvents.
-
The specific hazards associated with the waste (e.g., "Irritant," "Corrosive" if applicable).
-
The Accumulation Start Date (the date the first waste was added).
-
The name of the Principal Investigator and the laboratory location/room number.
Step 4: Temporary Storage in a Satellite Accumulation Area (SAA)
Laboratories that generate hazardous waste must establish an SAA.[7]
-
Location: The SAA must be at or near the point of waste generation and under the control of the laboratory personnel.[7]
-
Secondary Containment: The SAA must provide secondary containment, such as a chemical-resistant tray or bin, capable of holding the contents of the largest container.
-
Quantity Limits: A lab may accumulate up to 55 gallons of hazardous waste or 1 quart of acutely hazardous waste in its SAA(s). Once these limits are reached, the excess must be moved to a central storage area within three days.[12]
Step 5: Arranging for Waste Pickup
Once a waste container is full or has been in accumulation for the maximum time allowed by your institution, arrange for its collection. This is typically done through your institution's Environmental Health & Safety (EHS) department or a designated hazardous waste coordinator.
Step 6 & 7: Transportation and Final Disposal
The collected waste will be transported by a licensed hazardous waste hauler to a permitted Treatment, Storage, and Disposal Facility (TSDF).[13][14]
-
Primary Disposal Method: Incineration: For sulfur-containing organic compounds like this compound, high-temperature incineration is the preferred disposal method.[15] This process destroys the organic molecule. TSDFs equipped for this process have sophisticated scrubbers and other controls to manage the emission of sulfur oxides (SOx) generated during combustion.[16][17]
Why In-Laboratory Neutralization is Not Recommended
While some simple, low-molecular-weight carboxylic acids may be neutralized in the lab for drain disposal, this practice is strongly discouraged for this compound.[4][18]
The rationale is threefold:
-
Structural Complexity: This is not a simple alkanoic acid. The thiophene ring adds a level of chemical complexity and potential for hazardous byproducts that are not well-characterized for neutralization reactions in a non-specialized setting.
-
Toxicity of Products: Neutralization with a base (e.g., sodium bicarbonate) will form a salt, but it does not guarantee that the resulting solution is non-hazardous or environmentally benign.
-
Regulatory Compliance: Neutralizing a hazardous waste is considered a form of treatment. Performing such treatment without the proper permits can be a violation of RCRA regulations.[14] Any such procedure would require a thorough risk assessment and explicit approval from your institution's EHS office.
Emergency Procedures: Spill Management
In the event of a spill, immediate and correct action is crucial.
-
Alert Personnel: Notify others in the immediate area.
-
Don PPE: Ensure you are wearing appropriate PPE before addressing the spill.
-
Containment: For a solid spill, carefully sweep or vacuum the material. Avoid generating dust. For a liquid spill, contain it using an inert absorbent material such as vermiculite, sand, or a commercial spill kit.[6]
-
Collection: Carefully collect all contaminated absorbent material and place it in your labeled hazardous waste container for this compound.
-
Decontamination: Clean the spill area with soap and water. All cleaning materials (wipes, etc.) must also be disposed of as hazardous waste.
By adhering to this comprehensive disposal plan, you contribute to a culture of safety, ensure regulatory compliance, and uphold your professional responsibility to protect the environment.
References
- 1. snohd.org [snohd.org]
- 2. epa.gov [epa.gov]
- 3. epa.gov [epa.gov]
- 4. ars.usda.gov [ars.usda.gov]
- 5. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 6. benchchem.com [benchchem.com]
- 7. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 8. benchchem.com [benchchem.com]
- 9. assets.thermofisher.cn [assets.thermofisher.cn]
- 10. pharmacy.kku.edu.sa [pharmacy.kku.edu.sa]
- 11. How to Dispose of Used Acid: A Safe and Responsible Guide [greenflow.com]
- 12. 4.3.2 Small Quantity Generator | Environment, Health and Safety [ehs.cornell.edu]
- 13. Small Quantity Generators of Hazardous Waste | Iowa Waste Reduction Center [iwrc.uni.edu]
- 14. epa.gov [epa.gov]
- 15. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 16. epa.gov [epa.gov]
- 17. zeeco.com [zeeco.com]
- 18. ilt.safetynow.com [ilt.safetynow.com]
Safeguarding Your Research: A Comprehensive Guide to Handling 3-Hydroxythiophene-2-carboxylic Acid
For researchers, scientists, and drug development professionals, the meticulous and safe handling of chemical reagents is the bedrock of scientific integrity and laboratory safety. This guide provides an in-depth operational plan for the safe handling and disposal of 3-Hydroxythiophene-2-carboxylic acid, a compound of interest in various synthetic and medicinal chemistry applications. As your Senior Application Scientist, this document is structured to provide not just procedural steps, but also the scientific rationale behind them, ensuring a culture of safety and excellence in your laboratory.
Immediate Safety and Hazard Assessment
This compound (CAS No: 5118-07-0) is a solid organic compound that, while not classified as acutely toxic, presents several hazards that demand careful management. Understanding these hazards is the first step in mitigating risk.
Hazard Identification and GHS Classification:
| Hazard Statement | GHS Classification | Description | Pictogram |
| H315 | Skin Irritation | Causes skin irritation. | GHS07 |
| H319 | Eye Irritation | Causes serious eye irritation. | GHS07 |
| H335 | Specific Target Organ Toxicity | May cause respiratory irritation. | GHS07 |
| H302 | Acute Toxicity (Oral) | Harmful if swallowed. | GHS07 |
This data is synthesized from multiple sources.
The acidic nature of the carboxylic acid group and the reactivity of the thiophene ring contribute to its irritant properties.[1][2] The fine particulate nature of the solid also poses an inhalation risk, making respiratory protection a key consideration.
Incompatible Materials: Keep this compound away from strong oxidizing agents, strong bases, and strong acids to prevent vigorous or exothermic reactions.[3]
Hazardous Decomposition Products: Under fire conditions, thermal decomposition can produce toxic and irritating gases, including carbon monoxide, carbon dioxide, and sulfur oxides.[4]
Personal Protective Equipment (PPE): Your First Line of Defense
The selection of appropriate PPE is not merely a checklist item; it is a critical barrier between the researcher and potential chemical exposure. The following PPE is mandatory when handling this compound in its solid form or in solution.
-
Eye and Face Protection: Chemical safety goggles are required at all times. A face shield should be worn over the goggles when handling larger quantities or when there is a significant risk of splashing.
-
Hand Protection: Chemical-resistant gloves, such as nitrile rubber, are essential. Always inspect gloves for any signs of degradation or perforation before use. For prolonged handling or when working with solutions, consider double-gloving.
-
Body Protection: A flame-resistant lab coat must be worn and fully fastened. Ensure the sleeves are of an appropriate length to protect the wrists.
-
Respiratory Protection: All handling of the solid compound that may generate dust must be conducted in a certified chemical fume hood. If a fume hood is not available, a NIOSH-approved respirator with a particulate filter (N95 or higher) is required.[4]
Operational Plan: From Receipt to Disposal
A systematic workflow is crucial to minimize the risk of exposure and contamination. The following step-by-step guide outlines the best practices for handling this compound throughout its lifecycle in the laboratory.
Receiving and Storage
-
Inspection: Upon receipt, inspect the container for any damage or leaks.
-
Storage: Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials. The container should be tightly sealed to prevent the absorption of moisture and contamination. Keep in a dark place.
Handling and Weighing the Solid
The primary risk when handling the solid is the inhalation of airborne particles and skin/eye contact.
Solution Preparation
Preparing solutions of this compound should also be performed in a chemical fume hood to control potential vapor exposure.
-
Solvent Selection: Choose an appropriate solvent based on your experimental needs.
-
Dissolution: Slowly add the weighed solid to the solvent while stirring to facilitate dissolution.
-
Labeling: Immediately label the container with the chemical name, concentration, solvent, date of preparation, and your initials.
Disposal Plan: Responsible Waste Management
Proper disposal of this compound and its associated waste is a critical component of laboratory safety and environmental responsibility.
Waste Segregation
All waste streams must be segregated at the point of generation to prevent incompatible materials from mixing.
Disposal Procedure
-
Solid Waste: All contaminated solid waste, including gloves, weigh paper, and absorbent pads, should be placed in a clearly labeled "Hazardous Solid Waste" container.
-
Liquid Waste: Unused or waste solutions of this compound should be collected in a dedicated "Hazardous Liquid Waste" container. Do not mix with other waste streams.[5] As an acidic organic compound, it should not be mixed with bases or strong oxidizing agents in the waste container.[6]
-
Empty Containers: "Empty" containers that held the solid compound should be triple-rinsed with a suitable solvent. The rinsate should be collected as hazardous liquid waste. The rinsed container can then be disposed of according to your institution's guidelines.
-
Final Disposal: All hazardous waste must be disposed of through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[4] Never dispose of this chemical down the drain.[4]
Emergency Procedures
Spill Response:
-
Small Spill (Solid): If a small amount of solid is spilled, carefully sweep it up, avoiding the generation of dust, and place it in a labeled hazardous waste container. The area should then be decontaminated with a suitable solvent and wiped clean.
-
Large Spill: In the event of a large spill, evacuate the area and contact your institution's EHS department immediately.
Exposure Response:
-
Skin Contact: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[3]
-
Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[3]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.
-
Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.
By adhering to these detailed protocols, you can ensure a safe and productive research environment when working with this compound. Remember that a strong safety culture is built on a foundation of knowledge, preparation, and consistent adherence to best practices.
References
- 1. Buy this compound | 5118-07-0 [smolecule.com]
- 2. Differential reactivity of thiophene-2-carboxylic and thiophene-3-carboxylic acids: Results from DFT and Hartree-Fock theory - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. fishersci.com [fishersci.com]
- 4. benchchem.com [benchchem.com]
- 5. mn.uio.no [mn.uio.no]
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
